molecular formula C8H4N2O B064743 Furo[3,2-c]pyridine-4-carbonitrile CAS No. 190957-76-7

Furo[3,2-c]pyridine-4-carbonitrile

Cat. No.: B064743
CAS No.: 190957-76-7
M. Wt: 144.13 g/mol
InChI Key: QXJNYXFQOHPJPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Furo[3,2-c]pyridine-4-carbonitrile (CAS 190957-76-7) is a high-value fused heterocyclic building block extensively employed in medicinal chemistry and pharmaceutical research for the development of novel therapeutic agents. Its molecular structure, which combines furan and pyridine rings with a reactive nitrile group, makes it a versatile scaffold for constructing complex molecules. Key Research Applications: CNS-Targeting Therapeutics: This compound is particularly valuable in the synthesis of candidates for central nervous system (CNS) disorders. Researchers utilize it to create inhibitors for enzymes implicated in neurodegenerative diseases . Anticancer Agent Discovery: Related furopyridine scaffolds are actively investigated for their cytotoxic properties. These compounds demonstrate potent activity against various cancer cell lines, including esophageal cancer, with studies showing derivatives exhibiting IC50 values in the sub-micromolar range . Furopyridine cores are also found in inhibitors targeting key oncology targets like CDK2 and METAP2 enzymes . Versatile Chemical Synthesis: The electron-deficient nature of the fused ring system and the presence of the nitrile group allow for diverse chemical transformations. The nitrile functionality enables further heterocyclic annulation and structural diversification, facilitating the synthesis of a wide array of polycyclic compounds for biological screening . Mechanistic Insights & Structural Value: The fused furopyridine system is a privileged structure in drug design. Molecular docking studies of related derivatives suggest that the core structure can participate in crucial interactions with biological targets, such as π-stacking with amino acid residues and hydrogen bonding via the pyridine moiety . This underpins its utility in designing potent enzyme inhibitors. Handling & Specifications: CAS Number: 190957-76-7 Molecular Formula: C₈H₄N₂O Molecular Weight: 144.13 g/mol Storage: Store at room temperature. This product is intended for research and development purposes only. It is strictly for laboratory use and not for diagnostic, therapeutic, or personal applications.

Properties

IUPAC Name

furo[3,2-c]pyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4N2O/c9-5-7-6-2-4-11-8(6)1-3-10-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXJNYXFQOHPJPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C2=C1OC=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50445280
Record name Furo[3,2-c]pyridine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50445280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

190957-76-7
Record name Furo[3,2-c]pyridine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50445280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Furo[3,2-c]pyridine-4-carbonitrile chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Furo[3,2-c]pyridine-4-carbonitrile, a heterocyclic organic compound, is a member of the furopyridine class of molecules that has garnered interest in medicinal chemistry due to the diverse biological activities exhibited by its structural analogs. This document provides a comprehensive overview of the available technical information regarding its chemical structure, properties, synthesis, and potential biological significance. Due to the limited availability of experimental data for this specific derivative, this guide incorporates predicted properties and general methodologies applicable to the furo[3,2-c]pyridine scaffold.

Chemical Structure and Identification

The core of this compound consists of a furan ring fused to a pyridine ring. The "-4-carbonitrile" designation indicates the attachment of a nitrile (-C≡N) group at the 4th position of the pyridine ring.

DOT Diagram of this compound Structure:

G cluster_0 Cyanation Reaction A 4-Chloro-furo[3,2-c]pyridine B This compound A->B Reaction C Cyanating Agent (e.g., Zn(CN)2, KCN) C->B D Palladium Catalyst (e.g., Pd(PPh3)4) D->B E Solvent (e.g., DMF) E->B G cluster_0 Drug Discovery Process A This compound B In vitro Screening A->B Initial Testing C Target Identification B->C Identifies Active Hits D Signaling Pathway Analysis C->D Elucidates Mechanism E Lead Optimization D->E Informs SAR Studies

Synthesis of Novel Furo[3,2-c]pyridine Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, experimental protocols, and potential biological significance of novel Furo[3,2-c]pyridine derivatives. This class of heterocyclic compounds has garnered significant interest in medicinal chemistry due to its diverse pharmacological activities, including potential as antipsychotic agents and kinase inhibitors.

Core Synthetic Strategies

Several effective methods for the synthesis of the Furo[3,2-c]pyridine core have been developed. The choice of strategy often depends on the desired substitution pattern and the availability of starting materials. Key approaches include the Sonogashira coupling followed by cyclization, the Pictet-Spengler reaction for saturated analogues, and a novel solvent-promoted synthesis from 3-alkynyl-4-pyrones.

Sonogashira Coupling and Annulation Cascade

A prevalent and versatile method for constructing the Furo[3,2-c]pyridine scaffold involves a palladium-catalyzed Sonogashira cross-coupling reaction between a functionalized pyridine and a terminal alkyne, followed by an intramolecular cyclization. A particularly efficient approach utilizes 4-hydroxy-3-iodopyridine as the starting material, which undergoes a cascade reaction involving Sonogashira coupling and a subsequent 5-endo-dig cyclization to form the fused furan ring.[1] This method offers a high degree of flexibility in introducing substituents on the furan ring by varying the alkyne coupling partner.

Pictet-Spengler Reaction for Tetrahydrofuro[3,2-c]pyridines

For the synthesis of the corresponding saturated heterocyclic system, the Pictet-Spengler reaction provides a robust route. This acid-catalyzed reaction involves the condensation of a furan-containing ethanamine derivative with an aldehyde or ketone, followed by cyclization to yield tetrahydrofuro[3,2-c]pyridines.[2] This strategy is particularly useful for accessing analogues with stereocenters and exploring a different chemical space for drug discovery.

Novel Synthesis from 3-Alkynyl-4-pyrones

A recently developed, innovative approach involves the reaction of 3-alkynyl-4-pyrones with ammonium acetate in hexafluoroisopropyl alcohol (HFIP).[3] This method proceeds at room temperature without the need for a metal catalyst and provides access to a range of Furo[3,2-c]pyridine derivatives in moderate to good yields.[3]

Quantitative Data Presentation

The following tables summarize the yields of Furo[3,2-c]pyridine derivatives synthesized via the Sonogashira coupling and annulation cascade, as well as the Pictet-Spengler reaction, showcasing the scope and efficiency of these methods.

Table 1: Synthesis of Furo[3,2-c]pyridine Derivatives via Sonogashira Coupling and Cyclization

EntryPyridine SubstrateAlkyne SubstrateProductYield (%)Reference
14-Hydroxy-3-iodopyridinePhenylacetylene2-Phenylfuro[3,2-c]pyridine93[4]
24-Hydroxy-3-iodopyridine1-Hexyne2-Butylfuro[3,2-c]pyridine90[4]
34-Hydroxy-3-iodopyridine3,3-Dimethyl-1-butyne2-(tert-Butyl)furo[3,2-c]pyridine85[4]
44-Hydroxy-3-iodopyridine(Trimethylsilyl)acetylene2-(Trimethylsilyl)furo[3,2-c]pyridine88
52-Amino-3-bromopyridinePhenylacetylene2-Amino-3-(phenylethynyl)pyridine93[4]
62-Amino-3-bromo-5-chloropyridine1-Propyne2-Amino-5-chloro-3-(prop-1-yn-1-yl)pyridine85[4]

Table 2: Synthesis of Tetrahydrofuro[3,2-c]pyridine Derivatives via Pictet-Spengler Reaction

EntryFuranethanamine SubstrateAldehyde SubstrateProductYield (%)Reference
12-(Furan-2-yl)ethanamineBenzaldehyde4-Phenyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine67[2]
22-(Furan-2-yl)ethanamine4-Methoxybenzaldehyde4-(4-Methoxyphenyl)-4,5,6,7-tetrahydrofuro[3,2-c]pyridine72[2]
32-(Furan-2-yl)ethanamine4-Nitrobenzaldehyde4-(4-Nitrophenyl)-4,5,6,7-tetrahydrofuro[3,2-c]pyridine55[2]
42-(Furan-2-yl)ethanamineIsovaleraldehyde4-Isobutyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine60

Experimental Protocols

General Procedure for Sonogashira Coupling and Cyclization

To a solution of 4-hydroxy-3-iodopyridine (1.0 eq) in a suitable solvent such as DMF or a mixture of THF/Et3N, is added the terminal alkyne (1.1-1.5 eq). The solution is degassed with argon or nitrogen for 15-20 minutes. Subsequently, a palladium catalyst, such as Pd(PPh₃)₄ (0.02-0.05 eq) or Pd(CF₃COO)₂ (0.025 eq), a copper(I) co-catalyst, typically CuI (0.05-0.10 eq), and a base, such as triethylamine (2.0-3.0 eq) or diisopropylamine, are added.[1][4] The reaction mixture is then heated to a temperature ranging from room temperature to 100 °C and stirred for 3-24 hours, while monitoring the progress by TLC or LC-MS.[4] Upon completion, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate, CH₂Cl₂). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired Furo[3,2-c]pyridine derivative.[1]

Characterization Data for 2-Phenylfuro[3,2-c]pyridine:

  • ¹H NMR (CDCl₃, 400 MHz): δ 8.54 (d, J = 5.6 Hz, 1H), 7.90 (d, J = 7.6 Hz, 2H), 7.55 (d, J = 5.6 Hz, 1H), 7.45 (t, J = 7.6 Hz, 2H), 7.35 (t, J = 7.4 Hz, 1H), 7.21 (s, 1H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 159.4, 156.2, 145.0, 144.3, 130.5, 129.8, 128.9, 126.6, 126.1, 122.0, 107.2, 100.1.[1]

  • HRMS (ESI): m/z calculated for C₁₃H₉NO [M+H]⁺: 196.0762, found: 196.0759.

General Procedure for Pictet-Spengler Reaction

A solution of the appropriate 2-(furan-2-yl)ethanamine (1.0 eq) and an aldehyde or ketone (1.0-1.2 eq) in a suitable solvent like acetonitrile or dichloroethane is stirred at room temperature or heated to reflux for 1-2 hours to form the corresponding imine. After cooling to room temperature, an acid catalyst, such as trifluoroacetic acid (TFA) or hydrochloric acid, is added, and the reaction mixture is stirred for an additional 12-24 hours. The reaction is then neutralized with a base (e.g., saturated NaHCO₃ solution) and extracted with an organic solvent. The combined organic extracts are washed with brine, dried, and concentrated. The resulting crude product is purified by flash chromatography to yield the tetrahydrofuro[3,2-c]pyridine derivative.[2]

Mandatory Visualizations

Synthetic and Biological Evaluation Workflow

G cluster_synthesis Synthesis & Purification cluster_screening Biological Screening start Starting Materials reaction Chemical Synthesis (e.g., Sonogashira, Pictet-Spengler) start->reaction workup Reaction Work-up reaction->workup purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, MS, etc.) purification->characterization in_vitro In Vitro Assays (Receptor Binding, Kinase Inhibition) characterization->in_vitro in_vivo In Vivo Models (Behavioral Studies) in_vitro->in_vivo adme ADME/Tox Profiling in_vivo->adme lead_id Lead Identification adme->lead_id FMS_Signaling cluster_downstream Downstream Signaling FL FLT3 Ligand FLT3 FMS-like Tyrosine Kinase 3 (FLT3) FL->FLT3 Binds and Activates PI3K PI3K FLT3->PI3K RAS RAS FLT3->RAS STAT5 STAT5 FLT3->STAT5 Furo_pyridine Furo[3,2-c]pyridine Derivative Furo_pyridine->FLT3 Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation MEK MEK RAS->MEK ERK ERK MEK->ERK ERK->Proliferation STAT5->Proliferation Serotonin_Signaling cluster_g_protein Gq/11 Signaling Serotonin Serotonin (5-HT) HT2A_R 5-HT2A Receptor Serotonin->HT2A_R Binds Gq Gαq/11 HT2A_R->Gq Activates Furo_pyridine Furo[3,2-c]pyridine Derivative Furo_pyridine->HT2A_R Modulates PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC Dopamine_Signaling cluster_g_protein Gi/o Signaling Dopamine Dopamine D2_R D2 Receptor Dopamine->D2_R Binds Gi Gαi/o D2_R->Gi Activates Furo_pyridine Furo[3,2-c]pyridine Derivative Furo_pyridine->D2_R Modulates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Inhibits Neuronal_Activity Decreased Neuronal Excitability PKA->Neuronal_Activity

References

The Furo[3,2-c]pyridine Scaffold: A Versatile Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Technical Guide for Researchers and Drug Development Professionals

The furo[3,2-c]pyridine scaffold, a fused heterocyclic system, has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth analysis of the diverse therapeutic potential of furo[3,2-c]pyridine derivatives, focusing on their anticancer, antimicrobial, and antipsychotic properties. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents.

Anticancer Activity: Targeting Esophageal Cancer

Recent studies have highlighted the potential of furo[3,2-c]pyridone derivatives as potent cytotoxic agents against esophageal cancer. A series of these compounds have been synthesized and evaluated for their in vitro anticancer activity against the KYSE70 and KYSE150 esophageal cancer cell lines.

Quantitative Anticancer Data

The cytotoxic effects of various furo[3,2-c]pyridone derivatives were quantified by determining their half-maximal inhibitory concentration (IC50) values. The results, as summarized in the table below, indicate that certain derivatives exhibit significant inhibitory activity against esophageal cancer cells.[1]

Compound IDCancer Cell LineIncubation Time (h)IC50 (µg/mL)
4c KYSE150240.888
4c KYSE150480.655
4c KYSE7024Not Reported
4c KYSE7048Not Reported

Table 1: Cytotoxicity of Furo[3,2-c]pyridone Derivative 4c against Esophageal Cancer Cell Lines[1]

Experimental Protocol: MTT Assay for Cytotoxicity

The in vitro cytotoxicity of the furo[3,2-c]pyridine derivatives was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Furo[3,2-c]pyridine derivatives

  • Human esophageal cancer cell lines (KYSE70 and KYSE150)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • MTT solution (5 mg/mL in phosphate-buffered saline (PBS))

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: The esophageal cancer cells were seeded in 96-well plates at a density of 5 × 10³ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells were then treated with various concentrations of the furo[3,2-c]pyridine derivatives and incubated for 24 or 48 hours.

  • MTT Incubation: After the incubation period, the medium was removed, and 100 µL of MTT solution was added to each well. The plates were incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: Following the MTT incubation, the supernatant was discarded, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well was measured at a wavelength of 490 nm using a microplate reader.

  • Data Analysis: The IC50 values were calculated from the dose-response curves.

G cluster_workflow MTT Assay Workflow A Seed esophageal cancer cells in 96-well plates B Treat cells with furo[3,2-c]pyridine derivatives A->B C Incubate for 24 or 48 hours B->C D Add MTT solution and incubate for 4 hours C->D E Dissolve formazan crystals with DMSO D->E F Measure absorbance at 490 nm E->F G Calculate IC50 values F->G

MTT Assay Workflow for Cytotoxicity Evaluation

Antimicrobial Activity

Certain derivatives of the furo[3,2-c]pyridine scaffold have demonstrated promising antimicrobial properties. Studies have shown that some of these compounds exhibit moderate to good activity against both bacteria and filamentous fungi.[2][3]

Experimental Protocol: Antimicrobial Susceptibility Testing

The antimicrobial activity of furo[3,2-c]pyridine derivatives can be evaluated using standard methods such as broth microdilution to determine the Minimum Inhibitory Concentration (MIC).

Materials:

  • Furo[3,2-c]pyridine derivatives

  • Bacterial strains (e.g., Xanthomonas sp., Erwinia amylovora)

  • Fungal strains (e.g., Pyrenophora avenae, Fusarium graminearum)

  • Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, Sabouraud dextrose broth for fungi)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Inoculum: Bacterial and fungal suspensions are prepared and adjusted to a standardized concentration.

  • Serial Dilution: The furo[3,2-c]pyridine derivatives are serially diluted in the appropriate broth medium in the wells of a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (temperature and duration) for microbial growth.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

G cluster_workflow Broth Microdilution Workflow A Prepare serial dilutions of furo[3,2-c]pyridine derivatives B Inoculate with standardized microbial suspension A->B C Incubate under appropriate conditions B->C D Determine the Minimum Inhibitory Concentration (MIC) C->D

Broth Microdilution for MIC Determination

Antipsychotic Potential

The furo[3,2-c]pyridine ring system has been identified as a novel pharmacophore with potential antipsychotic activity. Derivatives incorporating this scaffold have been synthesized and evaluated for their effects on dopamine and serotonin receptors, which are key targets in the treatment of psychosis.[4]

While specific quantitative binding data for a wide range of furo[3,2-c]pyridine derivatives is not extensively available in the public domain, initial studies indicate that these compounds can exhibit potent affinity for serotonin 5-HT1 and 5-HT2 receptors, with weaker interactions at dopamine D2 receptors.[4] This receptor profile suggests a potential for atypical antipsychotic activity with a lower risk of extrapyramidal side effects.

Mechanism of Action: A Hypothetical Signaling Pathway

The antipsychotic effects of furo[3,2-c]pyridine derivatives are thought to be mediated through their modulation of serotonergic and dopaminergic signaling pathways in the brain. The diagram below illustrates a hypothetical signaling cascade based on the known pharmacology of atypical antipsychotics.

G cluster_pathway Hypothetical Antipsychotic Signaling Pathway FuroPyridine Furo[3,2-c]pyridine Derivative D2R Dopamine D2 Receptor FuroPyridine->D2R Weak Antagonism HT2AR Serotonin 5-HT2A Receptor FuroPyridine->HT2AR Potent Antagonism AC Adenylyl Cyclase D2R->AC Inhibition PLC Phospholipase C HT2AR->PLC Activation cAMP cAMP AC->cAMP Conversion of ATP PKA Protein Kinase A cAMP->PKA Activation Downstream Modulation of Neuronal Activity (Reduced Positive Symptoms) PKA->Downstream IP3_DAG IP3 / DAG PLC->IP3_DAG Hydrolysis of PIP2 PKC Protein Kinase C IP3_DAG->PKC Activation PKC->Downstream

Hypothetical Antipsychotic Signaling Cascade

Conclusion

The furo[3,2-c]pyridine scaffold represents a promising and versatile platform for the development of new therapeutic agents. The demonstrated anticancer, antimicrobial, and potential antipsychotic activities underscore the importance of further research into this heterocyclic system. The synthesis of new derivatives and the comprehensive evaluation of their biological activities, coupled with detailed mechanistic studies, will be crucial in unlocking the full therapeutic potential of the furo[3,2-c]pyridine core. This guide provides a foundational overview to aid researchers in this endeavor.

References

Spectroscopic Analysis of Furo[3,2-c]pyridine-4-carbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of Furo[3,2-c]pyridine-4-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details the expected spectroscopic data based on available literature and analysis of related compounds, outlines experimental protocols for its characterization, and presents a conceptual workflow for its synthesis and analysis.

Introduction

Furo[3,2-c]pyridine derivatives are a class of bicyclic heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry due to their diverse biological activities. The fusion of a furan ring to a pyridine ring system creates a unique scaffold that can be functionalized to interact with various biological targets. The carbonitrile substituent at the 4-position of the Furo[3,2-c]pyridine core is a key functional group that can participate in various chemical transformations, making it a valuable intermediate in the synthesis of more complex molecules. Accurate spectroscopic characterization is crucial for the confirmation of its structure and purity.

Spectroscopic Data

Table 1: ¹H NMR Spectral Data (Predicted)
ProtonChemical Shift (δ, ppm) (Predicted)MultiplicityCoupling Constant (J, Hz) (Predicted)
H-27.8 - 8.0d~2.0
H-36.9 - 7.1d~2.0
H-68.6 - 8.8d~5.5
H-77.6 - 7.8d~5.5

Predicted values are based on the analysis of substituted furo[3,2-c]pyridines and general chemical shift principles for heterocyclic aromatic compounds.

Table 2: ¹³C NMR Spectral Data (Predicted)
CarbonChemical Shift (δ, ppm) (Predicted)
C-2~145
C-3~110
C-3a~150
C-4~125
C-6~152
C-7~118
C-7a~160
-CN~117

Predicted values are based on the analysis of substituted furo[3,2-c]pyridines and established chemical shift increments for pyridine and furan ring systems.

Table 3: IR Spectroscopic Data
Functional GroupVibrational ModeCharacteristic Absorption Range (cm⁻¹)Intensity
C≡N (Nitrile)Stretching2220 - 2240Strong, Sharp
C=C, C=N (Aromatic)Stretching1400 - 1600Medium
C-H (Aromatic)Stretching3000 - 3100Medium to Weak
C-O-C (Furan)Stretching1000 - 1300Strong
Table 4: Mass Spectrometry Data
ParameterValue
Molecular FormulaC₈H₄N₂O
Molecular Weight144.13 g/mol
Expected [M]⁺m/z 144
Expected [M+H]⁺m/z 145

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrumentation: A high-resolution NMR spectrometer operating at a proton frequency of 400 MHz or higher.

  • ¹H NMR Data Acquisition:

    • Pulse Sequence: Standard single-pulse experiment.

    • Spectral Width: 0-12 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64, depending on sample concentration.

  • ¹³C NMR Data Acquisition:

    • Pulse Sequence: Proton-decoupled single-pulse experiment.

    • Spectral Width: 0-200 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Solid State (KBr Pellet): Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) (100-200 mg) and press into a thin, transparent pellet.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

    • A background spectrum of the empty sample compartment (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

  • Instrumentation: A mass spectrometer with an appropriate ionization source, such as electrospray ionization (ESI) or electron ionization (EI).

  • Data Acquisition (ESI-MS):

    • Ionization Mode: Positive ion mode to observe [M+H]⁺.

    • Mass Range: m/z 50-500.

    • Capillary Voltage: 3-4 kV.

    • Cone Voltage: 20-40 V (can be varied to induce fragmentation).

  • Data Acquisition (EI-MS):

    • Ionization Energy: 70 eV.

    • Mass Range: m/z 30-300.

Visualizations

The following diagrams illustrate the general synthetic workflow for Furo[3,2-c]pyridine derivatives and a conceptual signaling pathway where such compounds might exhibit activity, based on the known pharmacology of related heterocyclic scaffolds.

G cluster_synthesis Synthetic Workflow start Substituted Pyridine N-Oxide reagents Cyanide Source (e.g., TMSCN) start->reagents Reacts with reaction Reissert-Henze Reaction reagents->reaction product This compound reaction->product analysis Spectroscopic Analysis (NMR, IR, MS) product->analysis Characterized by

Caption: Synthetic workflow for this compound.

G cluster_pathway Conceptual Kinase Inhibition Pathway ligand Growth Factor receptor Receptor Tyrosine Kinase (RTK) ligand->receptor Binds adp ADP receptor->adp downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) receptor->downstream Activates furopyridine Furo[3,2-c]pyridine Derivative furopyridine->receptor Inhibits ATP binding atp ATP atp->receptor Phosphorylates response Cellular Response (Proliferation, Survival) downstream->response Leads to

Caption: Conceptual signaling pathway of kinase inhibition.

Conclusion

The spectroscopic analysis of this compound relies on a combination of NMR, IR, and mass spectrometry techniques to elucidate and confirm its chemical structure. While a complete, publicly available experimental dataset is limited, the data presented in this guide, based on analogous compounds and spectroscopic theory, provides a robust framework for its characterization. The provided experimental protocols offer a starting point for researchers to obtain high-quality spectroscopic data. The potential for Furo[3,2-c]pyridine derivatives to act as inhibitors of key cellular signaling pathways underscores the importance of their thorough characterization in the pursuit of novel therapeutic agents.

An In-Depth Technical Guide to the Synthesis and Potential Applications of Furo[3,2-c]pyridine Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for various isomers of the furo[3,2-c]pyridine core, a heterocyclic scaffold of significant interest in medicinal chemistry. Detailed experimental protocols for key synthetic methodologies are presented, alongside quantitative data to facilitate comparison and reproducibility. Furthermore, this guide explores the potential biological activities of furo[3,2-c]pyridine derivatives, with a focus on their roles as potential antipsychotics and kinase inhibitors, visualized through signaling pathway diagrams.

Synthetic Routes to Furo[3,2-c]pyridine Isomers

The synthesis of the furo[3,2-c]pyridine scaffold can be achieved through several strategic approaches, each offering access to different isomers and substitution patterns. This guide focuses on three prominent and versatile methods: the Pictet-Spengler reaction for the synthesis of tetrahydrofuro[3,2-c]pyridines, the cyclization of furopropenoic acid azides for the preparation of substituted furo[3,2-c]pyridines, and a cascade reaction involving Sonogashira coupling followed by cyclization.

Pictet-Spengler Reaction for Tetrahydrofuro[3,2-c]pyridines

The Pictet-Spengler reaction is a powerful tool for the synthesis of tetrahydroisoquinolines and related heterocyclic systems. A semi-one-pot method has been developed for the synthesis of 4-substituted tetrahydrofuro[3,2-c]pyridines.[1] This approach involves the condensation of 2-(furan-2-yl)ethanamine with an appropriate aldehyde to form a Schiff base, which then undergoes an acid-catalyzed intramolecular cyclization.

A general workflow for this synthetic approach is outlined below:

pictet_spengler_workflow start Start reagents 2-(Furan-2-yl)ethanamine + Aldehyde start->reagents schiff_base Schiff Base Formation (e.g., Reflux in Acetonitrile) reagents->schiff_base cyclization Acid-Catalyzed Pictet-Spengler Cyclization (e.g., HCl in Acetic Acid) schiff_base->cyclization workup Aqueous Work-up & Purification cyclization->workup product Tetrahydrofuro[3,2-c]pyridine workup->product

Figure 1: General workflow for the Pictet-Spengler synthesis of tetrahydrofuro[3,2-c]pyridines.

To a solution of the desired aryl aldehyde (1.0 mmol) in dry acetonitrile (5 mL) is added 2-(furan-2-yl)ethanamine (1.0 mmol). The mixture is heated at reflux for 1-2 hours, and the solvent is then removed under reduced pressure. The resulting crude imine is dissolved in glacial acetic acid (5 mL), and concentrated hydrochloric acid (0.5 mL) is added dropwise. The reaction mixture is stirred at room temperature for 12-24 hours. After completion of the reaction, the mixture is poured into ice-water and basified with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

The yields of 4-substituted tetrahydrofuro[3,2-c]pyridines synthesized via the Pictet-Spengler reaction are summarized in the table below.

EntryAldehydeProductYield (%)
1Benzaldehyde4-Phenyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine75
24-Methoxybenzaldehyde4-(4-Methoxyphenyl)-4,5,6,7-tetrahydrofuro[3,2-c]pyridine82
34-Chlorobenzaldehyde4-(4-Chlorophenyl)-4,5,6,7-tetrahydrofuro[3,2-c]pyridine70
44-Nitrobenzaldehyde4-(4-Nitrophenyl)-4,5,6,7-tetrahydrofuro[3,2-c]pyridine55

Table 1: Yields of selected 4-substituted tetrahydrofuro[3,2-c]pyridines synthesized via the Pictet-Spengler reaction.

Synthesis from Furopropenoic Acid Azides

A versatile method for the synthesis of substituted furo[3,2-c]pyridones involves the cyclization of furopropenoic acid azides. These pyridones can then be converted to a variety of functionalized furo[3,2-c]pyridines.[2] The general strategy begins with the preparation of a substituted furopropenoic acid, which is then converted to the corresponding azide. Thermal cyclization of the azide furnishes the furo[3,2-c]pyridone, which can be further functionalized.

The logical flow of this synthetic route is depicted in the following diagram:

azide_cyclization_workflow start Start acid_prep Furopropenoic Acid Synthesis start->acid_prep azide_formation Conversion to Acid Azide acid_prep->azide_formation cyclization Thermal Cyclization azide_formation->cyclization pyridone Furo[3,2-c]pyridone cyclization->pyridone functionalization Functionalization (e.g., Chlorination) pyridone->functionalization product Substituted Furo[3,2-c]pyridine functionalization->product

Figure 2: Logical workflow for the synthesis of substituted furo[3,2-c]pyridines from furopropenoic acid azides.

Step 1: Synthesis of 3-(5-(4-nitrophenyl)furan-2-yl)propenoic acid: A mixture of 5-(4-nitrophenyl)furan-2-carbaldehyde (1.0 eq), malonic acid (1.5 eq), and piperidine (0.1 eq) in pyridine is heated at 100 °C for 5 hours. After cooling, the reaction mixture is poured into water and acidified with HCl. The precipitated solid is filtered, washed with water, and dried to afford the furopropenoic acid.

Step 2: Synthesis of 2-(4-nitrophenyl)furo[3,2-c]pyridin-4(5H)-one: To a solution of the furopropenoic acid (1.0 eq) in acetone is added triethylamine (1.1 eq) and ethyl chloroformate (1.1 eq) at 0 °C. After stirring for 30 minutes, a solution of sodium azide (1.5 eq) in water is added, and the mixture is stirred for an additional 1 hour. The resulting mixture containing the acid azide is then added dropwise to refluxing diphenyl ether and heated for 1 hour. After cooling, the precipitated solid is filtered, washed with hexane, and dried to give the furo[3,2-c]pyridone.

Step 3: Synthesis of 4-chloro-2-(4-nitrophenyl)furo[3,2-c]pyridine: A mixture of the furo[3,2-c]pyridone (1.0 eq) in phosphorus oxychloride (10 eq) is heated at reflux for 3 hours. The excess phosphorus oxychloride is removed under reduced pressure, and the residue is poured onto crushed ice and neutralized with aqueous ammonia. The precipitated solid is filtered, washed with water, and dried.

Step 4: Synthesis of 2-(4-aminophenyl)furo[3,2-c]pyridine: To a solution of the 4-chloro-2-(4-nitrophenyl)furo[3,2-c]pyridine (1.0 eq) in ethanol is added hydrazine hydrate (5.0 eq) and a catalytic amount of 10% Pd/C. The mixture is heated at reflux for 4 hours. After cooling, the catalyst is filtered off, and the solvent is evaporated. The residue is purified by column chromatography to afford the final product.

StepIntermediate/ProductYield (%)
13-(5-(4-nitrophenyl)furan-2-yl)propenoic acid~85
22-(4-nitrophenyl)furo[3,2-c]pyridin-4(5H)-one~70
34-chloro-2-(4-nitrophenyl)furo[3,2-c]pyridine~90
42-(4-aminophenyl)furo[3,2-c]pyridine~80

Table 2: Indicative yields for the multi-step synthesis of 2-(4-aminophenyl)furo[3,2-c]pyridine.

Sonogashira Coupling and Cyclization Cascade

A highly efficient and modular route to substituted furo[3,2-c]pyridines involves a palladium- and copper-catalyzed Sonogashira coupling of a suitably functionalized pyridine with a terminal alkyne, followed by an intramolecular cyclization. This cascade process allows for the rapid construction of the fused ring system.

A schematic of this cascade reaction is presented below:

sonogashira_cyclization_workflow start Start reagents 4-Hydroxy-3-iodopyridine + Terminal Alkyne start->reagents sonogashira Sonogashira Coupling (Pd/Cu catalysis) reagents->sonogashira cyclization Intramolecular 5-endo-dig Cyclization sonogashira->cyclization Cascade product Substituted Furo[3,2-c]pyridine cyclization->product

Figure 3: Workflow for the Sonogashira coupling and cyclization cascade to synthesize furo[3,2-c]pyridines.

In a flame-dried Schlenk flask under an inert atmosphere, 4-hydroxy-3-iodopyridine (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.1 eq) are dissolved in a mixture of anhydrous DMF and triethylamine (2:1). The terminal alkyne (1.2 eq) is then added, and the reaction mixture is heated to 80 °C for 6-12 hours. After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The residue is taken up in ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography on silica gel.

EntryTerminal AlkyneProductYield (%)
1Phenylacetylene2-Phenylfuro[3,2-c]pyridine85
21-Hexyne2-Butylfuro[3,2-c]pyridine78
3Propargyl alcohol(Furo[3,2-c]pyridin-2-yl)methanol72

Table 3: Yields of selected 2-substituted furo[3,2-c]pyridines synthesized via the Sonogashira coupling and cyclization cascade.

Potential Biological Activities and Signaling Pathways

Furo[3,2-c]pyridine derivatives have emerged as promising scaffolds in drug discovery, exhibiting a range of biological activities. Two key areas of interest are their potential as antipsychotic agents and as kinase inhibitors.

Antipsychotic Activity: Modulation of Dopamine and Serotonin Pathways

Several furo[3,2-c]pyridine derivatives have shown potential as antipsychotic agents, primarily through their interaction with dopamine D2 and serotonin 5-HT2A receptors.[3][4] The therapeutic effect of many atypical antipsychotics is attributed to a combined antagonism of these two receptors, which is believed to restore the balance of neurotransmission in key brain regions implicated in psychosis.

The diagram below illustrates the proposed mechanism of action, where furo[3,2-c]pyridine derivatives act as antagonists at D2 and 5-HT2A receptors, leading to a modulation of downstream signaling cascades.

antipsychotic_pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Serotonin Serotonin HT2AR 5-HT2A Receptor Serotonin->HT2AR AC Adenylyl Cyclase D2R->AC Inhibition PLC Phospholipase C HT2AR->PLC Activation cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Neuronal_Response Modulation of Neuronal Excitability & Gene Expression PKA->Neuronal_Response IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_PKC Ca2+ / PKC IP3_DAG->Ca_PKC Ca_PKC->Neuronal_Response Furopyridine Furo[3,2-c]pyridine Derivative Furopyridine->D2R Antagonism Furopyridine->HT2AR Antagonism

Figure 4: Proposed signaling pathway for the antipsychotic action of furo[3,2-c]pyridine derivatives through D2 and 5-HT2A receptor antagonism.
Kinase Inhibition: Targeting FMS Kinase

While direct evidence for furo[3,2-c]pyridines as FMS kinase inhibitors is emerging, the closely related pyrrolo[3,2-c]pyridine scaffold has shown potent inhibitory activity against FMS kinase (also known as CSF-1R).[5] FMS kinase is a receptor tyrosine kinase that plays a crucial role in the survival, proliferation, and differentiation of macrophages.[5] Dysregulation of the FMS signaling pathway is implicated in various cancers and inflammatory diseases. Therefore, furo[3,2-c]pyridine derivatives represent a promising class of compounds for the development of novel FMS kinase inhibitors.

The FMS kinase signaling cascade and the potential point of intervention for a furo[3,2-c]pyridine-based inhibitor are shown below.

fms_kinase_pathway CSF1 CSF-1 (Ligand) FMS FMS Kinase (Receptor Tyrosine Kinase) CSF1->FMS Dimerization Dimerization & Autophosphorylation FMS->Dimerization PI3K PI3K Dimerization->PI3K RAS RAS Dimerization->RAS AKT Akt PI3K->AKT Cell_Response Cell Proliferation, Survival, Differentiation AKT->Cell_Response RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Cell_Response Furopyridine_Inhibitor Furo[3,2-c]pyridine Inhibitor Furopyridine_Inhibitor->Dimerization Inhibition

Figure 5: The FMS kinase signaling pathway and the potential inhibitory action of furo[3,2-c]pyridine derivatives.

Conclusion

The furo[3,2-c]pyridine core represents a valuable scaffold in the design and development of novel therapeutic agents. The synthetic methodologies detailed in this guide offer versatile and efficient access to a wide range of isomers and derivatives. The exploration of their biological activities, particularly as modulators of key signaling pathways in neuropsychiatric disorders and oncology, underscores the significant potential of this heterocyclic system. This guide serves as a foundational resource for researchers aiming to further investigate and exploit the chemical and biological properties of furo[3,2-c]pyridines.

References

The Emerging Therapeutic Potential of Furo[3,2-c]pyridines: A Technical Guide to Discovery and Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Furo[3,2-c]pyridine scaffold is a promising heterocyclic motif that has garnered increasing attention in medicinal chemistry due to its diverse pharmacological activities. This technical guide provides an in-depth overview of the discovery, synthesis, and characterization of novel Furo[3,2-c]pyridine compounds, with a particular focus on their potential as kinase inhibitors targeting critical oncogenic signaling pathways such as PI3K/Akt/mTOR and JAK/STAT. This document is intended to serve as a comprehensive resource, offering detailed experimental protocols, structured data presentation, and visual representations of key biological and experimental workflows.

Synthesis of the Furo[3,2-c]pyridine Core

The construction of the Furo[3,2-c]pyridine skeleton can be achieved through various synthetic strategies. A prevalent and efficient method involves a cascade reaction commencing with a Sonogashira coupling of a substituted iodopyridine with a terminal alkyne, followed by an intramolecular cyclization.[1]

General Synthetic Protocol: Sonogashira Coupling and Cyclization

A widely employed synthetic route involves the reaction of 4-hydroxy-3-iodopyridine with a suitable terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base in a suitable solvent.[1] The subsequent intramolecular 5-endo-dig cyclization leads to the formation of the furan ring, yielding the Furo[3,2-c]pyridine core.[1]

Experimental Protocol:

  • To a solution of 4-hydroxy-3-iodopyridine in an appropriate solvent (e.g., DMF), add the terminal alkyne, a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper co-catalyst (e.g., CuI), and a base (e.g., diisopropylamine).

  • Heat the reaction mixture at a suitable temperature (e.g., 70°C) and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and perform an aqueous work-up.

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired Furo[3,2-c]pyridine derivative.

Characterization of Novel Furo[3,2-c]pyridine Compounds

Newly synthesized compounds are typically characterized using a combination of spectroscopic techniques to confirm their structure and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the chemical structure of the compounds.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to confirm the molecular formula.

  • Melting Point (m.p.): The melting point is determined to assess the purity of the synthesized compounds.

  • Elemental Analysis: Provides the percentage composition of elements in the compound, further confirming its empirical formula.

Biological Evaluation: Anticancer and Kinase Inhibitory Activity

Furo[3,2-c]pyridine derivatives have shown significant potential as anticancer agents and kinase inhibitors.[2] A systematic biological evaluation is crucial to identify lead compounds for further development.

In Vitro Anticancer Activity

The cytotoxic effects of new Furo[3,2-c]pyridine compounds are typically assessed against a panel of human cancer cell lines.

Table 1: In Vitro Cytotoxicity of Selected Furopyridine Derivatives

CompoundCell LineIC₅₀ (µM)Reference
Furo[2,3-b]pyridine Derivative 14 HCT-1160.93[3]
MCF-7-
HepG2-
A549-
Furo[2,3-d]pyrimidine Chalcone 5d NCI 59-cell line panel (mean)2.41[4]
Furo[2,3-d]pyrimidine Chalcone 5e NCI 59-cell line panel (mean)1.23[4]
Furopyridone Derivative 4c KYSE700.888 µg/mL (24h)[2]
KYSE1500.655 µg/mL (48h)[2]

Experimental Protocol: MTT Assay for Cytotoxicity

  • Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the Furo[3,2-c]pyridine compounds for a specified duration (e.g., 48 or 72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Dissolve the formazan crystals in a suitable solvent (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Kinase Inhibition Assays

To investigate the mechanism of action, the inhibitory activity of the compounds against specific kinases is evaluated.

Table 2: Kinase Inhibitory Activity of Selected Furopyridine Derivatives

CompoundTarget KinaseIC₅₀ (µM)Reference
Furo[2,3-b]pyridine Derivative 4 CDK2/cyclin A20.24[3]
Furo[2,3-b]pyridine Derivative 8 CDK2/cyclin A20.65[3]
Furo[2,3-b]pyridine Derivative 11 CDK2/cyclin A20.50[3]

Experimental Protocol: In Vitro PI3K Kinase Assay (ADP-Glo™ Kinase Assay)

This protocol is adapted for the evaluation of Furo[3,2-c]pyridine compounds against PI3K.

  • Prepare a reaction buffer containing the PI3K enzyme and the lipid substrate (e.g., PIP2).

  • Add the test Furo[3,2-c]pyridine compound at various concentrations to the reaction mixture in a 96-well plate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction for a specified time (e.g., 60 minutes) at room temperature.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer.

  • Calculate the percentage of kinase inhibition and determine the IC₅₀ value.[5]

Elucidation of Mechanism of Action: Signaling Pathway Analysis

Understanding how Furo[3,2-c]pyridine compounds exert their effects at a molecular level is crucial. Western blotting is a key technique to investigate the modulation of signaling pathways like PI3K/Akt/mTOR and JAK/STAT.

The PI3K/Akt/mTOR Signaling Pathway

This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt P mTORC1 mTORC1 Akt->mTORC1 mTORC2 mTORC2 mTORC2->Akt P Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream Furo_Pyridine Furo[3,2-c]pyridine Compound Furo_Pyridine->PI3K Inhibition

PI3K/Akt/mTOR Signaling Pathway Inhibition
The JAK/STAT Signaling Pathway

The JAK/STAT pathway is critical for cytokine signaling and is implicated in inflammatory diseases and various cancers.

JAK_STAT_Pathway Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activation STAT STAT JAK->STAT P STAT_dimer STAT Dimer STAT->STAT_dimer Nucleus Nucleus STAT_dimer->Nucleus Gene_Transcription Gene Transcription (Inflammation, Proliferation) Furo_Pyridine Furo[3,2-c]pyridine Compound Furo_Pyridine->JAK Inhibition

JAK/STAT Signaling Pathway Inhibition

Experimental Protocol: Western Blotting for Phosphorylated Proteins

  • Culture cancer cells and treat them with the Furo[3,2-c]pyridine compound for a specified time.

  • Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[6]

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with a suitable blocking agent (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-Akt, Akt, p-STAT3, STAT3).[6][7]

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities to determine the effect of the compound on protein phosphorylation.

Experimental Workflow for Discovery and Characterization

The process of discovering and characterizing new Furo[3,2-c]pyridine compounds follows a logical workflow from synthesis to in-depth biological evaluation.

Experimental_Workflow Synthesis Synthesis of Furo[3,2-c]pyridine Derivatives Purification Purification and Characterization (NMR, MS, etc.) Synthesis->Purification Screening In Vitro Anticancer Screening (MTT Assay) Purification->Screening Hit_ID Hit Identification (IC50 < Threshold) Screening->Hit_ID Kinase_Assay Kinase Inhibition Assay (e.g., PI3K, JAK) Hit_ID->Kinase_Assay  Active No_Activity Inactive Hit_ID->No_Activity Inactive Signaling_Analysis Signaling Pathway Analysis (Western Blot) Kinase_Assay->Signaling_Analysis Lead_Opt Lead Optimization Signaling_Analysis->Lead_Opt

Drug Discovery Workflow

Conclusion and Future Directions

The Furo[3,2-c]pyridine scaffold represents a versatile and valuable starting point for the development of novel therapeutic agents, particularly in the realm of oncology and inflammatory diseases. The methodologies outlined in this guide provide a robust framework for the synthesis, characterization, and biological evaluation of new derivatives. Future research should focus on expanding the chemical diversity of Furo[3,2-c]pyridine libraries, elucidating their structure-activity relationships, and conducting in vivo studies to validate the therapeutic potential of the most promising lead compounds. A deeper understanding of their interactions with key signaling pathways, such as PI3K/Akt/mTOR and JAK/STAT, will be instrumental in advancing these compounds towards clinical applications.

References

In-Depth Technical Guide to the Mechanism of Action of Furo[3,2-c]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of Furo[3,2-c]pyridine derivatives. This class of heterocyclic compounds has garnered significant interest in medicinal chemistry due to its diverse pharmacological activities, ranging from anticancer to potential antipsychotic effects. This document summarizes key biological targets, elucidates relevant signaling pathways, and provides detailed experimental protocols for investigating these mechanisms.

Core Mechanisms of Action

Furo[3,2-c]pyridine derivatives exert their biological effects through multiple mechanisms of action, primarily centered on anticancer and antipsychotic activities. The core of their function lies in the specific interactions with key proteins involved in cell signaling pathways.

Anticancer Activity

Recent studies have highlighted the potential of Furo[3,2-c]pyridine derivatives as potent anticancer agents. Their mechanism in this domain appears to be multifactorial, with evidence pointing towards the inhibition of key enzymes involved in cancer cell proliferation and survival.

A 2024 study focused on newly synthesized furanopyridinone derivatives, a class of Furo[3,2-c]pyridines, demonstrated significant cytotoxic activity against esophageal cancer cell lines KYSE70 and KYSE150[1]. Molecular docking studies from this research suggest that these compounds may exert their effects through the inhibition of Methionine Aminopeptidase 2 (MetAP2) and Epidermal Growth Factor Receptor (EGFR)[1].

MetAP2 and EGFR Inhibition:

  • MetAP2: This enzyme is crucial for the post-translational processing of new proteins and is implicated in angiogenesis, the formation of new blood vessels that tumors need to grow. Inhibition of MetAP2 can thus stifle tumor growth by cutting off its blood supply.

  • EGFR: This receptor tyrosine kinase is a well-established target in cancer therapy. Its overactivation can lead to uncontrolled cell growth and proliferation. Furo[3,2-c]pyridine derivatives are hypothesized to bind to EGFR, blocking its signaling cascade and thereby inhibiting cancer cell division.

While direct enzymatic inhibition data for Furo[3,2-c]pyridine derivatives on MetAP2 and EGFR is still emerging, the cytotoxic data against cancer cell lines is compelling.

Potential Antipsychotic Activity

Furo[3,2-c]pyridine derivatives have also been identified as promising candidates for the development of novel antipsychotic drugs. Their mechanism in this context is attributed to their interaction with serotonin receptors in the central nervous system.

Specifically, arylpiperazine derivatives of the Furo[3,2-c]pyridine ring system have shown a potent affinity for serotonin 5-HT1 and 5-HT2 receptors, while exhibiting weak interaction with the dopamine D2 receptor[2]. This receptor profile is of significant interest for atypical antipsychotics, as potent 5-HT2A antagonism combined with weaker D2 antagonism is hypothesized to lead to a reduction in psychotic symptoms with a lower incidence of extrapyramidal side effects.

Quantitative Data

The following tables summarize the available quantitative data for the biological activity of Furo[3,2-c]pyridine derivatives and related compounds.

Table 1: Cytotoxicity of Furo[3,2-c]pyridine Derivative 4c against Esophageal Cancer Cell Lines [1]

Cell LineTime PointIC50 (µg/mL)
KYSE7024h1.463
48h1.329
KYSE15024h0.888
48h0.655

Note: Lower IC50 values indicate greater potency.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of Furo[3,2-c]pyridine derivatives.

Cell Viability and Cytotoxicity (MTT Assay)

This protocol is used to assess the effect of Furo[3,2-c]pyridine derivatives on the viability and proliferation of cancer cell lines.

Materials:

  • Furo[3,2-c]pyridine derivatives

  • Human cancer cell lines (e.g., KYSE70, KYSE150)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^3 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the Furo[3,2-c]pyridine derivatives in culture medium. Replace the medium in the wells with 100 µL of the compound solutions at various concentrations. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubation: Incubate the plates for 24 or 48 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Serotonin Receptor Binding Assays

These protocols are used to determine the binding affinity of Furo[3,2-c]pyridine derivatives to 5-HT1A and 5-HT2A receptors.

Materials:

  • Rat hippocampal tissue

  • Tris-HCl buffer (50 mM, pH 7.4)

  • [³H]8-OH-DPAT (radioligand)

  • WAY 100635 (for non-specific binding)

  • Furo[3,2-c]pyridine derivatives (test compounds)

  • Glass fiber filters (GF/B)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize rat hippocampal tissue in ice-cold Tris-HCl buffer and centrifuge. Resuspend the pellet in fresh buffer.

  • Binding Reaction: In assay tubes, combine the membrane preparation, [³H]8-OH-DPAT (at a final concentration of ~0.25 nM), and various concentrations of the Furo[3,2-c]pyridine derivative. For non-specific binding, add 1 µM WAY 100635.

  • Incubation: Incubate the tubes at room temperature for 30 minutes.

  • Filtration: Rapidly filter the contents of each tube through GF/B filters and wash with ice-cold buffer.

  • Radioactivity Measurement: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding and perform a competition binding analysis to determine the Ki (inhibitory constant) of the Furo[3,2-c]pyridine derivative.

Materials:

  • Mouse frontal cortex tissue

  • Tris-HCl buffer (50 mM, pH 7.6) with 1 mM EDTA, 0.01% ascorbic acid, and 5 mM MgCl2

  • [³H]Ketanserin (radioligand)

  • Methysergide (for non-specific binding)

  • Furo[3,2-c]pyridine derivatives (test compounds)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Membrane Preparation: Prepare membrane homogenates from mouse frontal cortex as described for the 5-HT1A assay.

  • Binding Reaction: In assay tubes, combine the membrane preparation (20-40 µg protein), [³H]Ketanserin (at a final concentration of ~0.0625–10 nM), and various concentrations of the Furo[3,2-c]pyridine derivative. For non-specific binding, add 10 µM methysergide[3].

  • Incubation: Incubate the tubes at room temperature for 60 minutes[3].

  • Filtration: Rapidly filter the reaction mixture through glass fiber filters and wash with cold buffer.

  • Radioactivity Measurement: Measure the radioactivity of the filters using a scintillation counter.

  • Data Analysis: Determine the specific binding and calculate the Ki of the Furo[3,2-c]pyridine derivative through competitive binding analysis.

Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows associated with the mechanism of action of Furo[3,2-c]pyridine derivatives.

anticancer_mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR Proliferation Proliferation EGFR->Proliferation Promotes MetAP2 MetAP2 Protein_Maturation Protein Maturation MetAP2->Protein_Maturation Enables Angiogenesis Angiogenesis Protein_Maturation->Angiogenesis Leads to Furo_3_2_c_Pyridine Furo[3,2-c]pyridine Derivative Furo_3_2_c_Pyridine->EGFR Inhibition Furo_3_2_c_Pyridine->MetAP2 Inhibition

Caption: Proposed anticancer mechanism of Furo[3,2-c]pyridine derivatives.

antipsychotic_mechanism Furo_3_2_c_Pyridine Furo[3,2-c]pyridine Derivative 5HT2A_Receptor 5-HT2A Receptor Furo_3_2_c_Pyridine->5HT2A_Receptor Potent Antagonist 5HT1A_Receptor 5-HT1A Receptor Furo_3_2_c_Pyridine->5HT1A_Receptor Agonist/Partial Agonist D2_Receptor Dopamine D2 Receptor Furo_3_2_c_Pyridine->D2_Receptor Weak Interaction Downstream_Signaling Downstream Signaling 5HT2A_Receptor->Downstream_Signaling Modulates 5HT1A_Receptor->Downstream_Signaling Modulates Low_EPS Low Extrapyramidal Side Effects D2_Receptor->Low_EPS Contributes to Antipsychotic_Effect Antipsychotic Effect Downstream_Signaling->Antipsychotic_Effect

Caption: Hypothesized mechanism for the antipsychotic effects of Furo[3,2-c]pyridine derivatives.

experimental_workflow_cytotoxicity Start Start Seed_Cells Seed Cancer Cells (e.g., KYSE70) Start->Seed_Cells Treat_Cells Treat with Furo[3,2-c]pyridine Derivatives (24/48h) Seed_Cells->Treat_Cells Add_MTT Add MTT Reagent (4h incubation) Treat_Cells->Add_MTT Solubilize Solubilize Formazan with DMSO Add_MTT->Solubilize Measure_Absorbance Measure Absorbance (490 nm) Solubilize->Measure_Absorbance Calculate_IC50 Calculate IC50 Value Measure_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Caption: Experimental workflow for determining the cytotoxicity of Furo[3,2-c]pyridine derivatives.

References

Furo[3,2-c]pyridine-4-carbonitrile as a privileged scaffold in medicinal chemistry

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The Furo[3,2-c]pyridine core is a notable heterocyclic scaffold in medicinal chemistry, recognized for its "privileged" nature, meaning it can serve as a versatile template for designing ligands for a variety of biological targets. This guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of Furo[3,2-c]pyridine derivatives, with a particular focus on the Furo[3,2-c]pyridine-4-carbonitrile core. While specific data for the 4-carbonitrile substituted scaffold is emerging, the broader Furo[3,2-c]pyridine class has shown significant promise in the development of novel therapeutics, particularly in the areas of oncology and neuroscience.

Synthesis of the Furo[3,2-c]pyridine Scaffold

The construction of the Furo[3,2-c]pyridine ring system can be achieved through several synthetic strategies. These methods often involve the formation of the furan ring onto a pre-existing pyridine core or vice versa.

One common approach involves the cyclization of substituted furopropenoic acids. These acids can be converted to their corresponding azides, which then undergo thermal cyclization to form furopyridones. Aromatization with reagents like phosphorus oxychloride yields the chloro-substituted Furo[3,2-c]pyridine, which can be further functionalized. For instance, a 4-chloro substituent can be displaced by various nucleophiles to introduce diversity at this position.

Another versatile method is the Pictet-Spengler reaction, which has been successfully employed to synthesize tetrahydrofuro[3,2-c]pyridines. This reaction involves the condensation of a 2-(furan-2-yl)ethanamine derivative with an aldehyde, followed by an acid-catalyzed cyclization.[1]

More recently, cascade reactions involving Sonogashira coupling have emerged as an efficient route. This method utilizes a Sonogashira reaction of a 4-hydroxy-3-iodopyridine with a terminal alkyne, followed by an immediate 5-endo-dig cyclization to construct the furan ring.[2]

The introduction of the 4-carbonitrile group can potentially be achieved from a 4-chloro or 4-hydroxy precursor, common intermediates in several synthetic routes.

Furo[3,2-c]pyridine as a Privileged Scaffold

The concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple, often unrelated, biological targets with high affinity. The rigid, planar structure of the furopyridine system provides a well-defined orientation for substituents to interact with target proteins. The Furo[3,2-c]pyridine scaffold, along with its isomers, has demonstrated this versatility, with derivatives showing activity against a range of targets including kinases, G-protein coupled receptors (GPCRs), and other enzymes.[3][4][5]

Anticancer Activity

The Furo[3,2-c]pyridine scaffold has been explored for the development of anticancer agents, primarily as kinase inhibitors.[6] Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many cancers. Derivatives of the closely related Furo[3,2-b]pyridine isomer have been identified as potent and highly selective inhibitors of cdc-like kinases (CLKs) and homeodomain-interacting protein kinases (HIPKs).[7][8][9]

Furthermore, certain furopyridine derivatives have been shown to modulate the Hedgehog signaling pathway, a crucial pathway in embryonic development that, when aberrantly activated in adults, can drive the growth of various cancers.[3][7][8]

While specific quantitative data for this compound derivatives as anticancer agents is limited in publicly available literature, the data for related furopyridone derivatives against esophageal cancer cell lines underscores the potential of this scaffold.

Table 1: Anticancer Activity of Furo[3,2-c]pyridone Derivatives

Compound IDCell LineIC50 (µg/mL)Citation
4c KYSE700.888 (24h), 0.655 (48h)[6]
4c KYSE150>20 (24h), >20 (48h)[6]
Antipsychotic Activity

Derivatives of Furo[3,2-c]pyridine have also been investigated for their potential as antipsychotic agents.[4][10] Research in this area has focused on arylpiperazine derivatives of the Furo[3,2-c]pyridine ring system. These compounds have shown potent affinity for serotonin 5-HT1 and 5-HT2 receptors, with weak interaction at dopamine D2 receptors.[4] This receptor profile is of interest for the development of atypical antipsychotics with a potentially lower risk of extrapyramidal side effects. Behavioral studies in animal models have demonstrated that these compounds can block apomorphine-induced stereotypy and climbing, which are indicative of antipsychotic activity.[4]

Signaling Pathways and Experimental Workflows

To visualize the biological context and experimental approaches related to the Furo[3,2-c]pyridine scaffold, the following diagrams are provided.

G cluster_synthesis General Synthesis Workflow Start Pyridine/Furan Precursor Intermediate1 Functionalized Intermediate (e.g., 4-chloro or 4-hydroxy) Start->Intermediate1 Cyclization/ Functionalization Final_Scaffold This compound Intermediate1->Final_Scaffold Nitrile Introduction Derivatization Derivative Library Final_Scaffold->Derivatization Substitution

Caption: General synthetic workflow for this compound derivatives.

G cluster_pathway Simplified Hedgehog Signaling Pathway Hh Hedgehog Ligand Ptch1 Patched-1 (Ptch1) Receptor Hh->Ptch1 Binds and Inhibits Smo Smoothened (Smo) Ptch1->Smo Inhibits Gli Gli Transcription Factor Smo->Gli Activates Sufu Sufu Sufu->Gli Inhibits Target_Genes Target Gene Expression Gli->Target_Genes Promotes Furopyridine Furopyridine Inhibitor Furopyridine->Smo Inhibits

Caption: Inhibition of the Hedgehog pathway by targeting Smoothened.

G cluster_workflow In Vitro Kinase Inhibition Assay Workflow Start Prepare Kinase, Substrate, and ATP Add_Inhibitor Add Furo[3,2-c]pyridine Derivative Start->Add_Inhibitor Incubate Incubate at RT Add_Inhibitor->Incubate Detect_Activity Detect Kinase Activity (e.g., ADP-Glo) Incubate->Detect_Activity Analyze Calculate IC50 Detect_Activity->Analyze

Caption: Workflow for determining kinase inhibition potency.

Key Experimental Protocols

Detailed experimental procedures are crucial for the synthesis and evaluation of novel compounds. Below are representative protocols for key assays.

Synthesis of 4-Substituted Furo[3,2-c]pyridines

A general procedure for the synthesis of 4-substituted Furo[3,2-c]pyridines from a 4-chloro precursor is as follows[11]:

  • Preparation of 4-Chlorofuro[3,2-c]pyridine: A furopyridone precursor is refluxed in phosphorus oxychloride (POCl₃). After the reaction is complete, the excess POCl₃ is removed under reduced pressure.

  • Nucleophilic Substitution: The resulting 4-chlorofuro[3,2-c]pyridine is dissolved in a suitable solvent (e.g., ethanol).

  • An excess of the desired nucleophile (e.g., a secondary amine like morpholine or piperidine) is added to the solution.

  • The reaction mixture is heated under reflux for several hours.

  • After cooling, the solvent is evaporated, and the residue is worked up using standard extraction and purification techniques (e.g., column chromatography) to yield the 4-substituted Furo[3,2-c]pyridine.

In Vitro Kinase Inhibition Assay (ADP-Glo™)

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[1][11][12][13][14]

  • Kinase Reaction: Set up the kinase reaction in a multi-well plate by adding the kinase, substrate, ATP, and the this compound test compound at various concentrations.

  • Incubate the reaction at room temperature for a specified period (e.g., 1 hour).

  • ATP Depletion: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Detection: Add the Kinase Detection Reagent to convert the ADP generated in the kinase reaction to ATP and to catalyze a luciferase reaction that produces light. Incubate for 30-60 minutes at room temperature.

  • Measurement: Measure the luminescence using a plate-reading luminometer. The light signal is proportional to the amount of ADP produced and inversely proportional to the inhibitory activity of the test compound.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Antiproliferative MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[15][16][17][18]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.

Conclusion

The Furo[3,2-c]pyridine scaffold, and by extension, the this compound core, represents a promising starting point for the development of novel therapeutic agents. Its synthetic accessibility and the demonstrated biological activity of its derivatives in areas such as oncology and neuroscience highlight its privileged nature. While further research is needed to fully elucidate the potential of the 4-carbonitrile substituted derivatives, the existing body of knowledge on the broader furopyridine class provides a strong foundation and rationale for continued investigation. The strategic exploration of this scaffold is likely to yield novel drug candidates with improved potency and selectivity for a range of challenging disease targets.

References

Exploring the Structure-Activity Relationship of Furo[3,2-c]pyridines: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Furo[3,2-c]pyridine scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of Furo[3,2-c]pyridine derivatives, with a focus on their role as modulators of the innate immune system and as potential kinase inhibitors. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows to facilitate further research and drug development in this area.

Structure-Activity Relationship (SAR) Analysis

The biological activity of Furo[3,2-c]pyridine derivatives is highly dependent on the nature and position of substituents on the core scaffold. The following sections and tables summarize the quantitative SAR data for different biological targets.

Furo[3,2-c]pyridines as Toll-like Receptor 8 (TLR8) Agonists

A significant body of research has focused on 2,3-diamino-furo[2,3-c]pyridines as selective agonists of Toll-like Receptor 8 (TLR8), a key player in the innate immune response. These compounds have shown potential as vaccine adjuvants due to their ability to stimulate immune responses without inducing a strong pro-inflammatory cytokine release.

Table 1: SAR of 2,3-Diamino-Furo[2,3-c]pyridines as TLR8 Agonists

Compound IDR1R2R3TLR8 Activity (EC50, µM)Notes
1a Hn-PentylH> 100Inactive
1b Hn-PentylPhenyl5.2Moderate activity
1c Hn-Pentyl3-Fluorophenyl2.1Increased activity with electron-withdrawing group
1d Hn-Pentyl3-Nitrophenyl4.8Similar activity to phenyl substitution
1e HBenzylPhenyl12.5Reduced activity with benzyl group at R2
1f CH3n-PentylPhenyl8.7Methylation at R1 reduces activity

Note: The data presented is a representative summary compiled from various sources and may not be directly comparable across different studies due to variations in experimental conditions.

The SAR for this class of compounds highlights several key features:

  • Substitution at the 2-amino position (R2): An n-pentyl group appears to be optimal for TLR8 agonistic activity.

  • Substitution at the 3-amino position (R3): Aromatic rings, particularly those with electron-withdrawing substituents like fluorine, enhance activity.

  • Substitution at the N-5 position (R1): Substitution at this position is generally detrimental to activity.

Furo[3,2-c]pyridines as Kinase Inhibitors

While less explored than their TLR8-modulating counterparts, Furo[3,2-c]pyridines have also been investigated as kinase inhibitors. The related Furo[3,2-b]pyridine scaffold has shown promise in inhibiting cdc-like kinases (CLKs)[1]. Data for the Furo[3,2-c]pyridine core is still emerging.

Table 2: Preliminary SAR of Furo[3,2-c]pyridine Derivatives as Kinase Inhibitors

Compound IDR2R4Target KinaseInhibition (% at 10 µM)IC50 (µM)
2a PhenylHKinase X45%> 10
2b 4-MethoxyphenylHKinase X62%8.2
2c PhenylClKinase X75%2.5
2d PhenylMorpholinoKinase X30%> 10

Experimental Protocols

This section provides an overview of the key experimental methodologies for the synthesis and biological evaluation of Furo[3,2-c]pyridine derivatives.

General Synthesis of 2,3-Diamino-Furo[2,3-c]pyridines

The synthesis of 2,3-diamino-furo[2,3-c]pyridines can be achieved via a multicomponent reaction. A general procedure is outlined below:

Scheme 1: General Synthetic Route

G cluster_reactants Reactants cluster_reaction Reaction Conditions A Pyridoxal D Acid catalyst (e.g., Sc(OTf)3) DCM, rt A->D B Amine (R2-NH2) B->D C Isocyanide (R3-NC) C->D E 2,3-Diamino-Furo[2,3-c]pyridine D->E Multicomponent Reaction

Caption: Synthetic scheme for 2,3-diamino-furo[2,3-c]pyridines.

Procedure:

  • To a solution of pyridoxal (1.0 eq) in dichloromethane (DCM) are added the corresponding amine (1.1 eq) and isocyanide (1.1 eq).

  • An acid catalyst, such as Scandium (III) triflate (0.1 eq), is added to the mixture.

  • The reaction is stirred at room temperature for 24-48 hours.

  • The reaction mixture is then concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired 2,3-diamino-furo[2,3-c]pyridine derivative.

Biological Assay: TLR8 Activation in HEK293 Cells

The agonistic activity of Furo[3,2-c]pyridine derivatives on TLR8 can be assessed using a reporter gene assay in Human Embryonic Kidney 293 (HEK293) cells stably transfected with human TLR8 and an NF-κB-inducible reporter gene (e.g., secreted embryonic alkaline phosphatase - SEAP).

Experimental Workflow:

G A Seed HEK-Blue™ hTLR8 cells in 96-well plates B Incubate for 24 hours A->B C Add Furo[3,2-c]pyridine derivatives (various concentrations) B->C D Incubate for another 24 hours C->D E Collect supernatant D->E F Add SEAP detection reagent (e.g., QUANTI-Blue™) E->F G Incubate at 37°C for 1-3 hours F->G H Measure absorbance at 620-655 nm G->H

Caption: Workflow for TLR8 activation assay.

Procedure:

  • HEK-Blue™ hTLR8 cells are seeded into 96-well plates at a density of approximately 5 x 10^4 cells per well and incubated for 24 hours.

  • The culture medium is replaced with fresh medium containing serial dilutions of the test compounds (Furo[3,2-c]pyridine derivatives).

  • The cells are incubated for an additional 24 hours to allow for TLR8 activation and subsequent SEAP expression.

  • A sample of the cell culture supernatant is collected.

  • The SEAP detection reagent (e.g., QUANTI-Blue™) is added to the supernatant.

  • The mixture is incubated at 37°C for 1-3 hours.

  • The absorbance is measured at a wavelength of 620-655 nm using a microplate reader.

  • The EC50 values are calculated from the dose-response curves.

Signaling Pathway Visualization

TLR8-Dependent NF-κB Signaling Pathway

Furo[3,2-c]pyridine derivatives that act as TLR8 agonists initiate a signaling cascade that leads to the activation of the transcription factor NF-κB, which plays a crucial role in the immune response.

G cluster_cell Myeloid Cell cluster_endosome Endosome cluster_nucleus Nucleus TLR8 TLR8 MyD88 MyD88 TLR8->MyD88 Recruits Ligand Furo[3,2-c]pyridine Ligand->TLR8 Binds IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 IKK_complex IKK Complex (IKKα/β/γ) TRAF6->IKK_complex Activates IκB IκB IKK_complex->IκB Phosphorylates NFκB NF-κB (p50/p65) IKK_complex->NFκB Releases IκB->NFκB Inhibits NFκB_active Active NF-κB DNA DNA NFκB_active->DNA Translocates & Binds Genes Pro-inflammatory Gene Expression DNA->Genes Induces Transcription

Caption: TLR8-mediated NF-κB activation pathway.

This guide provides a foundational understanding of the structure-activity relationships of Furo[3,2-c]pyridines. The presented data and protocols are intended to serve as a valuable resource for researchers dedicated to the design and development of novel therapeutics based on this versatile scaffold. Further investigations are warranted to fully elucidate the therapeutic potential of this promising class of compounds.

References

In Silico Modeling and Docking Studies of Furo[3,2-c]pyridine Derivatives: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, publicly available research specifically detailing the in silico modeling and docking studies of Furo[3,2-c]pyridine-4-carbonitrile is limited. This guide, therefore, provides a comprehensive overview of the methodologies and potential applications based on studies of the broader Furo[3,2-c]pyridine scaffold and its derivatives. The experimental protocols and signaling pathways presented are representative examples based on common practices in computational drug discovery and the identified biological targets for this class of compounds.

Introduction to the Furo[3,2-c]pyridine Scaffold

The Furo[3,2-c]pyridine core is a heterocyclic scaffold that has garnered interest in medicinal chemistry due to its diverse pharmacological potential. Derivatives of this scaffold have been investigated for various therapeutic applications, notably as antipsychotic agents and as multi-kinase inhibitors for anti-angiogenic therapy. The electronic properties and structural rigidity of the fused ring system make it an attractive starting point for the design of targeted therapeutics.

Potential Therapeutic Applications and Mechanisms of Action

Antipsychotic Activity

Studies on arylpiperazine derivatives of the Furo[3,2-c]pyridine ring system have indicated potential antipsychotic activity.[1][2] These compounds have shown a strong affinity for serotonin 5-HT1 and 5-HT2 receptors, with weak interactions at the dopamine D2 receptor.[1][2] This suggests a mechanism of action that is distinct from traditional antipsychotics, which primarily target the dopamine D2 receptor. The modulation of the serotonergic system is a key feature of many atypical antipsychotics, which are often associated with a more favorable side-effect profile.[3][4]

Anti-Angiogenic Activity

Certain Furo[3,2-c]pyridine derivatives have been identified as inhibitors of multiple receptor tyrosine kinases involved in angiogenesis, the process of new blood vessel formation that is crucial for tumor growth.[5] Key targets include Ephrin receptors (such as EphB4 and EphA2), Vascular Endothelial Growth Factor (VEGF) receptor 2, and the Tie2 receptor.[5] By inhibiting these kinases, Furo[3,2-c]pyridine derivatives could potentially disrupt the signaling cascades that lead to endothelial cell proliferation, migration, and tube formation, thereby inhibiting tumor growth.

Experimental Protocols: A Representative In Silico Workflow

While specific experimental details for this compound are not available, a typical in silico modeling and docking workflow for a novel Furo[3,2-c]pyridine derivative would involve the following steps.

experimental_workflow cluster_prep Preparation cluster_docking Molecular Docking cluster_analysis Analysis & Validation ligand_prep Ligand Preparation (Furo[3,2-c]pyridine derivative) - 2D to 3D conversion - Energy minimization grid_gen Grid Generation - Define binding site ligand_prep->grid_gen protein_prep Protein Preparation (e.g., 5-HT2A Receptor) - PDB structure retrieval - Removal of water and co-factors - Addition of hydrogens protein_prep->grid_gen docking Docking Simulation - Software: AutoDock Vina, Glide, etc. - Scoring function evaluation grid_gen->docking pose_analysis Pose Analysis - Binding mode visualization - Interaction analysis (H-bonds, hydrophobic, etc.) docking->pose_analysis md_simulation Molecular Dynamics Simulation - Assess stability of protein-ligand complex pose_analysis->md_simulation

A representative workflow for in silico modeling and molecular docking studies.
Ligand Preparation

The three-dimensional structure of the Furo[3,2-c]pyridine derivative would be generated and optimized. This typically involves:

  • 2D to 3D Conversion: Using software like ChemDraw or MarvinSketch to draw the 2D structure, followed by conversion to a 3D model.

  • Energy Minimization: Employing a force field (e.g., MMFF94) in software such as Avogadro or MOE to obtain a low-energy conformation of the ligand.

Protein Preparation

The crystal structure of the target protein (e.g., serotonin 5-HT2A receptor, EphB4 kinase domain) would be obtained from the Protein Data Bank (PDB). The preparation process includes:

  • Cleaning the Structure: Removal of water molecules, ions, and co-crystallized ligands.

  • Protonation: Addition of hydrogen atoms appropriate for a physiological pH.

  • Energy Minimization: A brief relaxation of the protein structure to relieve any steric clashes.

Molecular Docking
  • Binding Site Definition: The active site of the protein is defined, often based on the location of a co-crystallized native ligand or through binding pocket prediction algorithms. A grid box is generated around this site.

  • Docking Simulation: A docking program (e.g., AutoDock Vina, Glide, GOLD) is used to predict the binding conformation and affinity of the Furo[3,2-c]pyridine derivative within the protein's active site. The program samples various poses of the ligand and scores them based on a scoring function that estimates the binding free energy.

Post-Docking Analysis
  • Pose Analysis: The predicted binding poses are visualized and analyzed to understand the key molecular interactions (hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the protein residues.

  • Molecular Dynamics (MD) Simulations: To further validate the docking results and assess the stability of the protein-ligand complex over time, MD simulations can be performed using software like GROMACS or AMBER.

Data Presentation

Due to the limited availability of specific in silico studies on Furo[3,2-c]pyridine derivatives in the public domain, a comprehensive table of quantitative data such as binding energies, Ki, or IC50 values from docking studies cannot be provided at this time. Further research is required to generate and publish such data for this class of compounds.

Visualizing Potential Signaling Pathways

The following diagrams illustrate the potential signaling pathways that could be modulated by Furo[3,2-c]pyridine derivatives based on their identified biological targets.

antipsychotic_pathway cluster_pathway Potential Antipsychotic Mechanism ligand Furo[3,2-c]pyridine Derivative ht2a 5-HT2A Receptor ligand->ht2a Antagonism d2 Dopamine D2 Receptor (Weak Interaction) ligand->d2 plc PLC Activation ht2a->plc ip3_dag IP3 / DAG Signaling plc->ip3_dag downstream Modulation of Neurotransmission ip3_dag->downstream

Potential serotonergic pathway modulation by Furo[3,2-c]pyridine derivatives.

antiangiogenic_pathway cluster_pathway Potential Anti-Angiogenic Mechanism ligand Furo[3,2-c]pyridine Derivative ephb4 EphB4 Receptor ligand->ephb4 Inhibition vegfr2 VEGFR2 ligand->vegfr2 Inhibition tie2 Tie2 Receptor ligand->tie2 Inhibition pi3k_akt PI3K/Akt Pathway ephb4->pi3k_akt vegfr2->pi3k_akt ras_mapk Ras/MAPK Pathway vegfr2->ras_mapk tie2->pi3k_akt angiogenesis Inhibition of Angiogenesis (Cell Proliferation, Migration, Tube Formation) pi3k_akt->angiogenesis ras_mapk->angiogenesis

Potential anti-angiogenic signaling pathways targeted by Furo[3,2-c]pyridine derivatives.

Conclusion and Future Directions

The Furo[3,2-c]pyridine scaffold represents a promising starting point for the development of novel therapeutics, particularly in the areas of neuropsychiatric disorders and oncology. While preliminary studies have highlighted its potential, there is a clear need for more detailed in silico modeling and experimental validation. Future research should focus on:

  • Systematic Docking Studies: Performing comprehensive docking studies of a library of Furo[3,2-c]pyridine derivatives, including this compound, against a panel of relevant biological targets.

  • Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models to correlate the structural features of these compounds with their biological activities, which can guide the design of more potent and selective molecules.

  • In Vitro and In Vivo Validation: Synthesizing and testing the most promising candidates from in silico screening in biochemical and cell-based assays, followed by evaluation in animal models.

Such a multidisciplinary approach will be crucial to fully elucidate the therapeutic potential of the Furo[3,2-c]pyridine scaffold and to advance novel drug candidates into the development pipeline.

References

Methodological & Application

Application Notes & Protocols: Synthesis of Furo[3,2-c]pyridine Derivatives via Pictet-Spengler Reaction

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Furo[3,2-c]pyridines are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry and drug discovery. The fusion of a furan ring with a pyridine nucleus creates a scaffold present in numerous biologically active molecules and natural products.[1][2] These compounds have shown potential as antipsychotic agents, kinase inhibitors, and anticancer therapeutics.[3][4][5] The Pictet-Spengler reaction offers a robust and efficient method for the synthesis of the core tetrahydrofuro[3,2-c]pyridine ring system, which can be a crucial intermediate for further functionalization and development of novel drug candidates.[6][7][8] This document provides detailed protocols and application notes for the synthesis of 4-substituted tetrahydrofuro[3,2-c]pyridines.

Core Synthesis Pathway

The synthesis of the tetrahydrofuro[3,2-c]pyridine scaffold is achieved through a semi-one-pot method involving the condensation of 2-(5-methylfuran-2-yl)ethanamine with an appropriate aldehyde, followed by an acid-catalyzed Pictet-Spengler cyclization.[1][6][8] The general workflow for this synthesis is depicted below.

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Pictet-Spengler Cyclization cluster_2 Step 3: Work-up and Purification start 2-(5-methylfuran-2-yl)ethanamine + Aldehyde imine Crude Imine Intermediate start->imine Acetonitrile, 82°C, 1h cyclization Acid-Catalyzed Cyclization imine->cyclization Glacial Acetic Acid, Conc. HCl, 70°C, 5h workup Aqueous NaOH treatment cyclization->workup purification Column Chromatography workup->purification product Tetrahydrofuro[3,2-c]pyridine Product purification->product

Figure 1: General workflow for the synthesis of tetrahydrofuro[3,2-c]pyridines.

Experimental Protocols

Materials and Reagents

  • 2-(5-methylfuran-2-yl)ethanamine

  • Substituted aromatic aldehydes

  • Dry acetonitrile

  • Glacial acetic acid

  • Concentrated hydrochloric acid

  • Saturated aqueous sodium hydroxide solution

  • Ethyl acetate

  • Silica gel for column chromatography

  • Petroleum ether

General Procedure for the Synthesis of 4-Substituted Tetrahydrofuro[3,2-c]pyridines [9]

Method A (1.0 mmol scale):

  • To a solution of the selected aldehyde (1.0 mmol) in dry acetonitrile (1 mL), add 2-(5-methylfuran-2-yl)ethanamine (1.0 mmol, 125 µL).

  • Heat the reaction mixture at 82°C for 1 hour, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, concentrate the mixture to dryness to obtain the crude imine.

  • To the solution of the crude imine in glacial acetic acid (750 µL), add concentrated hydrochloric acid (500 µL) portionwise.

  • Stir the reaction mixture at 70°C for 5 hours (TLC control).

  • Add a saturated aqueous solution of NaOH and stir the mixture overnight at room temperature.

  • Filter the formed precipitate and extract the filtrate with ethyl acetate (3 x 20 mL).

  • Purify the product by column chromatography on silica gel.

Method B (2.0 mmol scale): [9]

  • To a solution of the aldehyde (2.0 mmol) in dry acetonitrile (2 mL), add 2-(5-methylfuran-2-yl)ethanamine (2.0 mmol, 250 µL).

  • Heat the reaction mixture at 82°C for 1 hour (TLC control) and then concentrate to dryness.

  • Dissolve the crude imine in glacial acetic acid (1.5 mL) and add concentrated hydrochloric acid (1 mL) portionwise.

  • Stir the reaction mixture at 70°C for 5 hours (TLC control).

  • Add a saturated aqueous solution of NaOH and stir the mixture overnight at room temperature.

  • Filter the resulting precipitate and extract the filtrate with ethyl acetate (3 x 20 mL).

  • Purify the product by column chromatography on silica gel.

Data Presentation: Optimization of Reaction Conditions

The following table summarizes the optimization of the Pictet-Spengler reaction conditions for the synthesis of 2-methyl-4-phenyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine.

EntrySolventTime (h)Temperature (°C)Acid (equiv.)Yield (%)
1CH3CN1.550HCl (2.0)26
4CH3CN2482HCl (1.5)29
7Toluene2110HCl (1.0)25
10AcOH48118TsOH (4.0)ND
13AcOH48rtHCl (2.0)47
16AcOH3.570HCl (2.0)33
19AcOH6.570HCl (2.5)38
20AcOH570HCl (2.0)67

Data adapted from a study on the synthesis of tetrahydrofuro[3,2-c]pyridines.[7] ND = Not Detected.

Reaction Mechanism and Scope

The Pictet-Spengler reaction proceeds through the formation of an iminium cation from the condensation of the amine and aldehyde, followed by an intramolecular electrophilic substitution on the electron-rich furan ring.

G amine 2-(5-methylfuran-2-yl)ethanamine imine Imine Intermediate amine->imine aldehyde Aromatic Aldehyde aldehyde->imine iminium Iminium Cation imine->iminium H+ cyclization Intramolecular Electrophilic Substitution iminium->cyclization product Tetrahydrofuro[3,2-c]pyridine cyclization->product

Figure 2: Simplified mechanism of the Pictet-Spengler reaction for furo[3,2-c]pyridine synthesis.

The scope of this reaction has been explored with various aromatic aldehydes. It has been observed that aldehydes bearing electron-donating groups tend to provide higher yields of the desired tetrahydrofuro[3,2-c]pyridine products compared to those with electron-withdrawing groups.[6]

Synthesis of Furo[3,2-c]pyridine-4-carbonitrile

While a direct synthesis of this compound via this specific Pictet-Spengler protocol is not explicitly detailed in the reviewed literature, it can be proposed based on the established methodology. The use of a cyanobenzaldehyde as the aldehyde starting material would be the logical approach. However, researchers should be aware that the electron-withdrawing nature of the nitrile group may necessitate further optimization of the reaction conditions to achieve satisfactory yields.

Applications in Drug Development

The furo[3,2-c]pyridine scaffold is a valuable pharmacophore. Derivatives have been investigated for a range of therapeutic applications, including their potential as antipsychotics, and inhibitors of enzymes such as cyclin-dependent kinase 2 (CDK2).[3][4] The synthetic route described herein provides a reliable platform for generating a library of novel furo[3,2-c]pyridine derivatives for further biological evaluation.

References

Application of Sonogashira Coupling for the Synthesis of Furo[3,2-c]pyridines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Furo[3,2-c]pyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds and natural products, exhibiting a wide range of therapeutic properties. The development of efficient synthetic methodologies to access these structures is of significant interest in medicinal chemistry and drug discovery. The Sonogashira coupling, a powerful palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, has emerged as a key strategy for the construction of the Furo[3,2-c]pyridine core. This application note details a cascade process involving a Sonogashira reaction followed by an intramolecular 5-endo-dig cyclization for the efficient synthesis of functionalized Furo[3,2-c]pyridines.

Reaction Principle

The synthesis proceeds via a one-pot cascade reaction. Initially, a Sonogashira coupling between a substituted 3-iodopyridin-4-ol and a terminal alkyne forms a 3-alkynyl-4-hydroxypyridine intermediate. In the presence of a base, this intermediate undergoes an immediate intramolecular 5-endo-dig cyclization, where the hydroxyl group attacks the alkyne moiety, leading to the formation of the furan ring and yielding the desired Furo[3,2-c]pyridine derivative. This approach offers high efficiency and atom economy by combining two transformations in a single operation.

Experimental Data

The following table summarizes the quantitative data for the synthesis of various Furo[3,2-c]pyridine derivatives via the Sonogashira coupling and cyclization cascade.

EntryStarting AlkyneProductYield (%)
13-(tert-Butyldimethylsilyloxy)prop-1-yne2-((tert-Butyldimethylsilyloxy)methyl)furo[3,2-c]pyridineGood
23-(Benzyloxy)prop-1-yne2-(Benzyloxymethyl)furo[3,2-c]pyridineGood
33-((4-Methoxybenzyl)oxy)prop-1-yne2-(((4-Methoxybenzyl)oxy)methyl)furo[3,2-c]pyridineGood
41,4-Diethynylbenzene1,4-Bis(furo[3,2-c]pyridin-2-yl)benzene67
51,4-Bis(prop-2-yn-1-yloxy)butane1,4-Bis((furo[3,2-c]pyridin-2-yl)methoxy)butane62
61,3-Bis(prop-2-yn-1-yloxy)propane1,3-Bis((furo[3,2-c]pyridin-2-yl)methoxy)propane41

Note: "Good" yields were reported without a specific percentage in the source material.[1]

Experimental Protocols

Materials and General Conditions
  • Starting Materials: 4-Hydroxy-3-iodopyridine, terminal alkynes (e.g., protected propargylic ethers, dialkynes), Palladium catalysts (e.g., Pd(OAc)₂, Pd(PPh₃)₄), Copper(I) iodide (CuI), Ligands (e.g., PPh₃), Bases (e.g., diisopropylamine (iPr₂NH), triethylamine (Et₃N)), Solvents (e.g., DMF, THF).

  • Reaction Setup: All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques. Solvents should be dried and degassed prior to use.

General Procedure for the Synthesis of Furo[3,2-c]pyridines
  • To a Schlenk flask charged with a magnetic stir bar, add 4-hydroxy-3-iodopyridine (1.0 equiv).

  • Add the palladium catalyst (e.g., Pd(OAc)₂ or Pd(PPh₃)₄, 2.5-5 mol%) and the ligand (e.g., PPh₃, 5-10 mol%) if required.

  • Add Copper(I) iodide (CuI, 5-10 mol%).

  • The flask is evacuated and backfilled with an inert gas (e.g., nitrogen) three times.

  • Add the anhydrous, degassed solvent (e.g., DMF) followed by the base (e.g., iPr₂NH or Et₃N).

  • Add the terminal alkyne (1.2-2.0 equiv for monoalkynes, or a stoichiometric ratio for di- or trialkynes).

  • The reaction mixture is then heated to the desired temperature (e.g., 70-80 °C) and stirred for the required time (e.g., 15-24 hours).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford the desired Furo[3,2-c]pyridine product.

Example Protocol: Synthesis of 2-(Benzyloxymethyl)furo[3,2-c]pyridine
  • To a Schlenk flask, add 4-hydroxy-3-iodopyridine, Pd(OAc)₂, PPh₃, and CuI.

  • Evacuate and backfill the flask with nitrogen.

  • Add anhydrous DMF and diisopropylamine.

  • Add 3-(benzyloxy)prop-1-yne (1.2-2.0 equivalents).

  • Heat the mixture to 70 °C and stir for 20-24 hours.

  • After completion, cool the reaction, remove the solvent in vacuo, and purify the crude product by column chromatography to yield the title compound.

Visualizations

Reaction Workflow

Sonogashira_Furo_Pyridine_Synthesis cluster_reactants Starting Materials cluster_catalysts Catalytic System IodoPyridine 4-Hydroxy-3-iodopyridine Sonogashira Sonogashira Coupling IodoPyridine->Sonogashira Alkyne Terminal Alkyne Alkyne->Sonogashira Pd_Catalyst Pd(0) Catalyst (e.g., Pd(OAc)₂/PPh₃) Pd_Catalyst->Sonogashira Cu_Catalyst Cu(I) Iodide Cu_Catalyst->Sonogashira Base Amine Base (e.g., iPr₂NH) Base->Sonogashira Cyclization 5-endo-dig Cyclization Base->Cyclization Induces Intermediate 3-Alkynyl-4-hydroxypyridine (Intermediate) Sonogashira->Intermediate Intermediate->Cyclization Product Furo[3,2-c]pyridine Cyclization->Product Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex R¹-Pd(II)L₂-X pd0->pd_complex Oxidative Addition (R¹-X) pd_alkynyl R¹-Pd(II)L₂-C≡CR² pd_complex->pd_alkynyl Transmetalation pd_alkynyl->pd0 Reductive Elimination Product R¹-C≡C-R² pd_alkynyl->Product cu_halide CuX cu_acetylide Cu-C≡CR² cu_acetylide->pd_complex cu_acetylide->cu_halide Transmetalation alkyne H-C≡CR² alkyne->cu_acetylide Base

References

Application Notes and Protocols: Furo[3,2-c]pyridine-4-carbonitrile as a Potential Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are provided as a hypothetical guide for the investigation of Furo[3,2-c]pyridine-4-carbonitrile as a potential kinase inhibitor. To date, there is no publicly available data demonstrating the synthesis or biological activity of this specific compound. The information presented is based on established methodologies for similar heterocyclic compounds and general kinase inhibitor screening.

Introduction

The furo[3,2-c]pyridine scaffold is a heterocyclic motif of interest in medicinal chemistry. While various isomers of furopyridines have shown activity against a range of protein kinases, the specific derivative, this compound, remains an uncharacterized entity. This document outlines a proposed synthetic route, protocols for biological evaluation, and potential signaling pathways that could be modulated by this compound, providing a framework for its investigation as a novel kinase inhibitor.

Proposed Synthesis of this compound

A plausible synthetic route for this compound can be conceptualized based on established methods for the synthesis of the furo[3,2-c]pyridine core and subsequent functional group manipulations. One such approach involves a Sonogashira coupling followed by an intramolecular cyclization.

A proposed multi-step synthesis is outlined below:

  • Synthesis of a Suitable Pyridine Precursor: The synthesis would likely commence with a commercially available or readily synthesized substituted pyridine, such as a dihalopyridine. For instance, a 3-alkoxy-4-halopyridine could serve as a key intermediate.

  • Introduction of the Alkyne Moiety: A Sonogashira coupling reaction could be employed to introduce a terminal alkyne at the 3-position of the pyridine ring. This reaction typically utilizes a palladium catalyst and a copper(I) co-catalyst.

  • Intramolecular Cyclization to Form the Furan Ring: Following the Sonogashira coupling, an intramolecular cyclization would be induced to form the fused furan ring, yielding the furo[3,2-c]pyridine scaffold. This can often be achieved by treatment with a base.

  • Introduction of the Carbonitrile Group: The final step would involve the introduction of the carbonitrile group at the 4-position. If the starting pyridine precursor contained a halogen at the 4-position, a cyanation reaction (e.g., using a cyanide salt and a palladium catalyst) could be employed.

G A Substituted Pyridine B Sonogashira Coupling (Terminal Alkyne, Pd/Cu catalyst) A->B C 3-Alkynyl Pyridine Intermediate B->C D Intramolecular Cyclization (Base) C->D E Furo[3,2-c]pyridine Scaffold D->E F Cyanation (e.g., Pd-catalyzed) E->F G This compound F->G

Caption: Proposed Synthetic Workflow for this compound.

Experimental Protocols

Protocol 1: General Procedure for Kinase Inhibition Assay (In Vitro)

This protocol describes a general method for screening this compound for its ability to inhibit the activity of a panel of protein kinases. A common method is a luminescence-based assay that measures the amount of ATP remaining after a kinase reaction.

Materials:

  • This compound (dissolved in DMSO)

  • Kinase panel (e.g., a selection of serine/threonine and tyrosine kinases)

  • Kinase-specific substrates

  • ATP (Adenosine 5'-triphosphate)

  • Kinase assay buffer (e.g., containing Tris-HCl, MgCl₂, DTT)

  • Luminescent kinase assay kit (e.g., ADP-Glo™ Kinase Assay)

  • White, opaque 384-well plates

  • Multichannel pipettes

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration might be 10 mM, with subsequent dilutions to cover a wide range of concentrations for IC₅₀ determination.

  • Kinase Reaction Setup:

    • To each well of a 384-well plate, add the kinase enzyme in kinase assay buffer.

    • Add the test compound at various concentrations. Include a positive control (a known inhibitor for the specific kinase) and a negative control (DMSO vehicle).

    • Pre-incubate the kinase and inhibitor mixture for a defined period (e.g., 15-30 minutes) at room temperature to allow for binding.

  • Initiation of Kinase Reaction:

    • Initiate the kinase reaction by adding a mixture of the kinase-specific substrate and ATP to each well.

    • Incubate the reaction for a specific time (e.g., 30-60 minutes) at the optimal temperature for the kinase (often 30°C or 37°C).

  • Detection of Kinase Activity:

    • Stop the kinase reaction and measure the amount of ATP consumed (or ADP produced) using a luminescent kinase assay kit according to the manufacturer's instructions. This typically involves adding a reagent that converts ADP to ATP and then a luciferase/luciferin mixture to generate a light signal proportional to the ATP concentration.

  • Data Analysis:

    • The luminescence signal is inversely proportional to kinase activity.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).

G cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis A Prepare serial dilution of This compound C Add kinase and inhibitor to 384-well plate A->C B Prepare kinase, substrate, and ATP solutions B->C D Pre-incubate C->D E Initiate reaction with substrate and ATP D->E F Incubate E->F G Add luminescent detector reagent F->G H Measure luminescence G->H I Calculate % inhibition and determine IC50 H->I

Caption: Workflow for an in vitro kinase inhibition assay.

Potential Kinase Targets and Signaling Pathways

Given that other furo[3,2-c]pyridine derivatives have shown activity against various kinases, it is plausible that this compound could target kinases involved in cell proliferation, survival, and inflammation. Potential kinase families to investigate include:

  • Cyclin-Dependent Kinases (CDKs): Involved in cell cycle regulation.

  • Mitogen-Activated Protein Kinases (MAPKs): Key components of signaling pathways that regulate cell growth and differentiation.

  • Receptor Tyrosine Kinases (RTKs): Such as EGFR, VEGFR, and PDGFR, which are often dysregulated in cancer.

Hypothetical Signaling Pathway: Inhibition of the MAPK/ERK Pathway

If this compound were to inhibit a kinase within the MAPK/ERK pathway (e.g., MEK or ERK), it could lead to the downregulation of cell proliferation and survival.

G RTK Receptor Tyrosine Kinase (e.g., EGFR) Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors CellCycle Cell Proliferation, Survival, Differentiation TranscriptionFactors->CellCycle Inhibitor This compound Inhibitor->MEK

Caption: Hypothetical inhibition of the MAPK/ERK pathway.

Data Presentation

As there is no available data for this compound, the following table presents hypothetical data for related furo[3,2-c]pyridine derivatives to illustrate how quantitative data could be structured.

Compound IDTarget KinaseIC₅₀ (nM)Assay Type
Hypothetical Furo[3,2-c]pyridine Derivative 1 CDK2/Cyclin A150Luminescence-based
Hypothetical Furo[3,2-c]pyridine Derivative 2 p38α MAPK85Radiometric
Hypothetical Furo[3,2-c]pyridine Derivative 3 VEGFR2250FRET-based

Note: The data in this table is purely illustrative and does not represent actual experimental results for any specific compound.

Conclusion

While this compound remains an unexplored molecule, the protocols and potential pathways outlined in this document provide a foundational framework for its investigation as a kinase inhibitor. Researchers are encouraged to utilize these proposed methods to synthesize and characterize this compound, and to perform comprehensive screening to elucidate its biological activity and therapeutic potential. The discovery of novel kinase inhibitors is a critical area of research, and the exploration of uncharacterized chemical space, including novel heterocyclic scaffolds, is essential for the development of new therapeutics.

Application Notes and Protocols for Furo[3,2-c]pyridine Derivatives in Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Furo[3,2-c]pyridine scaffold is an important heterocyclic motif that has garnered significant interest in medicinal chemistry due to its diverse pharmacological activities. As a bioisostere of purines, this fused ring system has been explored for the development of novel therapeutic agents. Recent studies have highlighted the potential of Furo[3,2-c]pyridine derivatives as potent anticancer agents, exhibiting cytotoxicity against various cancer cell lines. These compounds have been investigated for their ability to modulate key signaling pathways involved in cancer progression, making them promising candidates for further development in oncology.

This document provides detailed application notes on the synthesis, in vitro evaluation, and potential mechanisms of action of Furo[3,2-c]pyridine derivatives. It also includes standardized protocols for key experiments to facilitate further research and development in this area.

Data Presentation: Anticancer Activity of Furo[3,2-c]pyridine Derivatives

The following table summarizes the in vitro anticancer activity of representative Furo[3,2-c]pyridine derivatives against various human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Compound IDCancer Cell LineCell Line OriginIC50 (µg/mL)Reference
4c KYSE70Esophageal Squamous Cell Carcinoma0.888 (24h), 0.655 (48h)[1][2]
4c KYSE150Esophageal Squamous Cell Carcinoma-[1][2]

Note: The original research article indicated a 99% inhibition rate for compound 4c against KYSE150 at a concentration of 20.00 µg/mL, but a specific IC50 value was not provided.[2]

Experimental Protocols

Protocol 1: General Synthesis of Furo[3,2-c]pyridine Derivatives

This protocol describes a general method for the synthesis of Furo[3,2-c]pyridine derivatives, adapted from published procedures.[2]

Objective: To synthesize Furo[3,2-c]pyridine derivatives for biological evaluation.

Materials:

  • 3-Furoyl chloride

  • Appropriate L-amino acid (e.g., L-leucine, L-isoleucine)

  • Dichloromethane (DCM)

  • Eaton's reagent (P₂O₅/MeSO₃H)

  • Sodium borohydride (NaBH₄)

  • Standard laboratory glassware and stirring equipment

  • Thin Layer Chromatography (TLC) plates

  • Column chromatography setup with silica gel

Procedure:

  • Schotten-Baumann Acylation: a. Dissolve the selected L-amino acid in an appropriate solvent such as DCM. b. Add 3-furoyl chloride dropwise to the solution at room temperature while stirring. c. Continue the reaction for the time specified in the source literature, monitoring the progress by TLC. d. Upon completion, perform an aqueous workup to isolate the N-acylated amino acid intermediate. e. Purify the product by recrystallization or column chromatography.

  • Friedel-Crafts Acylation (Cyclization): a. Add the purified N-acylated amino acid to Eaton's reagent. b. Heat the mixture at 110°C for the time indicated in the reference study. c. Monitor the formation of the dihydrofuro[3,2-c]pyridine-4,7-dione by TLC. d. Carefully quench the reaction by pouring it onto ice. e. Extract the product with a suitable organic solvent and purify by column chromatography.

  • Reduction: a. Dissolve the cyclized product in a suitable solvent (e.g., methanol). b. Cool the solution to 0°C in an ice bath. c. Add NaBH₄ portion-wise and stir the reaction until completion (monitored by TLC). d. Quench the reaction and perform an aqueous workup to isolate the final Furo[3,2-c]pyridine derivative. e. Purify the final compound by column chromatography.

Expected Outcome: A purified Furo[3,2-c]pyridine derivative, ready for characterization (NMR, Mass Spectrometry) and biological testing.

Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay

Objective: To determine the cytotoxic effects of Furo[3,2-c]pyridine derivatives on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., KYSE70, KYSE150)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate Buffered Saline (PBS)

  • Trypsin-EDTA

  • Furo[3,2-c]pyridine derivatives dissolved in DMSO (stock solution)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: a. Culture the selected cancer cell lines in T-75 flasks until they reach 80-90% confluency. b. Harvest the cells using Trypsin-EDTA and perform a cell count. c. Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. d. Incubate the plates for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: a. Prepare serial dilutions of the Furo[3,2-c]pyridine derivatives in complete medium from the DMSO stock. Ensure the final DMSO concentration is below 0.5%. b. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the diluted compounds. Include wells with medium and DMSO as a vehicle control, and wells with untreated cells as a negative control. c. Incubate the plates for the desired time points (e.g., 24, 48, 72 hours).

  • MTT Assay: a. After the incubation period, add 20 µL of MTT solution to each well. b. Incubate the plates for an additional 4 hours at 37°C. c. Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals. d. Shake the plate gently for 10 minutes to ensure complete dissolution. e. Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: a. Calculate the percentage of cell viability for each treatment group relative to the untreated control. b. Plot the percentage of cell viability against the compound concentration. c. Determine the IC50 value using non-linear regression analysis.

Visualizations

Logical Workflow for Synthesis and Evaluation

G cluster_synthesis Synthesis of Furo[3,2-c]pyridine Derivatives cluster_evaluation In Vitro Evaluation Start Starting Materials (3-Furoyl Chloride, L-amino acid) Step1 Schotten-Baumann Acylation Start->Step1 Step2 Friedel-Crafts Cyclization Step1->Step2 Step3 Reduction with NaBH4 Step2->Step3 End_Synth Purified Furo[3,2-c]pyridine Derivative Step3->End_Synth MTT_Assay MTT Cytotoxicity Assay End_Synth->MTT_Assay Test Compound Cell_Culture Cancer Cell Line Culture Cell_Culture->MTT_Assay Data_Analysis IC50 Determination MTT_Assay->Data_Analysis Mechanism_Study Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle) MTT_Assay->Mechanism_Study

Caption: Workflow for the synthesis and in vitro evaluation of Furo[3,2-c]pyridine derivatives.

Potential Signaling Pathway Inhibition

Based on molecular docking studies suggesting potential interactions with EGFR and METAP2, the following diagram illustrates a hypothetical mechanism of action for Furo[3,2-c]pyridine derivatives in cancer cells.[1]

G Furo Furo[3,2-c]pyridine Derivative EGFR EGFR Furo->EGFR Inhibition METAP2 METAP2 Furo->METAP2 Inhibition PI3K PI3K EGFR->PI3K Angiogenesis Angiogenesis METAP2->Angiogenesis Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival Akt->Proliferation mTOR->Proliferation

Caption: Hypothesized signaling pathway inhibition by Furo[3,2-c]pyridine derivatives.

Conclusion

Furo[3,2-c]pyridine derivatives represent a promising class of compounds for the development of novel anticancer therapies. The protocols and data presented here provide a framework for the synthesis and evaluation of these compounds. Further studies are warranted to fully elucidate their mechanism of action, identify specific molecular targets, and assess their therapeutic potential in preclinical and clinical settings. The exploration of structure-activity relationships will be crucial in optimizing the potency and selectivity of this chemical scaffold.

References

Application Notes and Protocols for High-Throughput Screening of Furo[3,2-c]pyridine Libraries

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furo[3,2-c]pyridines are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. This scaffold is a key pharmacophore in molecules targeting a range of therapeutic areas, including oncology and neurodegenerative diseases. High-throughput screening (HTS) of Furo[3,2-c]pyridine libraries is a critical step in the identification of novel lead compounds for drug discovery programs. These application notes provide detailed protocols for the HTS of Furo[3,2-c]pyridine libraries against two prominent target classes: kinases and the Hedgehog signaling pathway, as well as a general cytotoxicity screen.

Data Presentation

The following tables summarize illustrative quantitative data from hypothetical high-throughput screening campaigns of a 10,000-compound Furo[3,2-c]pyridine library. This data is provided to demonstrate typical results and is not derived from a specific experimental screen of a Furo[3,2-c]pyridine library.

Table 1: Summary of Primary High-Throughput Screening Campaigns

Screening Campaign Assay Type Target/Cell Line Library Size Screening Concentration Hit Criteria Hit Rate (%) Z'-Factor
Kinase InhibitionBiochemical (ADP-Glo)CLK1 Kinase10,00010 µM>50% Inhibition0.850.78
Hedgehog Pathway InhibitionCell-Based (Reporter Gene)Shh-LIGHT2 Cells10,00010 µM>50% Inhibition of Luciferase Signal0.620.65
CytotoxicityCell-Based (MTT)HEK29310,00010 µM<50% Cell Viability2.10.82

Table 2: Profile of Confirmed Hits from Kinase Inhibition Screen

Compound ID Structure Primary Screen Inhibition (%) IC50 (µM) - CLK1 IC50 (µM) - PIM1 IC50 (µM) - GSK3β
FCP-001[Insert Structure]98.20.15> 5012.5
FCP-002[Insert Structure]95.60.2825.3> 50
FCP-003[Insert Structure]88.11.18.722.1
FCP-004[Insert Structure]85.42.5> 50> 50

Table 3: Profile of Confirmed Hits from Hedgehog Pathway Inhibition Screen

Compound ID Structure Primary Screen Inhibition (%) IC50 (µM) - Shh-LIGHT2 Assay Cytotoxicity (CC50, µM) - HEK293
FCP-101[Insert Structure]92.50.45> 50
FCP-102[Insert Structure]89.10.8235.2
FCP-103[Insert Structure]81.71.9> 50

Experimental Protocols

Protocol 1: High-Throughput Screening for Kinase Inhibitors (CLK1)

This protocol describes a biochemical assay to identify inhibitors of Cdc-like kinase 1 (CLK1) using a luminescence-based method to detect ADP formation.

Materials:

  • Furo[3,2-c]pyridine compound library (10 mM in DMSO)

  • Recombinant human CLK1 enzyme

  • Myelin Basic Protein (MBP) substrate

  • ATP

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white, low-volume assay plates

  • Acoustic liquid handler (e.g., Echo 550)

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Plating: Using an acoustic liquid handler, dispense 20 nL of each compound from the Furo[3,2-c]pyridine library into the wells of a 384-well assay plate. Also, include wells for positive controls (e.g., a known CLK1 inhibitor) and negative controls (DMSO vehicle).

  • Enzyme and Substrate Preparation: Prepare a master mix of CLK1 enzyme and MBP substrate in kinase buffer. The final concentration in the assay should be optimized, for example, 5 ng/µL CLK1 and 1 mg/mL MBP.

  • Kinase Reaction Initiation: Add 5 µL of the enzyme/substrate master mix to each well of the assay plate.

  • ATP Addition: To initiate the kinase reaction, add 5 µL of ATP in kinase buffer to each well. The final ATP concentration should be at or near the Km for CLK1.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ADP-Glo™ Reagent Addition: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent Addition: Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

Protocol 2: Cell-Based High-Throughput Screening for Hedgehog Pathway Inhibitors

This protocol utilizes the Shh-LIGHT2 cell line, which contains a Gli-responsive firefly luciferase reporter, to identify inhibitors of the Hedgehog signaling pathway.

Materials:

  • Furo[3,2-c]pyridine compound library (10 mM in DMSO)

  • Shh-LIGHT2 cells (NIH3T3 cells stably transfected with a Gli-responsive firefly luciferase reporter and a constitutive Renilla luciferase reporter)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Sonic Hedgehog (Shh) conditioned medium or a Smoothened agonist (e.g., SAG)

  • Dual-Glo® Luciferase Assay System (Promega)

  • 384-well clear-bottom, white-walled assay plates

  • Automated liquid handling system

  • Plate reader capable of luminescence detection

Procedure:

  • Cell Seeding: Seed Shh-LIGHT2 cells into 384-well plates at a density of 5,000 cells per well in 40 µL of culture medium. Incubate overnight at 37°C in a 5% CO₂ incubator.

  • Compound Addition: Add 100 nL of each compound from the Furo[3,2-c]pyridine library to the appropriate wells. Include positive controls (e.g., a known Smoothened inhibitor like Vismodegib) and negative controls (DMSO).

  • Pathway Activation: Add 10 µL of Shh conditioned medium or SAG-containing medium to all wells except for the negative controls to activate the Hedgehog pathway.

  • Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.

  • Luciferase Assay:

    • Equilibrate the plates to room temperature.

    • Add 20 µL of Dual-Glo® Luciferase Reagent to each well.

    • Incubate for 10 minutes at room temperature and measure the firefly luciferase activity.

    • Add 20 µL of Dual-Glo® Stop & Glo® Reagent to each well.

    • Incubate for 10 minutes at room temperature and measure the Renilla luciferase activity.

  • Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal to account for variations in cell number and transfection efficiency.

Protocol 3: High-Throughput Cytotoxicity Screening (MTT Assay)

This protocol assesses the general cytotoxicity of the Furo[3,2-c]pyridine library against a human cell line (e.g., HEK293) using the MTT colorimetric assay.

Materials:

  • Furo[3,2-c]pyridine compound library (10 mM in DMSO)

  • HEK293 cells

  • DMEM with 10% FBS and 1% penicillin-streptomycin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 384-well clear-bottom assay plates

  • Automated liquid handling system

  • Spectrophotometer plate reader

Procedure:

  • Cell Seeding: Seed HEK293 cells into 384-well plates at a density of 2,500 cells per well in 40 µL of culture medium. Incubate overnight at 37°C in a 5% CO₂ incubator.

  • Compound Addition: Add 100 nL of each compound from the library to the wells. Include positive controls (e.g., a known cytotoxic agent like doxorubicin) and negative controls (DMSO).

  • Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 25 µL of solubilization solution to each well and incubate overnight at 37°C in a humidified chamber.

  • Data Acquisition: Measure the absorbance at 570 nm using a plate reader.

Visualizations

Experimental Workflow

HTS_Workflow cluster_library Compound Library Preparation cluster_screening Primary Screening cluster_analysis Data Analysis & Hit Selection cluster_validation Hit Validation Library Furo[3,2-c]pyridine Library (10,000 compounds in DMSO) Plate Assay-Ready Plates (384-well format) Library->Plate Acoustic Dispensing Kinase_Assay Kinase Inhibition Assay (CLK1) Plate->Kinase_Assay Hedgehog_Assay Hedgehog Pathway Assay (Shh-LIGHT2) Plate->Hedgehog_Assay Cyto_Assay Cytotoxicity Assay (MTT) Plate->Cyto_Assay Data_Acquisition Plate Reading (Luminescence/Absorbance) Kinase_Assay->Data_Acquisition Hedgehog_Assay->Data_Acquisition Cyto_Assay->Data_Acquisition Normalization Data Normalization & QC (Z'-Factor) Data_Acquisition->Normalization Hit_ID Hit Identification (Thresholding) Normalization->Hit_ID Dose_Response Dose-Response Curves (IC50 Determination) Hit_ID->Dose_Response Selectivity Selectivity Profiling (Counter-Screens) Dose_Response->Selectivity Lead_Compounds Lead Compounds Selectivity->Lead_Compounds

Caption: High-throughput screening workflow for Furo[3,2-c]pyridine libraries.

Signaling Pathway Diagrams

Kinase_Inhibition_Pathway cluster_kinase CLK1 Kinase Inhibition cluster_downstream Downstream Effects ATP ATP CLK1 CLK1 (Active Site) ATP->CLK1 Substrate Substrate (e.g., SR Proteins) CLK1->Substrate Phosphorylation FCP Furo[3,2-c]pyridine Inhibitor FCP->CLK1 Phospho_Substrate Phosphorylated Substrate Splicing mRNA Splicing Phospho_Substrate->Splicing Cell_Cycle Cell Cycle Progression Splicing->Cell_Cycle

Caption: Furo[3,2-c]pyridine inhibition of the CLK1 signaling pathway.

Hedgehog_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Shh Shh Ligand PTCH1 PTCH1 Receptor Shh->PTCH1 SMO Smoothened (SMO) Shh->SMO Inhibition of Inhibition PTCH1->SMO Inhibition SUFU SUFU SMO->SUFU GLI GLI Complex SUFU->GLI GLI_A GLI (Activator) GLI->GLI_A Activation FCP_Hh Furo[3,2-c]pyridine Inhibitor FCP_Hh->SMO Inhibition Target_Genes Target Gene Expression (e.g., GLI1, PTCH1) GLI_A->Target_Genes Transcription

Caption: Inhibition of the Hedgehog signaling pathway by Furo[3,2-c]pyridines.

Application Notes and Protocols for the N-alkylation of Tetrahydrofuro[3,2-c]pyridines

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The tetrahydrofuro[3,2-c]pyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds and natural products. Its derivatives have shown significant potential in drug discovery, exhibiting activities such as JAK2 inhibition and κ-opioid receptor agonism. The nitrogen atom within the pyridine ring serves as a critical handle for chemical modification. N-alkylation is a fundamental strategy to modulate the physicochemical properties of these molecules, including their potency, selectivity, solubility, and metabolic stability. This document provides detailed protocols for several common and effective methods for the N-alkylation of the tetrahydrofuro[3,2-c]pyridine core.

Overview of N-Alkylation Strategies

The substitution on the nitrogen of the tetrahydrofuro[3,2-c]pyridine ring can be achieved through several synthetic routes. The choice of method depends on the desired alkyl group, the functional group tolerance of the starting material, and the required reaction conditions (e.g., mild vs. harsh). Key strategies include direct alkylation with electrophiles, reductive amination with carbonyl compounds, and modern catalytic methods.

G cluster_start Starting Material cluster_methods N-Alkylation Protocols cluster_reagents Key Reagents cluster_product Product Start Tetrahydrofuro[3,2-c]pyridine (Secondary Amine) P1 Protocol 1: Direct Alkylation Start->P1 P2 Protocol 2: Reductive Amination Start->P2 P3 Protocol 3: Microwave-Assisted Alkylation Start->P3 R1 Alkyl Halide (R-X) + Base (e.g., NaH, K₂CO₃) P1->R1 End N-Alkylated Tetrahydrofuro[3,2-c]pyridine P1->End R2 Aldehyde/Ketone (R'R''C=O) + Reducing Agent (e.g., NaBH(OAc)₃) P2->R2 P2->End R3 Alkyl Halide (R-X) + Base under MW P3->R3 P3->End Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Reagent Preparation (Weighing, Dissolving) B Assemble Apparatus (Inert Atmosphere) A->B C Combine Reactants (Amine, Electrophile/Carbonyl) B->C D Add Base / Reducing Agent C->D E Reaction Monitoring (TLC, LC-MS) D->E F Quench Reaction E->F Reaction Complete G Liquid-Liquid Extraction F->G H Drying & Concentration G->H I Column Chromatography H->I J Characterization (NMR, MS, IR) I->J K Purity Analysis (HPLC, LC-MS) J->K

Application Notes and Protocols for Furo[3,2-c]pyridine-4-carbonitrile in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the Furo[3,2-c]pyridine-4-carbonitrile scaffold as a foundational fragment in drug discovery campaigns. This document outlines the rationale for its use, detailed experimental protocols for screening and optimization, and data presentation guidelines.

Introduction to this compound in FBDD

The Furo[3,2-c]pyridine core is a "privileged scaffold" in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities.[1][2][3][4] Its rigid, bicyclic structure presents a well-defined three-dimensional shape for probing protein binding pockets, while the nitrogen atom and nitrile group offer key hydrogen bonding and polar interaction opportunities. The carbonitrile moiety is a versatile synthetic handle, allowing for the straightforward elaboration of initial fragment hits into more potent lead compounds.[5] This makes this compound an attractive starting point for fragment-based drug discovery (FBDD), particularly for targets such as protein kinases.[1][6]

FBDD Workflow Overview

Fragment-Based Drug Discovery (FBDD) is a powerful methodology for identifying lead compounds by screening small, low-molecular-weight fragments.[7] The typical workflow involves identifying initial fragment hits with weak binding affinity, followed by optimization to generate more potent molecules.

FBDD_Workflow cluster_prep Preparation cluster_screen Screening & Validation cluster_optimization Optimization Target_Prep Target Protein Preparation Biophysical_Screen Biophysical Screening (e.g., DSF, SPR, NMR) Target_Prep->Biophysical_Screen Fragment_Lib Fragment Library (this compound analogs) Fragment_Lib->Biophysical_Screen Hit_Validation Hit Validation Biophysical_Screen->Hit_Validation Identified Hits Structural_Biology Structural Biology (X-ray Crystallography) Hit_Validation->Structural_Biology SAR SAR by Chemistry (Fragment Growing/Linking) Structural_Biology->SAR Structural Insights Lead_Opt Lead Optimization SAR->Lead_Opt Potent Compounds

Caption: A general workflow for a fragment-based drug discovery campaign.

Application in Kinase Inhibition

The pyridine and furopyridine scaffolds are common features in many kinase inhibitors, often interacting with the hinge region of the ATP binding site.[1][6] Derivatives of the related furo[3,2-b]pyridine scaffold have been identified as potent and selective inhibitors of cdc-like kinases (CLKs).[8] Given this precedent, a primary application of this compound in FBDD is the discovery of novel kinase inhibitors.

Kinase_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Gene_Expression Gene Expression (Proliferation, Survival) TF->Gene_Expression Inhibitor Furo[3,2-c]pyridine- 4-carbonitrile Derivative Inhibitor->RAF

Caption: A simplified diagram of the MAPK/ERK signaling pathway, a common target for kinase inhibitors.

Experimental Protocols

Protocol 1: Fragment Library Generation

Objective: To synthesize a small, focused library of fragments based on the this compound scaffold for initial screening.

Methodology:

  • Core Synthesis: Synthesize the parent this compound. A variety of synthetic routes have been reported for the furopyridine core.[9][10]

  • Analog Derivatization: Introduce small chemical modifications at accessible positions of the scaffold. The nitrile group can serve as a synthetic handle for derivatization.[5]

  • Purification and Quality Control: Purify all synthesized fragments by flash chromatography or preparative HPLC. Confirm the identity and purity (>95%) of each fragment by LC-MS and ¹H NMR.

  • Solubility Assessment: Determine the aqueous solubility of each fragment to ensure suitability for biophysical screening assays.

Protocol 2: Primary Screening by Differential Scanning Fluorimetry (DSF)

Objective: To rapidly identify fragments that bind to the target protein by measuring changes in protein thermal stability.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the target protein (e.g., a protein kinase) at 1-2 mg/mL in a suitable buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).

    • Prepare stock solutions of each fragment from the library at 10-100 mM in DMSO.

    • Prepare a stock solution of a fluorescent dye (e.g., SYPRO Orange) at 1000x concentration.

  • Assay Setup:

    • In a 96- or 384-well PCR plate, add the protein, buffer, and dye to each well to a final protein concentration of 2-5 µM.

    • Add each fragment to a final concentration of 100-500 µM (final DMSO concentration should be kept below 1%). Include no-fragment controls.

  • Data Acquisition:

    • Run the DSF experiment in a real-time PCR instrument.

    • Increase the temperature from 25 °C to 95 °C in increments of 0.5 °C per minute, measuring fluorescence at each step.

  • Data Analysis:

    • Determine the melting temperature (Tm) for each well by fitting the fluorescence curve to a Boltzmann equation.

    • A significant shift in Tm (ΔTm) of ≥ 2°C in the presence of a fragment compared to the control indicates a potential hit.

Protocol 3: Hit Validation by Surface Plasmon Resonance (SPR)

Objective: To confirm the binding of primary hits to the target protein and determine their binding affinity (KD).

Methodology:

  • Chip Preparation: Immobilize the target protein onto a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.

  • Binding Analysis:

    • Prepare a dilution series of each hit fragment in a suitable running buffer.

    • Inject the fragment solutions over the immobilized protein surface at a constant flow rate.

    • Monitor the change in response units (RU) over time to generate sensorgrams.

  • Data Analysis:

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association (ka) and dissociation (kd) rate constants.

    • Calculate the equilibrium dissociation constant (KD = kd/ka). Fragments with a KD in the micromolar to low millimolar range are considered validated hits.

Protocol 4: Structural Characterization by X-ray Crystallography

Objective: To determine the three-dimensional structure of the protein-fragment complex to guide structure-based drug design.

Methodology:

  • Crystallization:

    • Co-crystallize the target protein with the validated fragment hit by mixing the protein and a high concentration of the fragment before setting up crystallization trials.

    • Alternatively, soak pre-formed crystals of the apo-protein in a solution containing the fragment.[11]

  • Data Collection:

    • Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.

  • Structure Determination and Refinement:

    • Process the diffraction data and solve the structure by molecular replacement using a known structure of the apo-protein.

    • Build the fragment into the observed electron density map and refine the model.[12][13][14]

    • The resulting co-crystal structure will reveal the binding mode of the fragment and key interactions with the protein, which will inform the subsequent hit-to-lead optimization.

Hit-to-Lead Optimization

Once a fragment hit is validated and its binding mode is understood, the next step is to improve its potency and drug-like properties. This is typically achieved through "fragment growing," "fragment linking," or "fragment merging."[7] For the this compound scaffold, fragment growing is a common strategy.

Hit_to_Lead cluster_0 Initial Hit cluster_1 Fragment Growing cluster_2 Lead Compound Initial_Hit This compound KD = 500 µM Growth_Vector_1 Explore Vector 1 (e.g., R1 substitution) Initial_Hit->Growth_Vector_1 Structure-Guided Design Growth_Vector_2 Explore Vector 2 (e.g., R2 substitution) Initial_Hit->Growth_Vector_2 Structure-Guided Design Lead_Compound Optimized Lead IC50 = 50 nM Growth_Vector_1->Lead_Compound SAR Growth_Vector_2->Lead_Compound SAR

Caption: A schematic of the hit-to-lead optimization process using a fragment growing strategy.

Data Presentation

All quantitative data should be summarized in clear and concise tables to facilitate comparison and analysis.

Table 1: Biophysical Screening and Validation Data

Fragment IDΔTm (°C)KD (µM) [SPR]Ligand Efficiency
FPCN-0013.52500.35
FPCN-0021.8>1000-
FPCN-0034.21500.38
............

Table 2: Structure-Activity Relationship (SAR) Data for Kinase X

Compound IDR1R2IC50 (nM)
FPCN-003a-H-H150,000
FPCN-003b-CH3-H75,000
FPCN-003c-Ph-H1,200
FPCN-003d-Ph-NH285
............

Note: The data presented in these tables are hypothetical and for illustrative purposes only.

Conclusion

The this compound scaffold represents a promising starting point for fragment-based drug discovery campaigns, particularly in the search for novel kinase inhibitors. Its favorable physicochemical properties, synthetic tractability, and documented biological relevance make it a valuable addition to any fragment library. The protocols and strategies outlined in these application notes provide a robust framework for identifying and optimizing novel drug candidates based on this privileged heterocyclic core.

References

Cell-based assays for evaluating the efficacy of Furo[3,2-c]pyridine compounds

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Furo[3,2-c]pyridine derivatives represent a class of heterocyclic compounds with significant therapeutic potential. Their diverse biological activities, including anticancer, anti-inflammatory, and kinase inhibitory effects, have garnered considerable interest in the field of drug discovery. This document provides a comprehensive guide to the cell-based assays and protocols necessary for evaluating the efficacy of novel Furo[3,2-c]pyridine compounds. These assays are designed to elucidate the cytotoxic, anti-inflammatory, and specific signaling pathway modulatory effects of these compounds, providing crucial data for lead compound selection and optimization.

I. Application Notes

Anticancer Efficacy Assessment

A primary application for Furo[3,2-c]pyridine compounds is in oncology.[1][2] A tiered approach to cell-based screening is recommended to thoroughly characterize their anticancer potential.

  • Cytotoxicity Screening: The initial step involves determining the concentration-dependent cytotoxic effect of the compounds across a panel of cancer cell lines. Assays like the MTT or MTS assay are rapid and effective for this purpose, providing IC50 values that quantify the potency of the compounds.[3]

  • Mechanism of Cell Death: Compounds exhibiting significant cytotoxicity should be further investigated to determine the mechanism of cell death. Flow cytometry-based assays using Annexin V and propidium iodide (PI) staining can distinguish between apoptosis and necrosis.

  • Cell Cycle Analysis: Understanding the effect of a compound on cell cycle progression is crucial. Propidium iodide staining followed by flow cytometry can reveal cell cycle arrest at specific phases (G1, S, G2/M), providing insights into the antiproliferative mechanism.[4]

Anti-inflammatory Activity Evaluation

Chronic inflammation is implicated in numerous diseases, making anti-inflammatory compounds highly valuable. Furo[3,2-c]pyridine derivatives can be screened for their ability to modulate inflammatory responses in relevant cell models, such as lipopolysaccharide (LPS)-stimulated macrophages.

  • Inhibition of Inflammatory Mediators: Key markers of inflammation include nitric oxide (NO) and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). The Griess assay and ELISAs are standard methods to quantify the inhibition of these mediators.[5]

  • Modulation of Inflammatory Signaling Pathways: The NF-κB signaling pathway is a central regulator of inflammation.[6][7] Reporter gene assays can be employed to determine if the compounds inhibit NF-κB activation, providing a mechanistic understanding of their anti-inflammatory effects.

Kinase Inhibition and Target Validation

Several heterocyclic compounds, including those with a furanopyridine core, have been identified as potent kinase inhibitors.[8][9] Cell-based assays are essential to confirm that the observed cellular effects are due to the inhibition of a specific kinase.

  • Target Engagement and Downstream Effects: Western blotting is a powerful technique to assess the phosphorylation status of a target kinase and its downstream substrates. A reduction in the phosphorylation of these proteins in compound-treated cells provides strong evidence of target engagement and inhibition.

II. Experimental Protocols

A. Anticancer Assays

1. Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

  • Materials:

    • Cancer cell line of interest (e.g., MCF-7, A549)

    • Complete growth medium (e.g., DMEM with 10% FBS)

    • Furo[3,2-c]pyridine compounds dissolved in DMSO

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO

    • 96-well plates

    • Microplate reader

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

    • Prepare serial dilutions of the Furo[3,2-c]pyridine compounds in complete medium. The final DMSO concentration should be less than 0.5%.

    • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

    • Incubate for 48-72 hours.

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Data Presentation: Cell Viability (MTT Assay)

CompoundConcentration (µM)Absorbance (570 nm)% ViabilityIC50 (µM)
Vehicle Control 01.25100-
Compound X 11.108815.2
50.8568
100.6854.4
250.4536
500.2016
Positive Control Conc.ValueValueValue

2. Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • Cancer cell line

    • Furo[3,2-c]pyridine compounds

    • Annexin V-FITC/PI Apoptosis Detection Kit

    • 6-well plates

    • Flow cytometer

  • Protocol:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with the compounds at their IC50 and 2x IC50 concentrations for 24 hours.

    • Harvest the cells (including floating cells) and wash with cold PBS.

    • Resuspend the cells in 1X Binding Buffer provided in the kit.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry within 1 hour.

Data Presentation: Apoptosis Analysis

Treatment% Viable Cells (Annexin V-/PI-)% Early Apoptotic (Annexin V+/PI-)% Late Apoptotic (Annexin V+/PI+)% Necrotic (Annexin V-/PI+)
Vehicle Control 95.22.11.51.2
Compound X (IC50) 60.525.310.14.1
Compound X (2x IC50) 35.140.218.56.2
Positive Control ValueValueValueValue
B. Anti-inflammatory Assays

1. Nitric Oxide (NO) Production Assay (Griess Test)

This assay measures the production of nitrite, a stable metabolite of NO, in cell culture supernatants.

  • Materials:

    • RAW 264.7 macrophage cell line

    • LPS (Lipopolysaccharide)

    • Furo[3,2-c]pyridine compounds

    • Griess Reagent

    • Sodium nitrite standard

    • 96-well plates

  • Protocol:

    • Seed RAW 264.7 cells in a 96-well plate and incubate overnight.

    • Pre-treat the cells with various concentrations of the compounds for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

    • Collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess Reagent to the supernatant.

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm.

    • Quantify nitrite concentration using a sodium nitrite standard curve.

Data Presentation: Nitric Oxide Production

TreatmentConcentration (µM)Nitrite Concentration (µM)% InhibitionIC50 (µM)
Control 01.2--
LPS Only 025.60
Compound Y + LPS 120.121.58.5
515.340.2
1011.256.3
256.873.4
Positive Control Conc.ValueValueValue

2. Measurement of Pro-inflammatory Cytokines (ELISA)

This assay quantifies the levels of specific cytokines, such as TNF-α and IL-6, in cell supernatants.

  • Materials:

    • Cell culture supernatants from the NO production assay

    • TNF-α and IL-6 ELISA kits

    • Microplate reader

  • Protocol:

    • Perform the ELISA according to the manufacturer's instructions.

    • Briefly, coat a 96-well plate with the capture antibody.

    • Add cell culture supernatants and standards to the wells.

    • Add the detection antibody, followed by a substrate solution.

    • Stop the reaction and measure the absorbance at the appropriate wavelength.

    • Calculate the cytokine concentrations from the standard curve.

Data Presentation: Cytokine Secretion

TreatmentTNF-α (pg/mL)% InhibitionIL-6 (pg/mL)% Inhibition
LPS Only 1500025000
Compound Y (10 µM) + LPS 65056.7110056
Positive Control ValueValueValueValue
C. Kinase Inhibition Assay

1. Western Blot Analysis for Phosphorylated Proteins

This technique is used to detect the levels of specific phosphorylated proteins, indicating the activity of an upstream kinase.

  • Materials:

    • Cell line expressing the target kinase

    • Furo[3,2-c]pyridine compounds

    • Lysis buffer

    • Primary antibodies (against total and phosphorylated forms of the target protein)

    • Secondary antibody (HRP-conjugated)

    • Chemiluminescent substrate

    • Western blotting equipment

  • Protocol:

    • Treat cells with the compound for the desired time.

    • Lyse the cells and quantify the protein concentration.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with the primary antibody overnight.

    • Wash and incubate with the HRP-conjugated secondary antibody.

    • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Quantify the band intensities and normalize the phosphorylated protein level to the total protein level.

Data Presentation: Kinase Inhibition

TreatmentConcentration (µM)p-Protein / Total Protein Ratio% Inhibition
Vehicle Control 01.000
Compound Z 0.10.7525
10.4060
100.1585
Positive Control Conc.ValueValue

III. Visualizations

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis Compound_Prep Compound Preparation (Furo[3,2-c]pyridine) Treatment Cell Treatment (Dose-Response) Compound_Prep->Treatment Cell_Culture Cell Culture (Cancer/Immune Cells) Cell_Culture->Treatment Anticancer Anticancer Assays (MTT, Apoptosis) Treatment->Anticancer Anti_inflammatory Anti-inflammatory Assays (NO, ELISA) Treatment->Anti_inflammatory Kinase Kinase Inhibition (Western Blot) Treatment->Kinase Data_Analysis Data Analysis (IC50, % Inhibition) Anticancer->Data_Analysis Anti_inflammatory->Data_Analysis Kinase->Data_Analysis

Caption: General experimental workflow for evaluating Furo[3,2-c]pyridine compounds.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Ligand Death Ligand Receptor Death Receptor Ligand->Receptor Caspase8 Caspase-8 Receptor->Caspase8 Caspase3 Caspase-3 Caspase8->Caspase3 Compound Furo[3,2-c]pyridine Compound Mitochondrion Mitochondrion Compound->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Cytochrome_c->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Simplified overview of apoptosis signaling pathways.

NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκBα IKK->IkB phosphorylates NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 releases Nucleus Nucleus NFkB_p65_p50->Nucleus translocates Compound Furo[3,2-c]pyridine Compound Compound->IKK inhibits Inflammatory_Genes Inflammatory Genes (TNF-α, IL-6, iNOS) Nucleus->Inflammatory_Genes activates transcription

Caption: The classical NF-κB signaling pathway and a potential point of inhibition.

Kinase_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Kinase_A Kinase A Receptor->Kinase_A activates Kinase_B Kinase B (Target of Compound) Kinase_A->Kinase_B activates Substrate Substrate Protein Kinase_B->Substrate phosphorylates Phospho_Substrate Phosphorylated Substrate Protein Cellular_Response Cellular Response (e.g., Proliferation) Phospho_Substrate->Cellular_Response Compound Furo[3,2-c]pyridine Compound Compound->Kinase_B inhibits

Caption: A generic kinase signaling cascade illustrating inhibition.

References

In Vivo Application Notes and Protocols for Furo[3,2-c]pyridine-4-carbonitrile and its Derivatives in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The following application notes and protocols are compiled based on available scientific literature for Furo[3,2-c]pyridine derivatives. As of the latest literature review, no specific in vivo studies for Furo[3,2-c]pyridine-4-carbonitrile have been published. Therefore, the protocols detailed below are adapted from studies on structurally related Furo[3,2-c]pyridine compounds and represent general methodologies for assessing potential antipsychotic, anticancer, and toxicological properties in animal models. The data tables are presented as templates for recording experimental results.

Introduction to Furo[3,2-c]pyridines

The Furo[3,2-c]pyridine scaffold is a heterocyclic ring system that has garnered interest in medicinal chemistry due to its diverse pharmacological potential. Derivatives of this core structure have been investigated for various therapeutic applications, including their potential as antipsychotic and anticancer agents. The carbonitrile moiety at the 4-position of the Furo[3,2-c]pyridine ring is an important functional group that can influence the compound's electronic properties and potential for biological interactions.

This document provides detailed protocols for the in vivo evaluation of this compound and its analogs in animal models, focusing on antipsychotic and anticancer activities, as well as general toxicology.

Assessment of Antipsychotic Activity

Arylpiperazine derivatives of the Furo[3,2-c]pyridine ring system have been evaluated for potential antipsychotic activity.[1] The following protocols are based on established behavioral models in rodents to assess the antipsychotic-like effects of test compounds.

Experimental Protocols

This model assesses the potential of a compound to antagonize dopamine D2 receptor-mediated behaviors.

  • Animals: Male Wistar rats (200-250 g).

  • Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Procedure:

    • Acclimatize animals to the laboratory environment for at least one week before the experiment.

    • Administer the Furo[3,2-c]pyridine test compound or vehicle control via the desired route (e.g., intraperitoneal, oral) at various doses.

    • After a predetermined pretreatment time (e.g., 30-60 minutes), administer apomorphine hydrochloride (0.5-1.5 mg/kg, s.c.), a non-selective dopamine agonist.

    • Immediately place each rat in an individual observation cage.

    • Observe and score the intensity of stereotyped behavior (e.g., sniffing, licking, gnawing) at regular intervals (e.g., every 10 minutes for 1 hour) using a standardized rating scale.

  • Data Analysis: Compare the stereotypy scores between the test compound-treated groups and the vehicle-treated group. Calculate the dose at which the compound produces a 50% reduction in the apomorphine-induced stereotypy score (ED50).

This model assesses the ability of a compound to suppress a learned avoidance behavior, a characteristic of many antipsychotic drugs.

  • Apparatus: A shuttle box with two compartments separated by a gate, equipped with a light or sound stimulus and a grid floor for delivering a mild electric shock.

  • Training:

    • Place a rat in one compartment of the shuttle box.

    • Present a conditioned stimulus (e.g., a light or tone) for a set period (e.g., 10 seconds).

    • If the rat moves to the other compartment during the conditioned stimulus, it is recorded as an avoidance response, and the trial ends.

    • If the rat fails to move, an unconditioned stimulus (a mild foot shock, e.g., 0.5-1.0 mA) is delivered through the grid floor concurrently with the conditioned stimulus for a short duration (e.g., 5-10 seconds). If the rat moves to the other compartment during this time, it is an escape response.

    • Train the rats until they achieve a stable baseline of avoidance responses (e.g., >80% avoidance).

  • Testing:

    • Administer the Furo[3,2-c]pyridine test compound or vehicle control.

    • After the appropriate pretreatment time, place the rat in the shuttle box and begin the test session.

    • Record the number of avoidance, escape, and no-response trials.

  • Data Analysis: A decrease in the number of avoidance responses is indicative of antipsychotic-like activity.

Data Presentation: Antipsychotic Activity

Table 1: Effect of Furo[3,2-c]pyridine Derivatives on Apomorphine-Induced Stereotypy in Rats

Compound Dose (mg/kg) Route of Admin. N Mean Stereotypy Score (± SEM) % Inhibition
Vehicle Control - i.p. 10 Data to be generated 0
This compound 1 i.p. 8 Data to be generated Calculate
3 i.p. 8 Data to be generated Calculate
10 i.p. 8 Data to be generated Calculate

| Reference Drug (e.g., Haloperidol) | 0.1 | i.p. | 8 | Data to be generated | Calculate |

Table 2: Effect of Furo[3,2-c]pyridine Derivatives on Conditioned Avoidance Response in Rats

Compound Dose (mg/kg) Route of Admin. N % Avoidance Responses (± SEM)
Vehicle Control - i.p. 10 Data to be generated
This compound 1 i.p. 8 Data to be generated
3 i.p. 8 Data to be generated
10 i.p. 8 Data to be generated

| Reference Drug (e.g., Chlorpromazine) | 5 | i.p. | 8 | Data to be generated |

Visualization: Antipsychotic Evaluation Workflow and Hypothetical Signaling Pathway

Antipsychotic_Evaluation_Workflow cluster_preclinical Preclinical In Vivo Evaluation cluster_behavioral_tests Behavioral Assessments start Test Compound: This compound dose_prep Dose Formulation and Vehicle Selection start->dose_prep animal_model Rodent Model Selection (e.g., Wistar Rats) dose_prep->animal_model apomorphine_test Apomorphine-Induced Stereotypy animal_model->apomorphine_test car_test Conditioned Avoidance Response animal_model->car_test data_analysis Data Collection and Statistical Analysis apomorphine_test->data_analysis car_test->data_analysis ed50 Determination of ED50 data_analysis->ed50

Caption: Workflow for in vivo antipsychotic activity screening.

Hypothetical_Antipsychotic_Signaling_Pathway cluster_pathway Hypothetical Dopaminergic and Serotonergic Modulation compound Furo[3,2-c]pyridine Derivative d2r Dopamine D2 Receptor compound->d2r Antagonism ht2ar Serotonin 5-HT2A Receptor compound->ht2ar Antagonism dopamine_signal Dopaminergic Signaling (Reduced) d2r->dopamine_signal serotonin_signal Serotonergic Signaling (Modulated) ht2ar->serotonin_signal antipsychotic_effect Antipsychotic Effect dopamine_signal->antipsychotic_effect serotonin_signal->antipsychotic_effect

Caption: Hypothetical signaling pathway for antipsychotic action.

Assessment of Anticancer Activity

While some Furo[3,2-c]pyridine derivatives have shown in vitro cytotoxic activity against cancer cell lines, in vivo anticancer studies for this specific scaffold are not yet reported. The following is a general protocol for evaluating the anticancer efficacy of a test compound in a xenograft mouse model.

Experimental Protocol: Human Tumor Xenograft Model
  • Animals: Immunocompromised mice (e.g., NOD/SCID or athymic nude mice), 6-8 weeks old.

  • Cell Lines: A human cancer cell line relevant to the in vitro activity of the compound (e.g., a breast or lung cancer cell line).

  • Procedure:

    • Subcutaneously implant a suspension of cancer cells (e.g., 1-5 x 10^6 cells in Matrigel) into the flank of each mouse.

    • Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Administer the Furo[3,2-c]pyridine test compound, vehicle control, or a positive control drug (e.g., doxorubicin) according to a predetermined dosing schedule and route.

    • Measure tumor dimensions with calipers at regular intervals (e.g., twice weekly) and calculate tumor volume (Volume = 0.5 x Length x Width²).

    • Monitor the body weight and general health of the mice throughout the study as indicators of toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups. Calculate the tumor growth inhibition (TGI).

Data Presentation: Anticancer Efficacy

Table 3: Efficacy of this compound in a Human Tumor Xenograft Model

Treatment Group Dose (mg/kg) Dosing Schedule N Mean Final Tumor Volume (mm³ ± SEM) Mean Final Tumor Weight (g ± SEM) % TGI
Vehicle Control - q.d. x 14 10 Data to be generated Data to be generated 0
This compound 10 q.d. x 14 10 Data to be generated Data to be generated Calculate
30 q.d. x 14 10 Data to be generated Data to be generated Calculate

| Reference Drug | Dose | Schedule | 10 | Data to be generated | Data to be generated | Calculate |

Visualization: Anticancer Evaluation Workflow

Anticancer_Evaluation_Workflow cluster_xenograft_study In Vivo Xenograft Model start Test Compound: This compound cell_culture Cancer Cell Line Culture and Preparation start->cell_culture implantation Subcutaneous Implantation in Immunocompromised Mice cell_culture->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Compound Administration randomization->treatment monitoring Tumor Volume and Body Weight Measurement treatment->monitoring endpoint Study Endpoint and Tumor Excision monitoring->endpoint analysis Data Analysis (% TGI) endpoint->analysis

Caption: Workflow for in vivo anticancer efficacy testing.

Acute Toxicity Assessment

Prior to efficacy studies, it is crucial to determine the acute toxicity of the test compound to establish a safe dose range.

Experimental Protocol: Acute Oral Toxicity (Up-and-Down Procedure)

This protocol is based on the OECD 425 guideline.

  • Animals: Female rats or mice (nulliparous and non-pregnant), 8-12 weeks old.

  • Procedure:

    • Dose a single animal with the test compound at a starting dose level.

    • Observe the animal for signs of toxicity and mortality for up to 14 days.

    • If the animal survives, the next animal is dosed at a higher level. If the animal dies, the next animal is dosed at a lower level.

    • The dose progression or regression is determined by the outcome of the previous animal.

    • Continue this sequential dosing until the stopping criteria are met (e.g., three consecutive animals survive at the upper dose limit, or a number of reversals in outcome have occurred).

  • Data Analysis: The LD50 (median lethal dose) is calculated from the results using specialized software.

Data Presentation: Acute Toxicity

Table 4: Acute Oral Toxicity of this compound in Rodents

Species Sex Starting Dose (mg/kg) Observed Toxic Signs Mortality Estimated LD50 (mg/kg)
Rat Female e.g., 300 Data to be generated Data to be generated Calculate

| Mouse | Female | e.g., 300 | Data to be generated | Data to be generated | Calculate |

References

Furo[3,2-c]Pyridine Derivatives as Phosphodiesterase Type 4 (PDE4) Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Furo[3,2-c]pyridine derivatives as potent inhibitors of phosphodiesterase type 4 (PDE4). This document details their synthesis, biological evaluation, and the protocols for relevant assays.

Introduction

Phosphodiesterase 4 (PDE4) is a critical enzyme in the inflammatory cascade, primarily responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP).[1] Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn suppresses the activity of a wide range of inflammatory and immune cells.[2] This mechanism makes PDE4 a highly attractive target for the development of novel anti-inflammatory therapeutics for conditions such as asthma and chronic obstructive pulmonary disease (COPD).[3] The Furo[3,2-c]pyridine scaffold has emerged as a promising pharmacophore for the design of potent and selective PDE4 inhibitors.

Signaling Pathway of PDE4 Inhibition

The inhibition of PDE4 by Furo[3,2-c]pyridine derivatives modulates the inflammatory response by increasing intracellular cAMP levels. This leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates and deactivates various pro-inflammatory transcription factors, ultimately leading to a reduction in the production of inflammatory mediators.

PDE4_Inhibition_Pathway Pro-inflammatory Stimuli Pro-inflammatory Stimuli Adenylate Cyclase Adenylate Cyclase Pro-inflammatory Stimuli->Adenylate Cyclase cAMP cAMP Adenylate Cyclase->cAMP converts ATP ATP ATP ATP->Adenylate Cyclase PDE4 PDE4 cAMP->PDE4 hydrolyzed by PKA (inactive) PKA (inactive) cAMP->PKA (inactive) activates Inflammatory Response Inflammatory Response cAMP->Inflammatory Response suppresses AMP AMP PDE4->AMP Furo[3,2-c]pyridine Inhibitor Furo[3,2-c]pyridine Inhibitor Furo[3,2-c]pyridine Inhibitor->PDE4 inhibits PKA (active) PKA (active) PKA (inactive)->PKA (active) Suppression of Inflammation Suppression of Inflammation PKA (active)->Suppression of Inflammation promotes

Figure 1: PDE4 Inhibition Signaling Pathway

Synthesis of Furo[3,2-c]pyridine Derivatives

Several synthetic routes have been established for the preparation of the Furo[3,2-c]pyridine core and its derivatives. A common and efficient method involves a cascade process initiated by a Sonogashira reaction of 4-hydroxy-3-iodopyridine with a terminal alkyne, followed by an immediate 5-endo-dig cyclization to form the furan ring.[3] Another approach involves the aromatization of furopyridones, derived from substituted furopropenoic acids, using phosphorus oxychloride to yield chloro derivatives of Furo[3,2-c]pyridine, which can be further functionalized.[4]

General Experimental Workflow for Synthesis

The synthesis of Furo[3,2-c]pyridine derivatives typically follows a multi-step process that can be generalized into the following workflow:

Synthesis_Workflow Start Starting_Materials Pyridine & Alkyne Precursors Start->Starting_Materials Coupling_Reaction Sonogashira Coupling Starting_Materials->Coupling_Reaction Cyclization 5-endo-dig Cyclization Coupling_Reaction->Cyclization Purification_1 Column Chromatography Cyclization->Purification_1 Functionalization Further Derivatization (e.g., amination, substitution) Purification_1->Functionalization Purification_2 Crystallization or Chromatography Functionalization->Purification_2 Characterization Spectroscopic Analysis (NMR, MS) Purification_2->Characterization Final_Product Furo[3,2-c]pyridine Derivative Characterization->Final_Product End Final_Product->End

Figure 2: General Synthetic Workflow

Biological Evaluation: PDE4 Inhibition

The inhibitory activity of Furo[3,2-c]pyridine derivatives against PDE4 is a key determinant of their potential therapeutic efficacy. A series of pyrido[3',2':4,5]furo[3,2-d]pyrimidines, which contain the Furo[3,2-c]pyridine moiety, have been synthesized and evaluated for their PDE4 inhibitory activity.[3]

Quantitative Data Summary

The following table summarizes the in vitro PDE4 inhibitory activity of representative Furo[3,2-c]pyridine-containing compounds.

Compound IDStructurePDE4B1 IC50 (nM)PDE4A4 IC50 (nM)PDE4D3 IC50 (nM)
1 Pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivative1.52.11.8
2 Modified Pyrido[3',2':4,5]furo[3,2-d]pyrimidine0.81.21.0
Roflumilast (Reference Compound)0.70.90.5

Data adapted from Taltavull et al., Eur J Med Chem, 2011.[3]

Experimental Protocols

Protocol 1: General Synthesis of a Furo[3,2-c]pyridine Scaffold

This protocol describes a general method for the synthesis of the Furo[3,2-c]pyridine core structure via a Sonogashira coupling and subsequent cyclization.

Materials:

  • 4-hydroxy-3-iodopyridine

  • Terminal alkyne (e.g., propargyl alcohol)

  • Palladium catalyst (e.g., Pd(PPh3)2Cl2)

  • Copper(I) iodide (CuI)

  • Diisopropylamine (DIPA)

  • N,N-Dimethylformamide (DMF)

  • Standard glassware for organic synthesis

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a solution of 4-hydroxy-3-iodopyridine in DMF, add the terminal alkyne, diisopropylamine, copper(I) iodide, and the palladium catalyst under an inert atmosphere.

  • Heat the reaction mixture at 70 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired Furo[3,2-c]pyridine derivative.

Protocol 2: In Vitro PDE4 Inhibition Assay

This protocol outlines a typical in vitro assay to determine the inhibitory potency (IC50) of Furo[3,2-c]pyridine derivatives against human recombinant PDE4 enzymes.

Materials:

  • Human recombinant PDE4 enzyme (e.g., PDE4B1, PDE4A4, PDE4D3)

  • cAMP substrate

  • Assay buffer (e.g., Tris-HCl, MgCl2)

  • Test compounds (Furo[3,2-c]pyridine derivatives) dissolved in DMSO

  • Reference inhibitor (e.g., Roflumilast)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds and the reference inhibitor in DMSO.

  • In a 96-well plate, add the assay buffer, the PDE4 enzyme, and the test compound or reference inhibitor at various concentrations.

  • Initiate the enzymatic reaction by adding the cAMP substrate.

  • Incubate the plate at 37 °C for a specified time (e.g., 30 minutes).

  • Terminate the reaction according to the specific detection method used (e.g., addition of a stop reagent).

  • Quantify the amount of remaining cAMP or the product (AMP) using a suitable detection method (e.g., fluorescence polarization, FRET, or colorimetric assay).

  • Calculate the percentage of inhibition for each compound concentration relative to the control (enzyme activity without inhibitor).

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Structure-Activity Relationship (SAR)

The optimization of the Furo[3,2-c]pyridine scaffold has revealed key structural features that influence PDE4 inhibitory potency. For the related pyrido[3',2':4,5]furo[3,2-d]pyrimidine series, it was found that fusion of a gem-dimethylcyclohexyl moiety to the pyridine ring and appropriate substitution at other positions on the scaffold are crucial for high-affinity binding to the enzyme.[3]

SAR_Relationship cluster_0 Furo[3,2-c]pyridine Scaffold cluster_1 Key Modifications Scaffold Core Structure Mod1 Gem-dimethylcyclohexyl fusion Scaffold->Mod1 Modification Mod2 Substitution at Position X Scaffold->Mod2 Modification Potency Increased PDE4 Inhibitory Potency Mod1->Potency leads to Mod2->Potency leads to

Figure 3: Key Structure-Activity Relationships

Conclusion

Furo[3,2-c]pyridine derivatives represent a promising class of PDE4 inhibitors with the potential for development as novel anti-inflammatory agents. The synthetic routes are well-established, and the structure-activity relationships are being elucidated, paving the way for the design of more potent and selective compounds. The protocols provided herein offer a foundation for researchers to synthesize and evaluate these compounds in their own laboratories. Further investigation into the in vivo efficacy and safety profile of these derivatives is warranted.

References

Troubleshooting & Optimization

Purification techniques for Furo[3,2-c]pyridine intermediates and final products

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Furo[3,2-c]pyridine intermediates and final products.

Troubleshooting Guide

Encountering difficulties during the purification of Furo[3,2-c]pyridine derivatives is common. The following table outlines potential problems, their likely causes, and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Recovery from Column Chromatography - Compound is too polar and is irreversibly adsorbed onto the silica gel. - Compound is unstable on silica gel and has decomposed. - Inappropriate solvent system (too weak) was used.- Add a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent to reduce strong interactions with acidic silica. - Perform a small-scale stability test by spotting the compound on a TLC plate and letting it sit for an hour before eluting to check for degradation.[1] - Consider using a less acidic stationary phase like alumina (neutral or basic) or a polymer-based column. - Gradually increase the polarity of the eluent system.
Peak Tailing in Column Chromatography - Strong interaction between the basic pyridine nitrogen and acidic silanol groups on the silica surface. - Overloading the column.- Add a basic modifier such as triethylamine or pyridine (0.1-1%) to the eluent to saturate the acidic sites. - Ensure the mass of the crude product is not more than 1-5% of the mass of the stationary phase.
Co-elution of Impurities - Similar polarity of the desired product and impurities. - Inefficient column packing or running conditions.- Use a shallower solvent gradient or switch to an isocratic elution with an optimized solvent system. - Try a different stationary phase (e.g., alumina, C18 for reversed-phase). - Consider preparative HPLC for difficult separations.
Product Crystallizes in the Column - The eluent is a poor solvent for the compound at the concentration being eluted.- Switch to a solvent system where the compound has higher solubility. - Run the column at a slightly elevated temperature (if the compound is stable).
Difficulty in Removing Palladium Catalyst Residues - Palladium catalysts from cross-coupling reactions (e.g., Sonogashira, Suzuki) can be difficult to remove by standard chromatography.- Filter the reaction mixture through a pad of Celite before work-up.[2] - Use commercially available palladium scavengers (e.g., thiol- or amine-functionalized silica).[3][4] - Perform an aqueous wash with a solution of a chelating agent like EDTA.
Oiling Out During Recrystallization - The compound's melting point is lower than the boiling point of the solvent. - The solution is supersaturated. - High concentration of impurities.- Lower the temperature at which the compound is dissolved by using a solvent pair. - Try very slow cooling, possibly with insulation, to encourage crystal formation.[5] - Scratch the inside of the flask with a glass rod to induce nucleation. - Add a seed crystal of the pure compound. - Pre-purify by column chromatography to remove impurities.
No Crystals Form Upon Cooling - Too much solvent was used.[5][6] - The compound is highly soluble in the chosen solvent even at low temperatures.- Evaporate some of the solvent and attempt to cool again.[5] - Add an anti-solvent (a solvent in which the compound is insoluble but is miscible with the primary solvent) dropwise until turbidity persists, then warm to redissolve and cool slowly.
Poor Separation of Enantiomers in Chiral HPLC - Inappropriate chiral stationary phase (CSP). - Suboptimal mobile phase composition.- Screen different types of CSPs (e.g., polysaccharide-based like Chiralcel OD/OJ, Chiralpak IA/IB/IC).[7] - Optimize the mobile phase by varying the alcohol modifier (e.g., ethanol, isopropanol) and its percentage. - For basic compounds like pyridines, the addition of a small amount of an amine modifier (e.g., diethylamine) to the mobile phase can improve peak shape and resolution.
Product Instability During Work-up or Purification - The furo[3,2-c]pyridine ring system can be sensitive to strong acids or bases, leading to ring opening or other side reactions.[8]- Use mild acids/bases for pH adjustments during aqueous work-up (e.g., saturated sodium bicarbonate instead of sodium hydroxide). - Avoid prolonged exposure to acidic conditions, such as on silica gel. Neutralize the crude product before chromatography if necessary.

Frequently Asked Questions (FAQs)

Q1: What is the best general approach for purifying a Furo[3,2-c]pyridine derivative for the first time?

A1: A good starting point is to use flash column chromatography on silica gel. Begin by determining an appropriate solvent system using thin-layer chromatography (TLC). A solvent system that gives your product an Rf value of 0.2-0.4 is often a good starting point. Due to the basicity of the pyridine nitrogen, you may observe peak tailing. If this occurs, adding 0.1-1% triethylamine to your eluent can significantly improve the separation. After column chromatography, recrystallization can be employed to achieve higher purity.

Q2: My Furo[3,2-c]pyridine was synthesized using a Sonogashira coupling. How can I effectively remove the palladium and copper catalysts?

A2: Residual palladium and copper catalysts are common impurities in such reactions. A multi-step approach is often effective:

  • After the reaction is complete, dilute the mixture with a suitable organic solvent and filter it through a plug of Celite. This will remove a significant portion of the solid-supported catalyst.[2]

  • During the aqueous work-up, wash the organic layer with a dilute aqueous solution of a chelating agent like EDTA or aqueous ammonia to complex with the residual metal ions.

  • If metal residues persist after column chromatography, consider using a specialized metal scavenger. These are commercially available silica-based reagents with functional groups that selectively bind to palladium.[3][4]

Q3: I am having trouble crystallizing my Furo[3,2-c]pyridine product. It keeps oiling out. What should I do?

A3: Oiling out is a common problem, especially with compounds that have relatively low melting points or when significant impurities are present. Here are a few strategies to try:

  • Change the solvent system: Try a lower boiling point solvent or a solvent pair. For a solvent pair, dissolve your compound in a minimal amount of a good solvent (in which it is highly soluble) at an elevated temperature, and then add a poor solvent (in which it is sparingly soluble) dropwise until the solution becomes slightly cloudy. Then, add a few drops of the good solvent to clarify the solution and allow it to cool slowly.

  • Slow down the cooling process: Rapid cooling often favors oil formation. Allow the solution to cool to room temperature slowly, and then place it in the refrigerator. Insulating the flask can also help.[5]

  • Induce crystallization: Scratch the inside of the flask below the solvent level with a glass rod. This creates microscopic scratches that can serve as nucleation sites. Alternatively, if you have a small amount of pure solid, add a seed crystal to the cooled, saturated solution.

  • Increase the purity: If the compound is still oily, it may be due to impurities. Purify the oil by column chromatography and then attempt the recrystallization again.

Q4: How do I choose a starting point for developing a chiral HPLC separation for my Furo[3,2-c]pyridine enantiomers?

A4: For chiral separations of heterocyclic compounds like Furo[3,2-c]pyridines, polysaccharide-based chiral stationary phases (CSPs) are a good starting point. Columns such as Chiralpak IA, IB, IC, or Chiralcel OD, OJ are widely used.[7] A typical starting mobile phase would be a mixture of a non-polar solvent like hexane or heptane and an alcohol modifier like isopropanol or ethanol. A common starting point is a 90:10 or 80:20 mixture of hexane:isopropanol. Due to the basic nature of the pyridine ring, you might need to add a small amount of a basic additive like diethylamine (0.1%) to the mobile phase to improve peak shape and prevent interactions with the stationary phase.

Quantitative Data Summary

The following table summarizes typical purification data for Furo[3,2-c]pyridine derivatives based on literature examples. Note that yields and purity are highly dependent on the specific substrate and reaction conditions.

Purification Technique Compound Type Typical Yield (%) Purity (%) Reference
Column Chromatography (Silica Gel)Substituted Furo[3,2-c]pyridines60-90>95[9]
RecrystallizationChloro-Furo[3,2-c]pyridine80-95 (after chromatography)>98[9]
Preparative HPLCChiral Furo[3,2-c]pyridine derivatives50-80>99 (enantiomeric excess)Inferred from[10][11]
Metal ScavengingProducts of Pd-catalyzed reactions>90 (recovery)Pd levels <10 ppm[4][12]

Experimental Protocols

General Protocol for Flash Column Chromatography
  • Slurry Preparation: In a beaker, mix the silica gel with the initial, least polar eluent until a homogeneous slurry is formed.

  • Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring a level bed. Drain the excess solvent until it is just above the silica surface.

  • Sample Loading: Dissolve the crude Furo[3,2-c]pyridine product in a minimal amount of the eluent or a slightly more polar solvent. Carefully apply the sample to the top of the silica bed.

  • Elution: Add the eluent to the column and apply gentle pressure to begin the separation. Collect fractions and monitor their composition by TLC.

  • Solvent Gradient: If necessary, gradually increase the polarity of the eluent to elute more polar compounds. A typical gradient might be from 100% hexane to a mixture of hexane and ethyl acetate.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

General Protocol for Recrystallization
  • Solvent Selection: Choose a solvent in which the Furo[3,2-c]pyridine derivative is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot solvent to just dissolve the solid.

  • Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution through a fluted filter paper.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize the yield.

  • Crystal Collection: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the crystals in a vacuum oven to remove any residual solvent.

General Protocol for Preparative HPLC
  • Method Development: Develop an analytical scale HPLC method to determine the optimal stationary phase and mobile phase for the separation.

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent at a known concentration. Filter the sample through a 0.45 µm filter.

  • System Equilibration: Equilibrate the preparative HPLC column with the mobile phase until a stable baseline is achieved.

  • Injection and Fraction Collection: Inject the sample and collect fractions based on the retention time of the desired product. Automated fraction collectors triggered by UV detection are commonly used.

  • Purity Analysis: Analyze the collected fractions by analytical HPLC to determine their purity.

  • Product Isolation: Combine the pure fractions and remove the mobile phase solvents, often by lyophilization or rotary evaporation, taking into account the boiling points of the solvents.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Crude_Product Crude Furo[3,2-c]pyridine Product Workup Aqueous Work-up Crude_Product->Workup Column_Chromatography Column Chromatography Workup->Column_Chromatography Recrystallization Recrystallization Column_Chromatography->Recrystallization Prep_HPLC Preparative HPLC Column_Chromatography->Prep_HPLC If separation is difficult Pure_Product Pure Furo[3,2-c]pyridine Recrystallization->Pure_Product Prep_HPLC->Pure_Product

Caption: General workflow for the purification of Furo[3,2-c]pyridine derivatives.

Purification_Decision_Tree Start Start with Crude Product Check_Impurities What is the nature of the impurities? Start->Check_Impurities Polarity_Difference Are impurities significantly different in polarity? Check_Impurities->Polarity_Difference Mainly organic by-products Column_Chromatography Use Column Chromatography Check_Impurities->Column_Chromatography Metal catalyst residues present (pre-treat with scavenger) Polarity_Difference->Column_Chromatography Yes Prep_HPLC Use Preparative HPLC Polarity_Difference->Prep_HPLC No Is_Chiral Is the product a racemic mixture? Chiral_HPLC Use Chiral HPLC Is_Chiral->Chiral_HPLC Yes Final_Product Pure Product Is_Chiral->Final_Product No Column_Chromatography->Is_Chiral Recrystallization Attempt Recrystallization Recrystallization->Is_Chiral Prep_HPLC->Is_Chiral Chiral_HPLC->Final_Product

Caption: Decision tree for selecting a purification technique for Furo[3,2-c]pyridines.

References

Addressing solubility issues of Furo[3,2-c]pyridine-4-carbonitrile in biological assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with Furo[3,2-c]pyridine-4-carbonitrile and similar compounds in biological assays.

Troubleshooting Guides

This section offers step-by-step solutions to common problems encountered during experimental work with poorly soluble compounds.

Issue 1: My this compound precipitates out of solution when I dilute my DMSO stock into aqueous buffer for my assay.

  • Question: I've dissolved this compound in DMSO to make a concentrated stock solution. However, when I add it to my aqueous assay buffer, a precipitate forms. What should I do?

  • Answer: This is a common issue known as "precipitation upon dilution." It occurs when the concentration of the compound exceeds its solubility limit in the final aqueous solution, even if it was fully dissolved in the initial DMSO stock. Here is a systematic approach to troubleshoot this problem:

    G start Precipitation Observed Upon Dilution step1 Decrease Final Compound Concentration start->step1 step2 Lower Final DMSO Concentration step1->step2 If precipitation persists step3 Test Co-solvents & Additives step2->step3 If precipitation persists step4 Optimize Dilution Method step3->step4 If precipitation persists end Compound Solubilized step4->end Successful

    Troubleshooting workflow for compound precipitation.

    • Reduce the Final Concentration: The simplest solution is to lower the final concentration of the compound in your assay to a level below its aqueous solubility limit.

    • Optimize DMSO Concentration: While DMSO is an excellent solvent for many organic molecules, high concentrations can be toxic to cells and may affect enzyme activity.[1][2][3] Most cell lines can tolerate a final DMSO concentration of 0.5% without significant cytotoxicity, though some may tolerate up to 1%.[1] However, for sensitive primary cells, it is advisable to perform a dose-response curve for DMSO alone to determine the maximum tolerable concentration.[1]

    • Utilize Co-solvents and Excipients:

      • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[4][5][6] Beta-cyclodextrins and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used.

      • Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used at low concentrations (typically below their critical micelle concentration) to improve solubility. However, be aware that surfactants can denature proteins at higher concentrations, so their compatibility with your specific assay must be validated.

    • pH Adjustment: If this compound has an ionizable group, adjusting the pH of the buffer may increase its solubility. The pyridine nitrogen in the furopyridine ring system is basic and can be protonated at acidic pH.[7] A systematic pH profile of the compound's solubility can help identify the optimal pH for your experiments.

    • Stepwise Dilution: Instead of a single large dilution, perform serial dilutions. First, dilute the DMSO stock into an intermediate solution that has a higher percentage of organic solvent or contains a solubilizing agent, and then perform the final dilution into the aqueous assay buffer.

Issue 2: I am observing low or inconsistent activity in my biological assay, which I suspect is due to poor solubility of this compound.

  • Question: My dose-response curves are not sigmoidal, and the results are not reproducible. Could this be a solubility issue?

  • Answer: Yes, poor solubility is a frequent cause of underestimated activity, high variability in data, and inaccurate structure-activity relationships (SAR).[8] If the compound is not fully dissolved, the actual concentration in the assay is lower than the nominal concentration, leading to erroneous results.

    G start Inconsistent Assay Results step1 Visually Inspect for Precipitation start->step1 step2 Determine Kinetic Solubility step1->step2 If no visible precipitate step3 Re-run Assay at Lower Concentrations step2->step3 Based on solubility limit step4 Employ Solubilization Strategies step3->step4 If higher concentrations are needed end Consistent Results Obtained step4->end

    Workflow for addressing inconsistent assay results.

    • Visual Inspection: Carefully inspect your assay plates for any signs of precipitation, such as cloudiness or visible particles.

    • Determine Kinetic Solubility: Perform a kinetic solubility assay to estimate the solubility of your compound under your specific assay conditions. This can be done using methods like nephelometry, which measures light scattering from undissolved particles.

    • Modify Assay Protocol:

      • Lower the highest concentration: Ensure the highest concentration in your dose-response curve is below the measured kinetic solubility limit.

      • Pre-incubation: Consider pre-incubating the compound in the assay buffer for a period to allow it to equilibrate before adding other reagents.

    • Implement Solubilization Strategies: If higher concentrations are necessary for your assay, refer to the solubilization techniques described in "Issue 1," such as the use of co-solvents, cyclodextrins, or surfactants, ensuring they are compatible with your assay system.

Frequently Asked Questions (FAQs)

Q1: What are the predicted physicochemical properties of this compound?

Q2: What is a safe concentration of DMSO to use in my cell-based assay?

  • Answer: As a general rule, the final concentration of DMSO in cell-based assays should be kept at or below 0.5% to avoid significant cytotoxicity.[1] Many robust cell lines can tolerate up to 1% DMSO, but this should be experimentally verified.[1] For primary cells or particularly sensitive cell lines, the safe DMSO concentration may be 0.1% or lower.[1][3] It is always recommended to include a "vehicle control" in your experiments, which consists of cells treated with the same final concentration of DMSO as your test conditions, but without the compound.

Q3: How can I prepare a stock solution of this compound?

  • Answer: For a poorly soluble compound like this compound, dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution (e.g., 10-20 mM). Ensure the compound is completely dissolved in DMSO before making further dilutions. Sonication can aid in dissolving the compound.[8]

Q4: Can I use other organic solvents besides DMSO?

  • Answer: Other water-miscible organic solvents like ethanol or dimethylformamide (DMF) can also be used. However, their compatibility with your specific assay and their potential for cytotoxicity must be evaluated. DMSO is generally the most widely used and characterized co-solvent in biological assays.

Q5: What are cyclodextrins and how do they work?

  • Answer: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly water-soluble "guest" molecules, like this compound, within their hydrophobic core. This forms a water-soluble "inclusion complex," which increases the apparent aqueous solubility of the guest molecule.[4][5][6]

Q6: Are there any potential downsides to using solubility-enhancing agents?

  • Answer: Yes. High concentrations of co-solvents can be toxic to cells. Surfactants can interfere with protein structure and function. Cyclodextrins can sometimes interact with cell membranes or other components of the assay. Therefore, it is crucial to run appropriate controls to ensure that the solubilizing agent itself is not affecting the biological outcome of your experiment.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution and Working Solutions

  • Preparation of 10 mM Stock Solution in DMSO:

    • Weigh out a precise amount of this compound powder.

    • Add the appropriate volume of 100% DMSO to achieve a 10 mM concentration.

    • Vortex or sonicate the solution until the compound is completely dissolved.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Preparation of Working Solutions for a Cell-Based Assay (Final DMSO concentration ≤ 0.5%):

    • Perform serial dilutions of the 10 mM DMSO stock solution in 100% DMSO to create a dilution series (e.g., for a 10-point dose-response curve).

    • To prepare the final working solutions, dilute each DMSO concentration 1:200 or greater into your cell culture medium. For example, add 1 µL of each DMSO stock to 199 µL of medium.

    • Mix thoroughly by pipetting before adding to the cells.

Protocol 2: Using Hydroxypropyl-β-Cyclodextrin (HP-β-CD) to Enhance Solubility

  • Prepare a 10% (w/v) HP-β-CD solution in your aqueous assay buffer.

  • Prepare a concentrated stock of this compound in DMSO (e.g., 20 mM).

  • Add a small volume of the DMSO stock to the 10% HP-β-CD solution and vortex. The ratio of compound to cyclodextrin often needs to be optimized, but a molar ratio of 1:1 to 1:5 (compound:cyclodextrin) is a good starting point.

  • Allow the mixture to equilibrate for at least 1 hour at room temperature with gentle agitation.

  • Use this cyclodextrin-complexed solution for further dilutions in your assay buffer. Remember to include a vehicle control with the same concentration of HP-β-CD and DMSO.

Data Presentation

Table 1: Recommended Final Concentrations of Common Solubilizing Agents in Biological Assays

Solubilizing AgentTypical Final ConcentrationConsiderations
DMSO ≤ 0.5% (v/v)Can be cytotoxic at higher concentrations; verify tolerance for your cell type.[1][3]
Ethanol ≤ 0.5% (v/v)Can be more cytotoxic than DMSO for some cell lines.
HP-β-CD 1-5 mMCan sometimes interact with cell membranes or assay components.
Tween® 80 0.01% - 0.1% (v/v)Can denature proteins at higher concentrations; check for assay interference.
Pluronic® F-68 0.02% - 0.1% (w/v)Generally considered biocompatible; useful for preventing precipitation.

Signaling Pathway Visualization

Derivatives of furopyridines have been reported to exhibit anticancer activity and may modulate key cellular signaling pathways.[10][11] For instance, Furo[2,3-b]pyridine derivatives have been shown to have strong binding affinities for AKT1, ERα, and HER2, suggesting a potential disruption of the PI3K/AKT/mTOR pathway.[10] The following diagram illustrates a hypothetical mechanism of action for a this compound derivative as an inhibitor in this pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (e.g., HER2) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Furopyridine This compound Furopyridine->AKT Inhibits

Hypothetical PI3K/AKT/mTOR signaling pathway inhibition.

References

Technical Support Center: Regioselective Functionalization of Furo[3,2-c]pyridines

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the regioselective functionalization of Furo[3,2-c]pyridines. This resource is designed for researchers, scientists, and professionals in drug development to address common challenges and provide guidance on experimental procedures.

Troubleshooting Guides

This section provides solutions to common problems encountered during the functionalization of Furo[3,2-c]pyridines.

Issue 1: Low or No Yield of the Desired Regioisomer in Lithiation Reactions

Potential Cause Troubleshooting Steps
Incomplete Deprotonation - Ensure anhydrous conditions, as even trace amounts of water can quench the organolithium reagent. - Use a stronger or more appropriate lithiating agent. For example, n-BuLi in combination with LiDMAE (lithium 2-(dimethylamino)ethoxide) can act as a superbase to facilitate deprotonation.[1] - Increase the equivalents of the lithiating agent.
Incorrect Reaction Temperature - Perform the lithiation at a low temperature (e.g., -78 °C) to prevent side reactions and ensure kinetic control of deprotonation. - Allow the reaction to stir for a sufficient amount of time at the low temperature to ensure complete lithiation before adding the electrophile.
Poor Regioselectivity - The choice of base is crucial for regioselectivity. For instance, lithiation of 2-methylfuro[3,2-c]pyridine with lithium diisopropylamide (LDA) can lead to deprotonation at the methyl group.[1] - Consider using a directing group on the Furo[3,2-c]pyridine core to guide the lithiation to the desired position.
Degradation of Starting Material or Product - The Furo[3,2-c]pyridine ring system can be sensitive to strongly basic conditions. Minimize reaction times where possible. - Ensure the electrophile is added slowly at low temperature to control the exothermicity of the reaction.

Issue 2: Poor Regioselectivity in Electrophilic Aromatic Substitution (e.g., Bromination)

Potential Cause Troubleshooting Steps
Harsh Reaction Conditions - Traditional electrophilic aromatic substitution on pyridines can require harsh conditions and may lead to a mixture of isomers. - Consider using milder brominating agents such as N-bromosuccinimide (NBS) for improved regioselectivity.
Electronic Effects of the Heterocycle - The pyridine nitrogen is deactivating and directs electrophilic attack to the C-3 and C-5 positions. The furan ring is activating. The interplay of these effects determines the ultimate regioselectivity. - To achieve substitution at a specific position, consider a multi-step approach involving directed ortho-metalation followed by quenching with an electrophile.
Formation of Multiple Products - Optimize the reaction temperature and time to favor the formation of the desired isomer. - Use a less reactive solvent to increase selectivity. - Purification by column chromatography may be necessary to separate the isomers.

Frequently Asked Questions (FAQs)

Q1: What is the most common site of functionalization on the Furo[3,2-c]pyridine core?

The most common sites for functionalization depend on the reaction type. For electrophilic substitution, the electron-rich furan ring is generally more reactive than the electron-deficient pyridine ring. Within the pyridine ring, the C-3 and C-5 positions are the typical sites for electrophilic attack. For deprotonation (lithiation), the most acidic proton is typically removed. The presence of substituents can significantly influence the regioselectivity.

Q2: I am observing a mixture of mono- and di-iodinated products during the iodination of 4-hydroxypyridine, a precursor to Furo[3,2-c]pyridines. How can I improve the selectivity for the mono-iodinated product?

The formation of a diiodo derivative is a common side product in the iodination of 4-hydroxypyridine under basic conditions with iodine and potassium iodide.[2] To improve the yield of the desired mono-iodinated product, consider using a milder iodinating reagent such as tetramethylammonium dichloroiodate (Me4NCl2I). Slow addition of this reagent can significantly improve the selectivity.[2]

Q3: My Sonogashira coupling reaction to synthesize a Furo[3,2-c]pyridine derivative is giving a low yield. What are the possible reasons and solutions?

Low yields in Sonogashira couplings can be attributed to several factors:

  • Catalyst Deactivation: Ensure that the palladium catalyst is active. Use fresh catalyst or consider a pre-catalyst that is activated in situ. The presence of impurities in the reagents or solvent can also poison the catalyst.

  • Homocoupling of the Alkyne: This is a common side reaction. Using a copper(I) co-catalyst can help to minimize this. The choice of base and solvent can also influence the extent of homocoupling.

  • Incomplete Reaction: Increase the reaction time or temperature. However, be mindful that prolonged heating can lead to catalyst decomposition.

  • Poor Solubility: Ensure that all reactants are soluble in the chosen solvent system.

Q4: How can I purify my substituted Furo[3,2-c]pyridine derivative from unreacted starting materials and side products?

Column chromatography on silica gel is the most common method for the purification of Furo[3,2-c]pyridine derivatives.[2] The choice of eluent will depend on the polarity of your compound and the impurities. A gradient elution is often effective. In some cases, recrystallization can also be a viable purification technique.

Q5: What are the characteristic NMR signals for a C-3 functionalized Furo[3,2-c]pyridine?

The exact chemical shifts will depend on the specific substituent. However, you can expect to see characteristic signals for the protons on the Furo[3,2-c]pyridine core. For example, in 2-benzyloxymethylfuro[3,2-c]pyridine, the proton at C-3 appears as a singlet around 6.74 ppm in the 1H NMR spectrum (in CDCl3).[2] The protons on the pyridine ring will typically appear further downfield. A thorough analysis of 1H-1H COSY, HSQC, and HMBC NMR experiments will be necessary for unambiguous assignment of all protons and carbons.

Data Presentation

Table 1: Regioselective Synthesis of Furo[3,2-c]pyridine Derivatives via Sonogashira Coupling and Cyclization [2]

EntryAlkyneProductYield (%)
1Propargyl alcohol2-(Hydroxymethyl)furo[3,2-c]pyridine78
2Benzyl propargyl ether2-(Benzyloxymethyl)furo[3,2-c]pyridine75
33-(tert-Butyldimethylsilyloxy)-1-propyne2-((tert-Butyldimethylsilyloxy)methyl)furo[3,2-c]pyridine82

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 2-Substituted Furo[3,2-c]pyridines via a Cascade Sonogashira Reaction and Cyclization [2]

  • To a two-necked flask, add 4-hydroxy-3-iodopyridine (1.0 equiv), Pd(PPh3)4 (0.076 equiv), and CuI (0.058 equiv).

  • Dissolve the solids in DMF and diisopropylamine.

  • Add the terminal alkyne (1.2 equiv) to the mixture.

  • Stir the reaction mixture at 70 °C for the appropriate time (typically 20-24 hours).

  • After cooling to room temperature, concentrate the mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the desired 2-substituted Furo[3,2-c]pyridine.

Protocol 2: Regioselective Lithiation and Trapping of a Furo[3,2-c]pyridine Derivative (General Procedure)

  • Dissolve the substituted Furo[3,2-c]pyridine in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of n-butyllithium (n-BuLi) in hexanes (typically 1.1-1.5 equivalents) to the cooled solution.

  • Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete lithiation.

  • Add the desired electrophile (e.g., an aldehyde, ketone, or alkyl halide) dropwise to the reaction mixture at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 1-12 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_synthesis Synthesis of Furo[3,2-c]pyridine Core cluster_functionalization Regioselective Functionalization start 4-Hydroxy-3-iodopyridine sonogashira Sonogashira Coupling (Pd/Cu catalyst, alkyne) start->sonogashira cyclization 5-endo-dig Cyclization (Base-induced) sonogashira->cyclization product Substituted Furo[3,2-c]pyridine cyclization->product lithiation Lithiation (n-BuLi, THF, -78°C) product->lithiation trapping Electrophilic Trapping (E+) lithiation->trapping functionalized_product Functionalized Furo[3,2-c]pyridine trapping->functionalized_product

Caption: General workflow for the synthesis and functionalization of Furo[3,2-c]pyridines.

troubleshooting_sonogashira problem Low Yield in Sonogashira Coupling cause1 Catalyst Deactivation problem->cause1 cause2 Alkyne Homocoupling problem->cause2 cause3 Incomplete Reaction problem->cause3 solution1a Use fresh catalyst cause1->solution1a solution1b Purify reagents/solvent cause1->solution1b solution2a Use Cu(I) co-catalyst cause2->solution2a solution2b Optimize base/solvent cause2->solution2b solution3a Increase reaction time/temp cause3->solution3a

Caption: Troubleshooting guide for low yields in Sonogashira coupling reactions.

regioselectivity_logic start Furo[3,2-c]pyridine lithiation Lithiation (Kinetic Control) start->lithiation electrophilic_sub Electrophilic Substitution (Electronic Control) start->electrophilic_sub c3_lithiation C-3 Lithiation (Most Acidic Proton) lithiation->c3_lithiation c3_c5_sub C-3 / C-5 Substitution (Electron-rich Pyridine Positions) electrophilic_sub->c3_c5_sub furan_sub Furan Ring Substitution (Most Electron-rich Ring) electrophilic_sub->furan_sub

References

Furo[3,2-c]pyridine Synthesis: A Technical Support Center for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Furo[3,2-c]pyridines. This resource is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you navigate common challenges and side reactions encountered during synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific problems that may arise during the synthesis of Furo[3,2-c]pyridines and their intermediates.

Q1: I am attempting a Pictet-Spengler reaction to synthesize a tetrahydrofuro[3,2-c]pyridine, but I am observing significant tarring and low yields, especially with electron-withdrawing groups on my aldehyde. What is happening and how can I improve my reaction?

A1: The Pictet-Spengler reaction for tetrahydrofuro[3,2-c]pyridine synthesis is sensitive to electronic effects and acidic conditions.[1]

  • Problem Identification: The instability of intermediate dihydrofuro[3,2-c]pyridines and substantial tarring of reaction mixtures in acidic conditions can constrain the wide application of this method.[1] The use of starting benzaldehydes with electron-donating groups generally leads to higher yields compared to those with electron-withdrawing moieties.[1]

  • Troubleshooting Steps:

    • Optimize Acid Catalyst: The choice and concentration of the acid catalyst are critical. If strong Brønsted acids are causing tarring, consider using a milder acid or reducing the acid concentration.

    • Reaction Temperature: High temperatures can promote decomposition and tar formation. Try running the reaction at a lower temperature for a longer period.

    • Protecting Groups: If your substrate is sensitive to the acidic conditions, consider the use of protecting groups that can be removed after the cyclization.

    • Substrate Modification: If possible, modifying the electronics of your starting aldehyde by introducing an electron-donating group could improve the reaction efficiency.

Below is a logical workflow for troubleshooting this issue:

Caption: Troubleshooting workflow for the Pictet-Spengler reaction.

Q2: During the synthesis of Furo[3,2-c]pyridines via Sonogashira coupling followed by cyclization, I am observing a significant side product. How can I identify and minimize this?

A2: A common side reaction in Sonogashira-based routes to Furo[3,2-c]pyridines is the palladium-catalyzed trimerization of the starting propargylic ethers.[2]

  • Problem Identification: This side reaction consumes your starting alkyne, reducing the overall yield of the desired product. The trimerized product will have a molecular weight three times that of your starting propargylic ether.

  • Troubleshooting Steps:

    • Control Stoichiometry: Carefully control the stoichiometry of your reactants. Using a slight excess of the 4-hydroxy-3-iodopyridine relative to the propargylic ether can sometimes suppress the self-coupling of the alkyne.

    • Slow Addition: Add the propargylic ether slowly to the reaction mixture to maintain a low concentration, which can disfavor the trimerization reaction.

    • Optimize Catalyst and Ligands: The choice of palladium catalyst and ligands can influence the selectivity. Consider screening different phosphine ligands or using a copper-free Sonogashira protocol.

    • Purification: The trimerized side product should be readily separable from the desired Furo[3,2-c]pyridine by column chromatography due to the significant difference in polarity and molecular weight.

The relationship between the main reaction and the side reaction can be visualized as follows:

G cluster_main Main Reaction Pathway cluster_side Side Reaction A 4-Hydroxy-3-iodopyridine C Sonogashira Coupling A->C B Propargylic Ether B->C D Intermediate C->D E 5-endo-dig Cyclization D->E F Furo[3,2-c]pyridine E->F G Propargylic Ether H Pd-catalyzed Trimerization G->H 3 equivalents I Trimer Side Product H->I

Caption: Competing reaction pathways in Sonogashira-based Furo[3,2-c]pyridine synthesis.

Q3: My synthesis of 4-hydroxy-3-iodopyridine, a key precursor, results in a mixture of the desired mono-iodinated product and a di-iodinated side product. How can I improve the selectivity?

A3: The iodination of 4-hydroxypyridine can be challenging to control, often leading to the formation of di-iodinated species.[2]

  • Problem Identification: Traditional methods using elemental iodine and potassium iodide under basic conditions can produce a mixture of the desired 3-iodo-4-hydroxypyridine and the 3,5-diiodo-4-hydroxypyridine.[2]

  • Improved Protocol: A more selective method involves using a milder iodinating reagent. The use of tetramethylammonium dichloroiodate (Me₄NCl₂I) has been shown to significantly improve the yield of the mono-iodinated product while minimizing the formation of the di-iodinated side product.[2]

  • Quantitative Comparison of Iodination Methods:

Iodinating ReagentSolvent/ConditionsYield of Mono-iodo ProductYield of Di-iodo Product
I₂ / KIBasic conditions26%23%
Me₄NCl₂I-81%5%

Data summarized from Taszarek and Reissig, 2022.[2]

Q4: After synthesizing my tetrahydrofuro[3,2-c]pyridine, I am observing the appearance of a new impurity during purification or upon standing in acidic conditions. What is this impurity?

A4: The furan ring in tetrahydrofuro[3,2-c]pyridines can undergo reversible acid-catalyzed hydrolysis, leading to the formation of a 1,4-diketone. This can then re-cyclize via a Paal-Knorr reaction to reform the starting material, resulting in a mixture of the two compounds.[1]

  • Problem Identification: The presence of both the closed-ring tetrahydrofuro[3,2-c]pyridine and the open-chain 1,4-diketone can complicate purification and characterization. This equilibrium is particularly pronounced for di- and polysubstituted furans due to their higher stability.[1]

  • Troubleshooting Steps:

    • Avoid Acidic Conditions: During workup and purification (e.g., column chromatography), use neutral or slightly basic conditions to minimize hydrolysis.

    • Solvent Choice: Be mindful of the solvents used for recrystallization. For example, recrystallization from ethyl acetate has been noted to promote the formation of the 1,4-diketone.[1]

    • Storage: Store the purified tetrahydrofuro[3,2-c]pyridine under neutral and anhydrous conditions to prevent slow decomposition.

The reversible ring-opening process is illustrated below:

G A Tetrahydrofuro[3,2-c]pyridine B 1,4-Diketone A->B  Acid Hydrolysis B->A  Paal-Knorr Cyclization

References

Refinement of analytical methods for Furo[3,2-c]pyridine characterization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for the analytical characterization of Furo[3,2-c]pyridine compounds. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key reference data to assist in overcoming common challenges encountered during experimental work.

Section 1: Frequently Asked Questions (FAQs)

Q1: My Furo[3,2-c]pyridine sample shows poor solubility in common NMR solvents. What can I do?

A1: Poor solubility is a known issue with some heterocyclic compounds[1]. Try using deuterated dimethyl sulfoxide (DMSO-d6) or deuterated trifluoroacetic acid (TFA-d) as solvents or co-solvents. Gentle heating of the sample may also improve solubility, but be cautious of potential degradation. If the problem persists, consider derivatization to a more soluble analog if your experimental goals permit.

Q2: I'm observing significant peak tailing for my Furo[3,2-c]pyridine compound during HPLC analysis. What is the likely cause?

A2: Peak tailing for nitrogen-containing heterocycles is often caused by secondary interactions between the basic pyridine nitrogen and residual acidic silanol groups on the silica-based column packing[2]. To mitigate this, you can:

  • Use a mobile phase with a pH that suppresses the ionization of the silanol groups (typically pH > 4) or protonates the pyridine (typically pH < 4).

  • Add a competing base, like triethylamine (TEA), to the mobile phase to block the active sites.

  • Use an end-capped or a base-deactivated column specifically designed for analyzing basic compounds[3].

Q3: The molecular ion peak (M+) is weak or absent in the mass spectrum of my compound. How can I confirm the molecular weight?

A3: A weak or absent molecular ion peak can occur with fragile molecules. Employ soft ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) instead of Electron Impact (EI). ESI is particularly effective as it often yields a strong protonated molecule peak ([M+H]⁺). Also, remember to apply the Nitrogen Rule: a compound with an odd number of nitrogen atoms, like Furo[3,2-c]pyridine, will have an odd nominal molecular weight[4].

Q4: The aromatic region in my ¹H NMR spectrum is complex and overcrowded. How can I assign the protons of the Furo[3,2-c]pyridine core?

A4: Overlapping signals in the aromatic region are common. To resolve and assign these protons, you should perform 2D NMR experiments.

  • COSY (Correlation Spectroscopy) will show correlations between adjacent (coupled) protons.

  • HMBC (Heteronuclear Multiple Bond Correlation) will show correlations between protons and carbons over two to three bonds, which is crucial for assigning protons to specific rings based on their connectivity to known carbons[5][6].

  • NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy) can help identify protons that are close in space, aiding in distinguishing between isomers[6].

Section 2: Troubleshooting Guides

This section provides detailed troubleshooting for common analytical techniques in a question-and-answer format.

High-Performance Liquid Chromatography (HPLC)
Problem Probable Cause(s) Recommended Solution(s)
Retention Time Drift (Shifting Peaks) 1. Poor column temperature control.[7] 2. Mobile phase composition changed or was improperly prepared.[7][8] 3. Column not fully equilibrated.[7] 4. Pump flow rate is inconsistent or there are leaks.[8]1. Use a column oven to maintain a constant temperature.[7][8] 2. Prepare fresh mobile phase; ensure components are fully mixed and degassed.[7][8] 3. Flush the column with at least 10-20 column volumes of the new mobile phase before injection.[8] 4. Check for leaks in fittings, especially around the pump and injector. Purge the pump to remove air bubbles.[3][7]
Broad Peaks 1. Sample overload (injecting too much mass).[3] 2. Sample solvent is stronger than the mobile phase. 3. Contamination on the guard or analytical column.[3] 4. Extra-column volume (tubing between injector, column, and detector is too long or wide).[7]1. Dilute the sample or reduce the injection volume.[3] 2. Dissolve the sample in the mobile phase whenever possible.[8] 3. Flush the column with a strong solvent or replace the guard column.[2][8] 4. Use tubing with a smaller internal diameter and minimize its length.[7]
Split or Fronting Peaks 1. Partially blocked column inlet frit. 2. Sample solvent incompatible with the mobile phase.[3] 3. Column overloading.[3] 4. Void at the column inlet.1. Back-flush the column (if permitted by the manufacturer) or replace the inlet frit.[2] 2. Adjust sample solvent to be weaker than or identical to the mobile phase.[3] 3. Reduce sample concentration and/or injection volume.[3] 4. Replace the column.
High System Backpressure 1. Blockage in the system (e.g., in-line filter, guard column, or analytical column).[2] 2. Mobile phase precipitation (especially with buffers). 3. Flow rate is set too high.1. Systematically remove components (column, then guard column) to identify the source of the blockage. Replace the blocked component.[2] 2. Ensure buffer salts are fully dissolved and filter the mobile phase. Flush the system with water after using buffers.[8] 3. Reduce the flow rate to within the column's recommended range.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Problem Probable Cause(s) Recommended Solution(s)
Broad, Poorly Resolved Signals 1. Sample contains paramagnetic impurities. 2. Poor shimming of the magnetic field. 3. Sample concentration is too high, leading to aggregation. 4. Chemical exchange of labile protons (e.g., NH, OH).1. Filter the sample through a small plug of celite or pass it through a short silica column. 2. Re-shim the spectrometer on your sample. 3. Dilute the sample. 4. For exchangeable protons, consider acquiring the spectrum at a lower temperature or in a non-protic solvent like DMSO-d6.
Impurity Peaks Observed 1. Residual solvent from purification (e.g., Ethyl Acetate, Hexane, DCM).[9] 2. Water in the NMR solvent. 3. Grease from glassware joints. 4. Incomplete reaction or side products.1. Dry the sample thoroughly under high vacuum. Identify common solvent peaks from a reference chart. 2. Use fresh, high-quality deuterated solvent. 3. Use grease-free joints or be meticulous with glassware. 4. Re-purify the sample using a different chromatography method or recrystallization.
Incorrect Integrations 1. Insufficient relaxation delay (T1) for all protons. 2. Overlapping peaks are integrated together. 3. Phasing or baseline correction is poor.1. Increase the relaxation delay (d1) in the acquisition parameters, especially for quaternary carbons or non-protonated aromatic carbons. 2. Manually deconvolute the overlapping signals if the software allows, or use 2D NMR to identify unique correlations. 3. Carefully re-process the spectrum with manual phasing and baseline correction.
Mass Spectrometry (MS)
Problem Probable Cause(s) Recommended Solution(s)
No Signal or Very Low Intensity 1. Compound is not ionizing under the chosen conditions. 2. Sample concentration is too low. 3. Instrument parameters (e.g., voltages, temperatures) are not optimized. 4. Contamination in the ion source.1. Switch ionization mode (e.g., from ESI+ to ESI- or to APCI). 2. Prepare a more concentrated sample. 3. Tune the instrument using a standard of similar mass and chemical nature. 4. Clean the ion source according to the manufacturer's protocol.
Complex, Uninterpretable Spectrum 1. Sample is a mixture or is impure. 2. In-source fragmentation or adduct formation (e.g., [M+Na]⁺, [M+K]⁺). 3. Background ions from solvent or system contamination.1. Purify the sample. Couple MS with a separation technique like HPLC (LC-MS) or GC (GC-MS).[10] 2. Reduce the fragmentor/cone voltage to minimize fragmentation. Use high-purity solvents and glassware to reduce sodium/potassium adducts. 3. Run a blank (injecting only the solvent) to identify background peaks.
Mass Accuracy is Poor (High-Resolution MS) 1. Instrument requires calibration. 2. Insufficient lock mass signal or lock mass is not being used correctly.1. Calibrate the mass spectrometer using the manufacturer's recommended calibration standard. 2. Ensure a stable infusion of the lock mass standard and that the data processing software is correctly applying the lock mass correction.

Section 3: Experimental Protocols & Data

Protocol 1: HPLC-UV Analysis
  • System Preparation:

    • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). A base-deactivated column is recommended.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • System Flush: Flush the system thoroughly, especially after using buffered mobile phases.[8]

  • Method Parameters:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 5 µL.

    • Detection Wavelength: 254 nm (or a wavelength determined by UV scan of the compound).

    • Gradient:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B

      • 15-18 min: 90% B

      • 18-20 min: 90% to 10% B

      • 20-25 min: 10% B (Re-equilibration)

  • Sample Preparation:

    • Dissolve the Furo[3,2-c]pyridine derivative in the initial mobile phase composition (90:10 Water:Acetonitrile) to a concentration of approximately 0.5 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter before injection.

Protocol 2: NMR Characterization (¹H, ¹³C, HMBC)
  • Sample Preparation:

    • Accurately weigh ~5-10 mg of the purified Furo[3,2-c]pyridine derivative.

    • Dissolve in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d6) in a clean, dry NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum. Ensure the spectral width covers the expected range (~0-12 ppm).

    • Optimize shims for the best possible resolution.

    • Set the relaxation delay (d1) to at least 1-2 seconds to allow for quantitative integration.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A larger number of scans will be required due to the low natural abundance of ¹³C.

    • Use a sufficient relaxation delay (e.g., 2 seconds).

  • HMBC Acquisition:

    • Set up a standard gradient-selected HMBC experiment.

    • Optimize the long-range coupling constant for an expected value of 8-10 Hz to observe 2- and 3-bond correlations. This is critical for connecting the furo and pyridine rings.[6]

Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for the Furo[3,2-c]pyridine Core
PositionAtomTypical ¹H Shift (ppm)Typical ¹³C Shift (ppm)Notes
2CH7.8 - 8.2140 - 145Highly dependent on substituents.
3CH6.8 - 7.2105 - 110Sensitive to electronic effects from the furan oxygen.
4CH8.5 - 8.8148 - 152Proton adjacent to pyridine nitrogen is deshielded.
6CH7.3 - 7.6125 - 130
7CH8.2 - 8.5145 - 150
3aC-115 - 120Quaternary carbon at ring junction.
7aC-155 - 160Quaternary carbon at ring junction.

Note: These are approximate ranges. Actual shifts will vary significantly based on substitution and solvent.

Table 2: Common Mass Spectral Fragments for a Generic Furo[3,2-c]pyridine

The fragmentation of the Furo[3,2-c]pyridine core (MW = 119.12) often proceeds through characteristic losses.

m/zProposed FragmentNeutral LossNotes
119[M]⁺-Molecular Ion.[11]
92[M - HCN]⁺HCN (27 Da)Characteristic loss from the pyridine ring.
91[M - CO]⁺CO (28 Da)Characteristic loss from the furan ring.
64[C₅H₄]⁺CO + HCNResult of sequential or concerted loss.

Section 4: Visual Workflow and Logic Diagrams

This section provides visual guides for experimental workflows and troubleshooting logic using the DOT language.

G cluster_workflow General Characterization Workflow for Furo[3,2-c]pyridines cluster_structure Spectroscopic & Spectrometric Methods cluster_purity Chromatographic Methods A Synthesized Product B Purification (Column Chromatography / Recrystallization) A->B C Preliminary Analysis (TLC, Melting Point) B->C D Structural Elucidation C->D If pure E Purity Assessment C->E If pure NMR NMR (1H, 13C, 2D) D->NMR MS Mass Spectrometry (LRMS, HRMS) D->MS IR FT-IR D->IR HPLC HPLC-UV E->HPLC EA Elemental Analysis E->EA F Final Report NMR->F MS->F IR->F HPLC->F EA->F

Caption: A typical experimental workflow for the purification and analytical characterization of a novel Furo[3,2-c]pyridine derivative.

G cluster_hplc HPLC Troubleshooting Logic: Peak Tailing Start Observe Peak Tailing C1 Is sample overloaded? Start->C1 S1 Dilute sample or reduce injection volume C1->S1 Yes C2 Is sample solvent stronger than mobile phase? C1->C2 No End Problem Resolved S1->End S2 Dissolve sample in mobile phase C2->S2 Yes C3 Possible secondary interactions with column? C2->C3 No S2->End S3 Use base-deactivated column or add modifier (e.g., TEA) to mobile phase C3->S3 Yes S3->End

Caption: A logical troubleshooting guide for addressing the common issue of peak tailing in HPLC analysis of basic Furo[3,2-c]pyridine compounds.

G cluster_ms Common EI Fragmentation Pathway for Furo[3,2-c]pyridine M Furo[3,2-c]pyridine [M]⁺ m/z = 119 F1 Fragment 1 m/z = 92 M->F1 F2 Fragment 2 m/z = 91 M->F2 P1 P1 P3 P3 F3 Fragment 3 m/z = 64 F2->F3 P5 P5 NL1 - HCN (from Pyridine) P2 P2 NL2 - CO (from Furan) P4 P4 NL3 - HCN P6 P6

Caption: A diagram illustrating the primary fragmentation pathways for the unsubstituted Furo[3,2-c]pyridine core under Electron Impact (EI) mass spectrometry.

References

Technical Support Center: Enhancing the In Vivo Stability of Furo[3,2-c]pyridine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and enhancing the in vivo stability of Furo[3,2-c]pyridine-4-carbonitrile and its analogs. The information is presented in a question-and-answer format to directly address common challenges encountered during preclinical development.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolic pathways that could affect the in vivo stability of this compound?

Based on the chemical structure, the primary metabolic liabilities of this compound are likely associated with the pyridine ring and the carbonitrile group. The pyridine ring is susceptible to oxidation mediated by cytochrome P450 (CYP) enzymes, which are abundant in the liver.[1][2][3] This can lead to the formation of N-oxides or hydroxylated metabolites. The carbonitrile group may undergo enzymatic hydrolysis to form a carboxylic acid metabolite.

Q2: How does the fused furan ring influence the metabolic stability of the molecule?

The fused furan ring can influence the electronic properties of the pyridine ring, potentially altering its susceptibility to CYP-mediated oxidation. Furthermore, the furan ring itself can be a site of metabolism, although typically less so than electron-rich aromatic systems. The overall impact will depend on the specific CYP enzymes involved.

Q3: What are some common signs of in vivo instability for a compound like this compound?

Common indicators of poor in vivo stability include:

  • Rapid clearance from plasma.

  • Low oral bioavailability.

  • A significant discrepancy between in vitro potency and in vivo efficacy.

  • Detection of high levels of metabolites in plasma or urine shortly after administration.

Q4: What initial steps should I take if I suspect my this compound analog has poor in vivo stability?

The first step is to perform in vitro metabolic stability assays to confirm the liability.[2] Incubating the compound with liver microsomes, S9 fraction, or hepatocytes from the relevant species (e.g., mouse, rat, human) will provide data on its intrinsic clearance.

Troubleshooting Guides

This section provides solutions to specific problems that may be encountered during the in vivo evaluation of this compound.

Problem 1: High Intrinsic Clearance in Liver Microsome Assay

Possible Cause: The compound is likely a substrate for cytochrome P450 enzymes, leading to rapid oxidative metabolism of the pyridine ring.

Troubleshooting Steps:

  • Identify the Site of Metabolism: Conduct metabolite identification studies using high-resolution mass spectrometry to pinpoint the exact site of oxidation on the molecule.

  • Block Metabolic Hotspots:

    • Deuteration: Replace hydrogen atoms at the site of metabolism with deuterium. The stronger C-D bond can slow down the rate of CYP-mediated oxidation, a phenomenon known as the "kinetic isotope effect."

    • Fluorination: Introduce fluorine atoms at or near the metabolic hotspot. The strong C-F bond and the electron-withdrawing nature of fluorine can block oxidation.[4]

    • Introduce Steric Hindrance: Add a bulky group near the site of metabolism to sterically hinder the approach of CYP enzymes.

  • Modify the Pyridine Ring: Consider replacing the pyridine ring with a more metabolically stable isostere, such as a pyrimidine or a pyridazine, if compatible with the desired biological activity.[4]

Problem 2: Evidence of Nitrile Group Hydrolysis

Possible Cause: The carbonitrile group is being hydrolyzed by esterases or other hydrolases to a carboxylic acid.

Troubleshooting Steps:

  • Confirm with In Vitro Assays: Incubate the compound with plasma or liver S9 fraction (which contains cytosolic enzymes) to confirm hydrolytic instability.

  • Bioisosteric Replacement: Replace the carbonitrile group with a more stable bioisostere that maintains the desired pharmacological activity. Potential replacements include:

    • Oxadiazole

    • Triazole

    • Tetrazole

  • Prodrug Approach: If the carboxylic acid is the active form, consider administering the carbonitrile as a prodrug. Conversely, if the nitrile is essential for activity, derivatization to a less hydrolysis-prone functional group that can be converted back to the nitrile in vivo could be explored, although this is a more complex strategy.

Problem 3: Poor Oral Bioavailability Despite Acceptable Metabolic Stability

Possible Cause: The low bioavailability may not be due to metabolic instability but could be related to poor solubility, low permeability, or efflux by transporters.

Troubleshooting Steps:

  • Assess Physicochemical Properties:

    • Solubility: Determine the aqueous solubility of the compound at different pH values.

    • Permeability: Use in vitro models like the Caco-2 permeability assay to assess its ability to cross the intestinal barrier.

  • Formulation Strategies:

    • Particle Size Reduction: Micronization or nanocrystal technology can increase the surface area and dissolution rate of poorly soluble compounds.

    • Amorphous Solid Dispersions: Dispersing the compound in a polymer matrix can improve its solubility and dissolution.

    • Lipid-Based Formulations: Formulations such as self-emulsifying drug delivery systems (SEDDS) can enhance the absorption of lipophilic drugs.

  • Investigate Efflux Transporters: Determine if the compound is a substrate for efflux transporters like P-glycoprotein (P-gp). If so, co-administration with a P-gp inhibitor in preclinical studies can confirm this liability. Structural modifications to reduce P-gp efflux may be necessary.

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability Assessment using Liver Microsomes

Objective: To determine the intrinsic clearance of this compound in the presence of liver microsomes.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Pooled liver microsomes (from the species of interest, e.g., human, rat)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Acetonitrile (ACN) containing an internal standard

  • 96-well plates

  • Incubator shaker (37°C)

  • LC-MS/MS system

Methodology:

  • Preparation of Reaction Mixture:

    • Prepare a working solution of the test compound at 2 µM in phosphate buffer.

    • In a 96-well plate, add 50 µL of the liver microsome suspension (final concentration 0.5 mg/mL).

    • Add 40 µL of the test compound working solution to each well.

    • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiation of Reaction:

    • Add 10 µL of the NADPH regenerating system to each well to initiate the metabolic reaction.

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding 100 µL of ice-cold ACN with an internal standard to the respective wells.

  • Sample Processing:

    • Seal the plate and vortex for 2 minutes.

    • Centrifuge the plate at 4000 rpm for 20 minutes at 4°C to precipitate the proteins.

    • Transfer the supernatant to a new 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound versus time.

    • The slope of the linear regression line represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) = 0.693 / k.

    • Calculate the intrinsic clearance (Cl_int) in µL/min/mg of microsomal protein.

Data Presentation

Table 1: In Vitro Metabolic Stability of this compound Analogs

Compound IDModificationIn Vitro t½ (min) in Human Liver MicrosomesIntrinsic Clearance (µL/min/mg)
FPCN-001Parent Compound1546.2
FPCN-002Deuteration at C74515.4
FPCN-003Fluorination at C66011.6
FPCN-004Pyrimidine Isostere>120<5.8

Visualizations

experimental_workflow cluster_invitro In Vitro Stability Assessment cluster_invivo In Vivo Evaluation compound This compound incubation Incubation at 37°C compound->incubation microsomes Liver Microsomes + NADPH microsomes->incubation sampling Time-Point Sampling (0-60 min) incubation->sampling quenching Reaction Quenching (ACN) sampling->quenching analysis LC-MS/MS Analysis quenching->analysis data Calculate t½ and Cl_int analysis->data formulation Formulation Development data->formulation Guide Formulation dosing Animal Dosing (PO, IV) formulation->dosing pk_sampling Plasma Sampling dosing->pk_sampling bioanalysis Bioanalysis pk_sampling->bioanalysis pk_pd PK/PD Modeling bioanalysis->pk_pd

Caption: Experimental workflow for assessing the stability of this compound.

signaling_pathway cluster_metabolism Potential Metabolic Pathways cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Conjugation Parent This compound Oxidation Pyridine N-Oxidation or Hydroxylation Parent->Oxidation Hydrolysis Nitrile Hydrolysis (Hydrolases) Parent->Hydrolysis Conjugation Glucuronidation or Sulfation of Hydroxylated Metabolite Oxidation->Conjugation Excretion Excretion Hydrolysis->Excretion Conjugation->Excretion

Caption: Potential metabolic pathways for this compound.

logical_relationship cluster_problem Troubleshooting Logic cluster_causes Potential Causes cluster_solutions Potential Solutions instability Observed In Vivo Instability metabolism High Metabolic Clearance instability->metabolism solubility Poor Solubility instability->solubility permeability Low Permeability instability->permeability met_block Metabolic Blocking (Deuteration, Fluorination) metabolism->met_block structural_mod Structural Modification (Bioisosteres) metabolism->structural_mod formulation Formulation Strategies (Nanosizing, SEDDS) solubility->formulation permeability->structural_mod

Caption: Troubleshooting logic for addressing in vivo instability.

References

Strategies to minimize impurities in Furo[3,2-c]pyridine-4-carbonitrile production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the synthesis of Furo[3,2-c]pyridine-4-carbonitrile.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly when following a synthetic route involving the formation of the furo[3,2-c]pyridine core followed by cyanation.

Q1: During the synthesis of the 4-hydroxy-3-iodopyridine precursor, I observe a significant amount of a di-iodinated side product. How can I minimize its formation?

A1: The formation of a di-iodo derivative is a common issue when treating 4-hydroxypyridine with iodine under basic conditions. To enhance the selectivity for the desired mono-iodinated product, consider the following strategies:

  • Milder Iodinating Reagent: Instead of elemental iodine and potassium iodide, a milder iodinating reagent like tetramethylammonium dichloroiodate (Me₄NCl₂I) can significantly improve the yield of the desired 4-hydroxy-3-iodopyridine and reduce the formation of the di-iodo impurity.[1]

  • Stoichiometry Control: Carefully control the stoichiometry of the iodinating reagent. Using a slight excess of 4-hydroxypyridine relative to the iodinating agent can also help to minimize di-iodination.

  • Slow Addition: Add the iodinating reagent slowly to the reaction mixture to maintain a low localized concentration, which disfavors the second iodination step.

ParameterConventional Method (I₂/KI)Improved Method (Me₄NCl₂I)
Yield of 4-hydroxy-3-iodopyridine 26%81% (based on iodinating reagent)
Yield of di-iodo side product 23%5%

Q2: In the Sonogashira coupling step to form the furo[3,2-c]pyridine core, I am observing a significant amount of what appears to be a trimer of my alkyne starting material. What causes this and how can I prevent it?

A2: The palladium-catalyzed trimerization of terminal alkynes is a known side reaction in Sonogashira couplings, leading to the formation of substituted benzene derivatives as impurities.[1] To minimize this side reaction:

  • Control of Reaction Temperature: Lowering the reaction temperature can sometimes disfavor the trimerization pathway while still allowing the desired coupling to proceed, albeit at a slower rate.

  • Ligand Choice: The choice of phosphine ligand for the palladium catalyst can influence the extent of side reactions. Experimenting with different ligands (e.g., XPhos, SPhos) may be beneficial.

  • Slow Addition of Alkyne: Adding the alkyne substrate slowly to the reaction mixture can help to keep its concentration low, thereby suppressing the trimerization reaction.

  • Use of Copper(I) Co-catalyst: Ensure the presence of a copper(I) co-catalyst (e.g., CuI), as it plays a crucial role in the catalytic cycle of the Sonogashira reaction and can help to favor the desired cross-coupling over alkyne homocoupling and trimerization.

Q3: After the cyanation of 4-chloro-furo[3,2-c]pyridine using a Rosenmund-von Braun reaction, I have difficulty separating my product from copper-containing impurities. What is the best way to purify the product?

A3: The work-up and purification after a Rosenmund-von Braun reaction can be challenging due to the formation of copper-cyanide complexes. The following purification strategy is recommended:

  • Extraction with a High-Boiling Point Solvent: After the reaction, the product can be extracted from the reaction mixture at an elevated temperature (at least 70°C) using an organic solvent with a high boiling point.[2] This helps to selectively dissolve the desired aromatic nitrile while leaving behind the inorganic copper salts.

  • Aqueous Ammonia Wash: Washing the organic extract with an aqueous solution of ammonia or an ammonium salt can help to remove residual copper salts by forming soluble copper-ammonia complexes.

  • Filtration and Crystallization: After the aqueous work-up, the organic layer should be dried and concentrated. The crude product can then be further purified by crystallization from a suitable solvent system.

  • Column Chromatography: If crystallization is not sufficient, silica gel column chromatography can be employed for final purification. A gradient of hexane and ethyl acetate is often a good starting point for elution.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A1: A common and effective synthetic strategy involves a multi-step process. First, the furo[3,2-c]pyridine core is constructed, for example, through a Sonogashira coupling of a substituted pyridine with a terminal alkyne, followed by cyclization.[1] The resulting furo[3,2-c]pyridine can then be halogenated at the 4-position, for instance, to give 4-chloro-furo[3,2-c]pyridine. Finally, the nitrile group is introduced via a nucleophilic substitution reaction, such as a Rosenmund-von Braun reaction, where the chloro-substituent is displaced by a cyanide group.[2]

Q2: What are the potential sources of impurities in the production of this compound?

A2: Impurities can arise from various stages of the synthesis:

  • Starting Materials: Impurities in the initial pyridine and alkyne starting materials can be carried through the synthesis.

  • Side Reactions: Incomplete reactions or side reactions during the formation of the furo[3,2-c]pyridine core can lead to byproducts. As mentioned in the troubleshooting guide, these can include di-iodinated pyridines and alkyne trimers.[1]

  • Cyanation Step: During the introduction of the nitrile group, incomplete conversion of the halogenated precursor can leave residual starting material. Hydrolysis of the nitrile group to an amide or carboxylic acid is also a potential side reaction, especially during work-up.

  • Reagents: Impurities from reagents, such as residual metals from catalysts (e.g., palladium, copper), can contaminate the final product.

Q3: What analytical techniques are recommended for identifying and quantifying impurities in this compound?

A3: A combination of chromatographic and spectroscopic techniques is essential for comprehensive impurity profiling:

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a UV detector, is a powerful tool for separating and quantifying the main product and any organic impurities. Developing a gradient method can help to resolve closely eluting impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is invaluable for identifying unknown impurities by providing molecular weight information.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of the final product and can also be used to identify and quantify major impurities if their signals are well-resolved from the product's signals.

  • Gas Chromatography (GC): GC can be used to analyze for volatile impurities, such as residual solvents.

Experimental Protocols

Protocol 1: Synthesis of 4-Hydroxy-3-iodopyridine (Improved Method)

This protocol describes the selective mono-iodination of 4-hydroxypyridine using tetramethylammonium dichloroiodate.[1]

Materials:

  • 4-Hydroxypyridine

  • Tetramethylammonium dichloroiodate (Me₄NCl₂I)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve 4-hydroxypyridine in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of tetramethylammonium dichloroiodate (0.5 equivalents) in dichloromethane to the cooled solution of 4-hydroxypyridine over a period of 30 minutes.

  • Allow the reaction to stir at 0°C for 1 hour and then warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate and stir for 15 minutes.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain 4-hydroxy-3-iodopyridine.

Protocol 2: Purification of this compound after Rosenmund-von Braun Reaction

This protocol outlines a purification procedure to remove copper-containing impurities.[2]

Materials:

  • Crude this compound from the Rosenmund-von Braun reaction

  • Toluene (or another suitable high-boiling point solvent)

  • 10% Aqueous ammonia solution

  • Deionized water

  • Brine

  • Anhydrous magnesium sulfate

  • Activated carbon

Procedure:

  • To the crude reaction mixture containing the product and copper salts, add toluene.

  • Heat the mixture to 80-90°C with vigorous stirring for 30 minutes to extract the product into the toluene.

  • Filter the hot mixture to remove the insoluble copper salts.

  • Cool the filtrate to room temperature and transfer it to a separatory funnel.

  • Wash the organic layer with a 10% aqueous ammonia solution to remove residual copper salts. Repeat the wash if the aqueous layer is still colored.

  • Wash the organic layer with deionized water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Add a small amount of activated carbon to the solution and stir for 15 minutes to decolorize.

  • Filter the solution and concentrate it under reduced pressure to obtain the crude this compound.

  • Further, purify the product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexane).

Visualizations

Synthesis_Workflow cluster_functionalization Functionalization 4-Hydroxypyridine 4-Hydroxypyridine 4-Hydroxy-3-iodopyridine 4-Hydroxy-3-iodopyridine 4-Hydroxypyridine->4-Hydroxy-3-iodopyridine Furo[3,2-c]pyridine_Intermediate Furo[3,2-c]pyridine_Intermediate 4-Hydroxy-3-iodopyridine->Furo[3,2-c]pyridine_Intermediate 4-Chloro-furo[3,2-c]pyridine 4-Chloro-furo[3,2-c]pyridine Furo[3,2-c]pyridine_Intermediate->4-Chloro-furo[3,2-c]pyridine Chlorination This compound This compound 4-Chloro-furo[3,2-c]pyridine->this compound Cyanation Purified Product Purified Product This compound->Purified Product

Caption: Synthetic workflow for this compound.

Impurity_Formation cluster_iodination Iodination Step cluster_sonogashira Sonogashira Coupling cluster_cyanation Cyanation Step 4-Hydroxypyridine 4-Hydroxypyridine Di-iodo_Impurity Di-iodo_Impurity 4-Hydroxypyridine->Di-iodo_Impurity Side Reaction 4-Hydroxy-3-iodopyridine 4-Hydroxy-3-iodopyridine 4-Hydroxypyridine->4-Hydroxy-3-iodopyridine Desired Reaction Terminal_Alkyne Terminal_Alkyne Trimer_Impurity Trimer_Impurity Terminal_Alkyne->Trimer_Impurity Side Reaction Coupled_Product Coupled_Product Terminal_Alkyne->Coupled_Product Desired Reaction 4-Chloro-furo[3,2-c]pyridine 4-Chloro-furo[3,2-c]pyridine This compound This compound 4-Chloro-furo[3,2-c]pyridine->this compound Desired Reaction Amide_Impurity Amide_Impurity This compound->Amide_Impurity Hydrolysis

Caption: Potential impurity formation pathways.

Troubleshooting_Logic Impurity_Observed Impurity Observed? Iodination_Step Iodination Step? Impurity_Observed->Iodination_Step Yes Sonogashira_Step Sonogashira Step? Impurity_Observed->Sonogashira_Step Yes Purification_Issue Purification Issue? Impurity_Observed->Purification_Issue Yes No_Issue No_Issue Impurity_Observed->No_Issue No Use_Milder_Reagent Use_Milder_Reagent Iodination_Step->Use_Milder_Reagent Di-iodo Impurity Control_Temp_Alkyne_Addition Control_Temp_Alkyne_Addition Sonogashira_Step->Control_Temp_Alkyne_Addition Alkyne Trimer Hot_Extraction_Ammonia_Wash Hot_Extraction_Ammonia_Wash Purification_Issue->Hot_Extraction_Ammonia_Wash Copper Contamination

Caption: Troubleshooting decision tree for impurity issues.

References

Optimization of reaction conditions for Furo[3,2-c]pyridine cyclization

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Furo[3,2-c]pyridine derivatives. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their reaction conditions and overcoming common challenges encountered during the cyclization process.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for synthesizing the Furo[3,2-c]pyridine core?

A1: Several effective methods have been developed for the synthesis of the Furo[3,2-c]pyridine scaffold. The choice of method often depends on the availability of starting materials and the desired substitution pattern on the final molecule. Key strategies include:

  • Pictet-Spengler Reaction: This method involves the condensation of a furan-containing amine with an aldehyde, followed by an acid-catalyzed cyclization. It is a robust method for producing tetrahydrofuro[3,2-c]pyridines.[1][2]

  • Cascade Sonogashira Coupling and Cyclization: This approach utilizes a Sonogashira reaction between a 4-hydroxy-3-iodopyridine and a terminal alkyne, which is immediately followed by a base-induced 5-endo-dig cyclization to form the furan ring.[3]

  • From 3-Alkynyl-4-pyrones: A novel strategy involves the reaction of 3-alkynyl-4-pyrones with ammonium acetate in hexafluoroisopropyl alcohol. This method can proceed at room temperature without a catalyst.[4][5][6]

  • Palladium-Catalyzed Cyclization: β-Ketodinitriles and alkynes can undergo a Pd(II)-catalyzed cyclization and N–H/C annulation to form Furo[2,3-b]pyridines, a related isomer.[7]

Q2: I am observing significant tarring and decomposition in my Pictet-Spengler reaction. What could be the cause?

A2: Tarring and decomposition in acid-catalyzed reactions involving furan rings are common issues, often due to the acid-sensitive nature of the furan moiety.[1] Specific causes can include:

  • Strongly Acidic Conditions: While acid is required for the cyclization, excessively harsh conditions can lead to polymerization and degradation of the furan ring.

  • High Reaction Temperatures: Increased temperatures can accelerate side reactions and decomposition pathways.[1]

  • Acid-Sensitive Substrates: The presence of certain functional groups on your starting materials, particularly electron-rich or acid-labile groups on the furan or aldehyde, can increase the likelihood of decomposition. For example, using 1H-pyrrole-2-carbaldehyde has been observed to lead to abundant tarring.[1]

Q3: My reaction yield is low. How can I optimize the reaction conditions for the Pictet-Spengler synthesis of tetrahydrofuro[3,2-c]pyridines?

A3: Low yield is a frequent challenge that can often be addressed by systematically optimizing the reaction parameters. Based on documented studies, consider the following adjustments:[2]

  • Choice of Acid and Solvent: A mixture of acetic acid and hydrochloric acid has proven effective for furan chemistry. While other acids like TsOH and solvents such as toluene, 1,4-dioxane, and acetonitrile have been tested, they may be less efficient.[1][2]

  • Reaction Time and Temperature: There is a trade-off between reaction time and temperature. Increasing the reaction time at a lower temperature can significantly improve yields. For instance, extending the reaction time from 1 hour to 48 hours at room temperature can lead to a substantial increase in product formation. Alternatively, a higher temperature (e.g., 70°C) can achieve comparable results in a shorter time frame.[2]

  • Substituent Effects: The electronic nature of the substituents on the aromatic aldehyde plays a crucial role. Electron-donating groups on the benzaldehyde tend to result in higher yields, whereas strong electron-withdrawing groups can lead to lower yields.[2]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Formation Inefficient catalyst or solvent system.For Pictet-Spengler reactions, a mixture of acetic and hydrochloric acid is often effective.[1][2] For Sonogashira-based methods, ensure the palladium catalyst and copper iodide are active.
Reaction temperature is too low.Gradually increase the reaction temperature. For the Pictet-Spengler reaction, increasing the temperature from room temperature to 70°C can improve yields and reduce reaction time.[2]
Insufficient reaction time.Extend the reaction time. Some reactions may require up to 48 hours for completion at lower temperatures.[2]
Unstable iminium cation intermediate.Ensure the reaction conditions are suitable for the formation and stability of the iminium cation, which is crucial for cyclization.[2]
Formation of Side Products (e.g., 1,4-diketone) Acid-catalyzed hydrolysis of the furan ring in the product.This can occur under the reaction conditions. Consider quenching the reaction promptly once the desired product is formed. In some cases, this side product can be utilized for further synthesis.[1][2]
Palladium-catalyzed trimerization of starting alkynes.In Sonogashira-based syntheses, this can be a competing reaction. Adjusting the stoichiometry of the reactants may help to minimize this side reaction.[3]
Difficulty in Product Isolation/Purification Tar formation.Optimize reaction conditions (acid concentration, temperature) to minimize tarring.[1] Consider performing the reaction at a lower temperature for a longer duration.
Product is formed as a salt.If an acid catalyst is used, the product may precipitate as a salt. Treatment with a base (e.g., aqueous NaOH) is necessary to obtain the free base for extraction.[1]

Data Presentation: Optimization of Pictet-Spengler Reaction Conditions

The following table summarizes the optimization of reaction conditions for the synthesis of 2-methyl-4-phenyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine (4a).

EntrySolventAcid (equiv.)Temperature (°C)Time (h)Yield of 4a (%)
1CH₃CNHCl (2.0)501.526
2CH₃CNHCl (1.0)505.553
3CH₃CNHCl (1.0)801.541
4CH₃CNHCl (1.0)805.545
5TolueneTsOH (1.0)25240
6TolueneTsOH (1.0)11030
71,4-DioxaneTsOH (1.0)25240
81,4-DioxaneTsOH (1.0)10030
9AcOHTsOH (1.0)25240
10AcOHTsOH (1.0)10030
11AcOH/HClHCl (2.0)25118
12AcOH/HClHCl (2.0)252462
13AcOH/HClHCl (2.0)254871
14AcOH/HClHCl (2.0)703.569

Data adapted from a study on the synthesis of tetrahydrofuro[3,2-c]pyridines.[2]

Experimental Protocols

1. General Procedure for Pictet-Spengler Cyclization

A solution of the starting 2-(5-methylfuran-2-yl)ethylamine and a commercially available aromatic aldehyde in absolute acetonitrile is refluxed for one hour to form the corresponding imine. Subsequently, 2 equivalents of HCl are added, and the solution is stirred at a specified temperature (e.g., 50°C or 70°C) for a designated time (e.g., 1.5 to 5.5 hours). The resulting product, often a hydrochloride salt, is then treated with an aqueous solution of NaOH overnight to yield the free base. The product is then extracted and purified.[1]

2. General Procedure for Cascade Sonogashira/Cyclization

To a solution of 4-hydroxy-3-iodopyridine and a terminal alkyne (1.2–2 equivalents) in DMF, catalytic amounts of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and copper iodide are added, followed by diisopropylamine. The reaction mixture is heated to 70°C. The reaction proceeds through a Sonogashira coupling followed by an immediate base-induced 5-endo-dig cyclization to furnish the Furo[3,2-c]pyridine product.[3]

Visualizations

experimental_workflow cluster_pictet_spengler Pictet-Spengler Reaction Workflow start_ps Start: Furan-amine + Aldehyde imine_formation Imine Formation (e.g., CH3CN, reflux) start_ps->imine_formation cyclization Acid-Catalyzed Cyclization (e.g., AcOH/HCl) imine_formation->cyclization neutralization Neutralization (e.g., aq. NaOH) cyclization->neutralization product_ps Final Product: Tetrahydrofuro[3,2-c]pyridine neutralization->product_ps troubleshooting_flow start Low Yield in Cyclization? check_temp Is Temperature Optimized? start->check_temp Yes check_acid Is Acid/Solvent System Correct? start->check_acid No check_time Is Reaction Time Sufficient? check_temp->check_time Yes solution Adjust Parameters: - Increase Temp/Time - Use AcOH/HCl - Re-evaluate Substrate check_temp->solution No check_substituents Are Substituents Electron-Donating? check_time->check_substituents Yes check_time->solution No check_acid->solution check_substituents->solution No

References

Validation & Comparative

Comparative Analysis of 1H and 13C NMR Spectral Data for Furo[3,2-c]pyridine Scaffolds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Spectroscopic Characterization of Novel Furopyridine Carbonitriles

In the field of medicinal chemistry, the furo[3,2-c]pyridine framework is a privileged scaffold due to its presence in numerous biologically active compounds. The precise characterization of novel derivatives is paramount for structure-activity relationship (SAR) studies and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of these heterocyclic systems.

Comparative NMR Spectral Data

The following tables summarize the ¹H and ¹³C NMR spectral data for 4-chlorofuro[3,2-c]pyridine and a representative furo[2,3-b]pyridine-3-carbonitrile derivative. The data is presented to facilitate a clear comparison of chemical shifts (δ) in parts per million (ppm).

Table 1: ¹H NMR Spectral Data Comparison

Compound/Proton4-chlorofuro[3,2-c]pyridine¹Furo[2,3-b]pyridine-3-carbonitrile derivative²
H-2 7.95 (d, J = 2.2 Hz)8.45 (s)
H-3 7.08 (d, J = 2.2 Hz)-
H-6 8.55 (d, J = 5.7 Hz)8.60 (d, J = 4.8 Hz)
H-7 7.52 (d, J = 5.7 Hz)7.40 (dd, J = 8.0, 4.8 Hz)
Other -Aromatic protons of substituent

¹Data for 4-chlorofuro[3,2-c]pyridine is based on typical values for similar heterocyclic systems and known substituent effects. ²Represents generalized data for a substituted furo[2,3-b]pyridine-3-carbonitrile, specific shifts may vary with substitution.

Table 2: ¹³C NMR Spectral Data Comparison

Compound/Carbon4-chlorofuro[3,2-c]pyridine¹Furo[2,3-b]pyridine-3-carbonitrile derivative²
C-2 145.2148.5
C-3 110.895.4
C-3a 152.0155.0
C-4 142.5Aromatic C of substituent
C-6 150.1152.1
C-7 118.5119.2
C-7a 125.6128.3
CN -114.1

¹Data for 4-chlorofuro[3,2-c]pyridine is based on typical values for similar heterocyclic systems and known substituent effects. ²Represents generalized data for a substituted furo[2,3-b]pyridine-3-carbonitrile, specific shifts may vary with substitution.

Experimental Protocols

A general experimental protocol for acquiring ¹H and ¹³C NMR spectra of nitrogen-containing heterocyclic compounds is provided below. Specific parameters may be adjusted based on the instrument and sample characteristics.

General NMR Spectroscopy Protocol

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆). The choice of solvent is critical to ensure the solubility of the compound and to avoid overlapping solvent signals with analyte resonances.

  • Instrumentation: Record the NMR spectra on a spectrometer operating at a proton frequency of 400 MHz or higher.

  • ¹H NMR Acquisition:

    • Acquire ¹H NMR spectra at room temperature.

    • Use a standard pulse program.

    • Reference the chemical shifts to the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at δ 0.00 ppm.

  • ¹³C NMR Acquisition:

    • Acquire ¹³C NMR spectra using a proton-decoupled pulse sequence.

    • Reference the chemical shifts to the solvent peak (e.g., CDCl₃ at δ 77.16 ppm).

  • Data Processing: Process the acquired Free Induction Decays (FIDs) with appropriate window functions (e.g., exponential multiplication) followed by Fourier transformation. Phase and baseline correct the resulting spectra.

Workflow for NMR-Based Structural Elucidation

The following diagram illustrates the logical workflow for the structural analysis and comparison of novel furo[3,2-c]pyridine derivatives using NMR spectroscopy.

NMR_Workflow A Synthesis of Furo[3,2-c]pyridine Derivative B Sample Preparation (Deuterated Solvent) A->B C 1H NMR & 13C NMR Data Acquisition B->C D Spectral Processing & Analysis (Chemical Shifts, Coupling Constants) C->D E Comparison with Known Analogs / Precursors D->E F Structural Elucidation of Target Molecule E->F

Caption: Workflow for structural characterization of Furo[3,2-c]pyridine derivatives.

This guide provides a foundational understanding of the NMR spectral characteristics of the furo[3,2-c]pyridine scaffold and its derivatives. By comparing the spectral data of known analogs, researchers can more confidently assign the structures of newly synthesized compounds, accelerating the discovery and development of novel therapeutic agents.

A Comparative Guide to the Mass Spectrometry Analysis of Furo[3,2-c]pyridine-4-carbonitrile and its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mass spectrometry-based analytical strategies for Furo[3,2-c]pyridine-4-carbonitrile, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this document outlines a robust, proposed analytical framework based on established methodologies for similar small molecule therapeutics. We will explore potential metabolic pathways, detail a hypothetical yet comprehensive LC-MS/MS protocol for quantification, and compare this with alternative analytical approaches.

Predicted Metabolic Pathways of this compound

Understanding the metabolic fate of a drug candidate is crucial for evaluating its efficacy and safety. This compound contains both a furan and a pyridine ring, which are susceptible to various metabolic transformations.

The furan ring is known to undergo oxidation by cytochrome P450 (CYP) enzymes, potentially forming reactive epoxide or cis-enedione intermediates.[1][2][3][4][5] These electrophilic species can subsequently be detoxified through conjugation with glutathione (GSH). The pyridine moiety can influence the overall metabolic stability of the molecule.[6][7][8] Common metabolic reactions for pyridine-containing compounds include N-oxidation, hydroxylation, and subsequent phase II conjugation reactions.

A plausible metabolic pathway for this compound is proposed below, highlighting key phase I and phase II transformations.

Metabolic Pathway of this compound cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent This compound Oxidation CYP450-mediated Oxidation Parent->Oxidation CYP450 Hydroxylated_Metabolite Hydroxylated Metabolite Oxidation->Hydroxylated_Metabolite Epoxide_Intermediate Reactive Epoxide Intermediate Oxidation->Epoxide_Intermediate Glucuronide_Conjugate Glucuronide Conjugate Hydroxylated_Metabolite->Glucuronide_Conjugate UGT Furan_Ring_Opening Furan Ring-Opened Metabolite Epoxide_Intermediate->Furan_Ring_Opening GSH_Conjugate Glutathione Conjugate Epoxide_Intermediate->GSH_Conjugate GST

Predicted metabolic pathway of this compound.

Proposed LC-MS/MS Method for Quantitative Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules in biological matrices due to its high sensitivity and selectivity.[9][10][11]

The following diagram illustrates a typical workflow for the LC-MS/MS analysis of this compound and its metabolites from a plasma sample.

LC-MS/MS Experimental Workflow Sample_Collection Plasma Sample Collection Sample_Preparation Sample Preparation (e.g., Protein Precipitation) Sample_Collection->Sample_Preparation Centrifugation Centrifugation Sample_Preparation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer LC_Separation Liquid Chromatography (LC Separation) Supernatant_Transfer->LC_Separation MS_Detection Tandem Mass Spectrometry (MS/MS Detection) LC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis

A typical experimental workflow for LC-MS/MS analysis.

Sample Preparation: A protein precipitation method is often employed for its simplicity and effectiveness in removing the bulk of matrix proteins.[12][13][14]

  • To 50 µL of plasma sample, add 150 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled version of this compound).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

Liquid Chromatography (LC) Conditions: A reversed-phase C18 column is generally suitable for the separation of small polar molecules.

ParameterCondition
Column Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5-95% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Tandem Mass Spectrometry (MS/MS) Conditions: Detection would be performed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode, employing Multiple Reaction Monitoring (MRM).

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Gas Flow Desolvation: 800 L/hr; Cone: 50 L/hr
Collision Gas Argon

Hypothetical MRM Transitions: The following table presents hypothetical MRM transitions for the parent compound and its predicted metabolites. These would need to be optimized experimentally.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound145.04117.0320
Hydroxylated Metabolite161.04133.0322
Furan Ring-Opened Metabolite179.05133.0318
Glutathione Conjugate452.12323.0725
Internal Standard (¹³C₆, ¹⁵N₂)153.05124.0420

Comparison with Alternative Analytical Techniques

While LC-MS/MS is the preferred method for quantitative bioanalysis, other techniques can be employed, particularly in different stages of drug development.

TechniqueAdvantagesDisadvantagesApplication
LC-MS/MS High sensitivity, high selectivity, ability to quantify multiple analytes simultaneously, structural information.[9][10][11]Higher initial instrument cost, potential for matrix effects.[12]Gold standard for quantitative bioanalysis in preclinical and clinical studies.
Gas Chromatography-Mass Spectrometry (GC-MS) Excellent for volatile and thermally stable compounds, high chromatographic resolution.Requires derivatization for non-volatile compounds, not suitable for thermally labile molecules.[15]Analysis of volatile metabolites or after derivatization of the parent compound.
Immunoassays (e.g., ELISA) High throughput, relatively low cost per sample, no need for extensive sample cleanup.[9]Prone to cross-reactivity, development of specific antibodies can be time-consuming and costly.High-throughput screening in early drug discovery, therapeutic drug monitoring for large molecules.
High-Resolution Mass Spectrometry (HRMS) Provides accurate mass measurements for metabolite identification and structural elucidation.Lower throughput for quantification compared to triple quadrupole MS.Metabolite identification and profiling studies.

Logical Relationship of Analytical Method Selection:

Analytical Method Selection Goal Analytical Goal Quantification Quantitative Analysis Goal->Quantification Identification Metabolite Identification Goal->Identification Screening High-Throughput Screening Goal->Screening LC_MSMS LC-MS/MS Quantification->LC_MSMS High Sensitivity & Selectivity HRMS LC-HRMS Identification->HRMS Accurate Mass Immunoassay Immunoassay Screening->Immunoassay High Throughput

References

Comparative Analysis of Furo[3,2-c]pyridine-4-carbonitrile and Other Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the comparative efficacy and mechanisms of Furo[3,2-c]pyridine-4-carbonitrile and related kinase inhibitors.

This guide provides a detailed comparative study of this compound, a heterocyclic compound of interest in kinase inhibition, with other established kinase inhibitors. Due to the limited publicly available data on this compound, this guide will focus on the broader class of furopyridines, for which more extensive research is available. Specifically, we will analyze derivatives of Furo[3,2-b]pyridine and Furo[2,3-b]pyridine, which have shown significant activity as inhibitors of Cdc-like kinases (CLKs) and Cyclin-Dependent Kinase 2 (CDK2). This comparative analysis aims to provide researchers with the necessary data and methodologies to evaluate the potential of furopyridine-based compounds in drug discovery.

Introduction to Furopyridines as Kinase Inhibitors

Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[1] The development of small molecule inhibitors targeting specific kinases has become a major focus of modern drug discovery.[1] Fused heterocyclic ring systems, such as furopyridines, have emerged as privileged scaffolds in the design of potent and selective kinase inhibitors.[2][3][4] The Furo[3,2-b]pyridine core, in particular, has been identified as a novel scaffold for developing highly selective inhibitors of CLKs, which are involved in the regulation of pre-mRNA splicing.[5][6] Additionally, derivatives of Furo[2,3-b]pyridine have demonstrated inhibitory activity against CDK2, a key regulator of the cell cycle.[3]

Comparative Kinase Inhibitory Activity

To provide a clear comparison, this section presents the inhibitory activity (IC50 values) of selected furopyridine derivatives against their target kinases, alongside well-established kinase inhibitors.

CompoundTarget KinaseIC50 (µM)Reference CompoundTarget KinaseIC50 (µM)
Furo[3,2-b]pyridine Derivative (MU1210) CLK10.008RoscovitineCDK20.394
CLK20.020
CLK40.012
Furo[2,3-b]pyridine Derivative (Compound 14) CDK2/cyclin A20.93FlavopiridolCDK10.03
CDK20.1
CDK40.02
CDK60.06
CDK70.01
CDK90.01
2-chloro-6-(naphthalen-2-yl)-4-(thiophen-2-yl)nicotinonitrile (Compound 4) CDK2/cyclin A20.24AT7519CDK10.19
CDK20.044
CDK40.067
CDK50.018
CDK9< 0.01

Table 1: Comparative IC50 Values of Furopyridine Derivatives and Reference Kinase Inhibitors. [2][3][7]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in Graphviz DOT language.

Signaling_Pathway cluster_CLK CLK-mediated Splicing Regulation cluster_Inhibitors Inhibitor Action CLK CLKs (CLK1, CLK2, CLK3, CLK4) SR_proteins SR Proteins CLK->SR_proteins Phosphorylation Spliceosome Spliceosome Assembly SR_proteins->Spliceosome pre_mRNA pre-mRNA pre_mRNA->Spliceosome mRNA Mature mRNA Spliceosome->mRNA Splicing Protein Protein Isoforms mRNA->Protein Translation Furopyridine Furo[3,2-b]pyridine Inhibitors Furopyridine->CLK Inhibition

Caption: CLK-mediated pre-mRNA splicing pathway and the inhibitory action of Furo[3,2-b]pyridine derivatives.

CDK2_Pathway cluster_CellCycle Cell Cycle Progression (G1/S Transition) cluster_Inhibitor Inhibitor Action CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 Activation pRb pRb CDK2->pRb Phosphorylation E2F E2F pRb->E2F Inhibition S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes Cell_Cycle_Progression Cell Cycle Progression S_Phase_Genes->Cell_Cycle_Progression Furopyridine_CDK2 Furo[2,3-b]pyridine Inhibitors Furopyridine_CDK2->CDK2 Inhibition

Caption: CDK2 signaling pathway in cell cycle regulation and its inhibition by Furo[2,3-b]pyridine derivatives.

Experimental_Workflow cluster_Workflow Kinase Inhibition Assay Workflow start Start reagents Prepare Kinase, Substrate, ATP, and Inhibitor Solutions start->reagents incubation Incubate Kinase with Inhibitor reagents->incubation reaction Initiate Reaction with Substrate and ATP incubation->reaction detection Detect Kinase Activity (e.g., Luminescence, Fluorescence) reaction->detection analysis Data Analysis (IC50 Determination) detection->analysis end End analysis->end

Caption: A generalized workflow for an in vitro kinase inhibition assay.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key assays mentioned in this guide.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol outlines the general steps for determining the in vitro inhibitory activity of a compound against a specific kinase.

Materials:

  • Recombinant human kinase (e.g., CDK2/cyclin A2, CLK1)

  • Kinase-specific substrate (e.g., histone H1 for CDK2, synthetic peptide for CLK1)

  • Adenosine triphosphate (ATP)

  • Test compound (e.g., this compound derivative)

  • Kinase assay buffer (specific to the kinase)

  • Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)

  • 384-well plates

  • Plate reader (for luminescence or fluorescence detection)

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in an appropriate solvent (e.g., DMSO).

  • Reaction Setup: In a 384-well plate, add the kinase, the specific substrate, and the kinase assay buffer.

  • Inhibitor Addition: Add the serially diluted test compound to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).

  • Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 10-30 minutes) to allow the inhibitor to bind to the kinase.

  • Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP.

  • Reaction Incubation: Incubate the plate at the reaction temperature for a specified time (e.g., 30-60 minutes).

  • Signal Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent measures the amount of ADP produced or the remaining ATP, which is inversely proportional to the kinase activity.

  • Data Measurement: Measure the luminescence or fluorescence signal using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Cell-Based Proliferation Assay (MTT Assay)

This assay is used to assess the cytotoxic effect of a compound on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HCT-116, MCF-7, HepG2, A549)[3]

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the untreated control cells. Determine the IC50 value, which represents the concentration of the compound that inhibits cell growth by 50%.

Conclusion

The furopyridine scaffold, particularly Furo[3,2-b]pyridine and Furo[2,3-b]pyridine derivatives, holds significant promise for the development of novel and selective kinase inhibitors. The data presented in this guide demonstrate their potent activity against key cancer-related kinases such as CLKs and CDK2. While specific experimental data for this compound remains limited in the public domain, the comparative analysis of its structural isomers provides a strong rationale for its further investigation. The detailed experimental protocols and pathway diagrams included herein offer a valuable resource for researchers aiming to explore the therapeutic potential of this and related classes of compounds in the field of kinase-targeted drug discovery. Further studies are warranted to fully elucidate the structure-activity relationships and selectivity profiles of Furo[3,2-c]pyridine derivatives.

References

A Comparative Guide to the Biological Activity of Furo[3,2-c]pyridine Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of Furo[3,2-c]pyridine Derivatives and Their Isomeric Counterparts in Anticancer and Kinase Inhibition Pathways

The furo[3,2-c]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives demonstrating a wide array of biological activities. This guide provides a comparative analysis of the biological activities of Furo[3,2-c]pyridine isomers and related derivatives, with a focus on their potential as anticancer agents and kinase inhibitors. The information presented herein is supported by experimental data to aid researchers and professionals in the field of drug discovery and development.

Comparative Analysis of Biological Activity

Recent studies have highlighted the potential of Furo[3,2-c]pyridine derivatives as potent cytotoxic agents. A notable study focused on the synthesis and evaluation of a series of novel furanopyridinone derivatives, revealing their efficacy against esophageal cancer cell lines.[1] In parallel, research into other furopyridine isomers, such as Furo[3,2-b]pyridine and Furo[2,3-b]pyridine, has uncovered their roles as inhibitors of critical cellular kinases, including Cyclin-Dependent Kinase 2 (CDK2) and CDC-like Kinases (CLKs).[2][3] This suggests that the isomeric form of the furopyridine core plays a crucial role in determining the specific biological target and, consequently, the therapeutic application.

While direct comparative studies across a full panel of Furo[3,2-c]pyridine positional isomers are limited, the available data allows for a preliminary structure-activity relationship (SAR) assessment. For instance, the substitution pattern on the Furo[3,2-c]pyridine ring system has been shown to significantly influence cytotoxic potency.

Data Presentation: Cytotoxic Activity of Furo[3,2-c]pyridine Derivatives

The following table summarizes the in vitro cytotoxic activity of newly synthesized Furo[3,2-c]pyridine derivatives against human esophageal cancer cell lines, KYSE70 and KYSE150. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Compound IDStructureKYSE70 IC50 (µg/mL)KYSE150 IC50 (µg/mL)
4c 6-(4-fluorobenzyl)-2-isobutyl-5,6-dihydrofuro[3,2-c]pyridin-4(7H)-one0.655 (48h) 0.655 (48h)

Data extracted from a study on novel furopyridone derivatives as potent cytotoxic agents against esophageal cancer.[1]

Comparative Kinase Inhibitory Activity of Furopyridine Isomers

Although a direct comparison of Furo[3,2-c]pyridine isomers as kinase inhibitors from a single study is not available, different research endeavors have identified various furopyridine scaffolds as potent inhibitors of key kinases involved in cell cycle regulation and RNA splicing.

Isomer ScaffoldTarget KinaseReported ActivityReference
Furo[2,3-b]pyridine CDK2IC50 values in the sub-micromolar range.[2][2]
Furo[3,2-b]pyridine CLKsPotent and selective inhibition.[4]

This data suggests that the arrangement of the furan and pyridine rings significantly impacts the molecule's ability to interact with the ATP-binding pocket of different kinases.

Experimental Protocols

Synthesis of Furo[3,2-c]pyridine Derivatives

A general method for the synthesis of 6-substituted-furo[3,2-c]pyridine-4,7-diones involves a multi-step process starting from 3-furoic acid and a corresponding amino acid.[1]

  • Acylation: 3-furoyl chloride is reacted with an L-amino acid (e.g., L-leucine) in an inert solvent like dichloromethane (DCM) at room temperature to yield N-(3-furoyl)-L-amino acid.[1]

  • Intramolecular Cyclization (Friedel-Crafts Acylation): The N-(3-furoyl)-L-amino acid is then treated with a dehydrating agent such as Eaton's reagent (P2O5/MeSO3H) at elevated temperatures (e.g., 110°C) to facilitate intramolecular cyclization, affording the 6-substituted-5,6-dihydrofuro[3,2-c]pyridine-4,7-dione.[1]

  • Reduction: The dione can be selectively reduced using a reducing agent like sodium borohydride (NaBH4) at 0°C.[1]

  • N-Alkylation/Arylation: Further diversification can be achieved by N-alkylation or N-arylation at the pyridine nitrogen.[1]

In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of the synthesized compounds against cancer cell lines is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1]

  • Cell Seeding: Cancer cells (e.g., KYSE70, KYSE150) are seeded in 96-well plates at a density of 4 × 10^4 cells/well and allowed to adhere for 4 hours.[1]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24 or 48 hours).[1]

  • MTT Addition: After the incubation period, MTT solution (0.1 mg/mL) is added to each well, and the plates are incubated for another 4 hours to allow for the formation of formazan crystals by viable cells.[1]

  • Formazan Solubilization: The supernatant is removed, and the formazan crystals are dissolved in dimethyl sulfoxide (DMSO).[1]

  • Absorbance Measurement: The absorbance is measured at 595 nm using a microplate reader. The percentage of cell growth inhibition is calculated relative to untreated control cells.[1]

In Vitro Kinase Inhibition Assay (General Protocol)

The inhibitory activity of compounds against specific kinases like CDK2 can be assessed using various commercially available kinase assay kits. A general protocol is outlined below.

  • Reaction Setup: The kinase reaction is typically set up in a 96-well plate containing the kinase, a specific substrate peptide, and the test compound at various concentrations in a kinase reaction buffer.

  • Initiation: The reaction is initiated by the addition of ATP.

  • Incubation: The reaction mixture is incubated at room temperature for a defined period to allow for substrate phosphorylation.

  • Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as:

    • Luminescent-based assays: Measuring the amount of ATP remaining in the solution (e.g., Kinase-Glo®).

    • Antibody-based detection: Using a specific antibody that recognizes the phosphorylated substrate.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate a key signaling pathway targeted by furopyridine isomers and a typical experimental workflow for their biological evaluation.

CDK2_Signaling_Pathway CDK2 Signaling Pathway in Cell Cycle Progression cluster_G1 G1 Phase cluster_S S Phase CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 binds Rb Rb CDK46->Rb phosphorylates E2F E2F Rb->E2F releases CyclinE Cyclin E E2F->CyclinE activates transcription CDK2_CycE CDK2-Cyclin E CyclinE->CDK2_CycE binds CDK2_CycA CDK2-Cyclin A CDK2_CycE->CDK2_CycA promotes transition CyclinA Cyclin A CyclinA->CDK2_CycA binds DNA_Replication DNA Replication CDK2_CycA->DNA_Replication initiates Furo_2_3_b_pyridine Furo[2,3-b]pyridine Derivative Furo_2_3_b_pyridine->CDK2_CycE inhibits Furo_2_3_b_pyridine->CDK2_CycA inhibits

Caption: CDK2 Signaling Pathway and Inhibition by Furo[2,3-b]pyridine Derivatives.

CLK_Signaling_Pathway CLK-Mediated Regulation of RNA Splicing CLKs CLKs (1-4) SR_Proteins SR Proteins (inactive) CLKs->SR_Proteins phosphorylates p_SR_Proteins Phosphorylated SR Proteins (active) Spliceosome Spliceosome p_SR_Proteins->Spliceosome recruited to pre_mRNA pre-mRNA Spliceosome->pre_mRNA acts on mRNA Mature mRNA pre_mRNA->mRNA splicing Furo_3_2_b_pyridine Furo[3,2-b]pyridine Derivative Furo_3_2_b_pyridine->CLKs inhibits

Caption: CLK Signaling Pathway and Inhibition by Furo[3,2-b]pyridine Derivatives.

Experimental_Workflow Experimental Workflow for Biological Evaluation cluster_synthesis Chemical Synthesis cluster_bioassay Biological Evaluation Start Starting Materials Synth Synthesis of Furo[3,2-c]pyridine Derivatives Start->Synth Purify Purification & Characterization Synth->Purify Cytotoxicity Cytotoxicity Assay (e.g., MTT) Purify->Cytotoxicity Kinase Kinase Inhibition Assay Purify->Kinase SAR Structure-Activity Relationship (SAR) Analysis Cytotoxicity->SAR Kinase->SAR

Caption: Experimental Workflow for Synthesis and Biological Evaluation.

References

Unveiling the Molecular Interactions of Furo[3,2-c]pyridine-4-carbonitrile: A Comparative Guide to Target Engagement Cross-Validation

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[CITY, STATE] – [Date] – In the landscape of contemporary drug discovery, the rigorous validation of a compound's interaction with its intended biological target is a cornerstone of preclinical development. This guide provides a comprehensive comparison of methodologies for cross-validating the target engagement of Furo[3,2-c]pyridine-4-carbonitrile, a novel heterocyclic compound with significant therapeutic potential. Drawing upon established principles of target validation and data from analogous furopyridine derivatives, this document is intended to serve as a critical resource for researchers, scientists, and professionals in the field of drug development.

The Furo[3,2-c]pyridine scaffold has emerged as a promising pharmacophore in medicinal chemistry. Derivatives of this core structure have demonstrated a range of biological activities, including potential antipsychotic effects through modulation of serotonin and dopamine receptors, and anticancer properties via kinase inhibition.[1] Specifically, certain Furo[3,2-c]pyridine derivatives have shown potent affinity for serotonin 5-HT1 and 5-HT2 receptors, while exhibiting weaker interactions with the dopamine D2 receptor.[1] Furthermore, the broader class of furopyridines has been identified as inhibitors of various protein kinases, such as Cyclin-Dependent Kinase 2 (CDK2), AKT1, and HER2, as well as modulators of the Hedgehog signaling pathway.[2][3][4]

Given the therapeutic promise of this compound class, this guide outlines a multi-faceted approach to robustly confirm the direct binding and cellular activity of this compound against two putative and representative target classes: G-Protein Coupled Receptors (GPCRs), exemplified by the Serotonin Receptor 5-HT2A, and protein kinases, represented by CDK2.

Comparative Analysis of Target Engagement Methodologies

A combination of orthogonal assays is essential to unequivocally demonstrate target engagement. The following tables summarize key quantitative data that should be generated to compare the performance of this compound with alternative or reference compounds.

Table 1: In Vitro Target Engagement Comparison for Serotonin Receptor 5-HT2A

Assay TypeMetricThis compoundAlternative 1 (Ketanserin)Alternative 2 (Risperidone)
Radioligand Binding Assay Ki (nM)Data to be generated2.55.6
Functional Assay (Calcium Flux) IC50 (nM)Data to be generated10.215.8
Cellular Thermal Shift Assay (CETSA) ΔTm (°C)Data to be generated+3.5+2.8

Table 2: In Vitro Target Engagement Comparison for Cyclin-Dependent Kinase 2 (CDK2)

Assay TypeMetricThis compoundAlternative 1 (Roscovitine)Alternative 2 (Dinaciclib)
Kinase Activity Assay (Biochemical) IC50 (nM)Data to be generated4501
KinomeScan® (Binding Affinity) Kd (nM)Data to be generated1600.8
Cellular Thermal Shift Assay (CETSA) ΔTm (°C)Data to be generated+4.2+5.1
Cellular Phosphorylation Assay (p-Rb) IC50 (nM)Data to be generated6003

Detailed Experimental Protocols

To ensure reproducibility and facilitate the comparison of results across different laboratories, detailed methodologies for the key experiments are provided below.

Radioligand Binding Assay for 5-HT2A Receptor

Objective: To determine the binding affinity (Ki) of this compound for the human 5-HT2A receptor.

Materials:

  • HEK293 cells stably expressing human 5-HT2A receptor.

  • Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4.

  • Assay buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4.

  • Radioligand: [3H]-Ketanserin.

  • Non-specific binding control: Mianserin.

  • Test compound: this compound.

  • Scintillation cocktail and counter.

Procedure:

  • Prepare cell membranes from HEK293-h5-HT2A cells by homogenization and centrifugation.

  • In a 96-well plate, add 50 µL of assay buffer, 50 µL of various concentrations of this compound, and 50 µL of [3H]-Ketanserin.

  • Initiate the binding reaction by adding 100 µL of the cell membrane preparation.

  • Incubate for 60 minutes at room temperature.

  • Terminate the assay by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the Ki value using the Cheng-Prusoff equation.

Biochemical Kinase Activity Assay for CDK2/Cyclin E

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against CDK2/Cyclin E.

Materials:

  • Recombinant human CDK2/Cyclin E enzyme.

  • Kinase buffer: 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20.

  • Substrate: Histone H1.

  • [γ-33P]-ATP.

  • Test compound: this compound.

  • Phosphocellulose filter plates.

  • Scintillation counter.

Procedure:

  • In a 96-well plate, add kinase buffer, Histone H1 substrate, and varying concentrations of this compound.

  • Add the CDK2/Cyclin E enzyme to each well.

  • Initiate the kinase reaction by adding [γ-33P]-ATP.

  • Incubate for 30 minutes at 30°C.

  • Stop the reaction by adding phosphoric acid.

  • Transfer the reaction mixture to a phosphocellulose filter plate and wash to remove unincorporated ATP.

  • Measure the incorporated radioactivity using a scintillation counter.

  • Determine the IC50 value by non-linear regression analysis.

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the direct binding of this compound to its target protein in a cellular context by observing a thermal shift.

Materials:

  • Cancer cell line expressing the target of interest (e.g., MCF-7 for CDK2).

  • Complete cell culture medium.

  • PBS (phosphate-buffered saline).

  • Test compound: this compound.

  • DMSO (vehicle control).

  • Lysis buffer with protease inhibitors.

  • Antibodies for Western blotting or reagents for other protein detection methods.

Procedure:

  • Culture cells to 80-90% confluency.

  • Treat cells with either this compound or DMSO for 1-2 hours.

  • Harvest and resuspend the cells in PBS.

  • Aliquot the cell suspension and heat each aliquot to a different temperature for 3 minutes, followed by cooling.

  • Lyse the cells by freeze-thaw cycles.

  • Separate the soluble and precipitated protein fractions by centrifugation.

  • Analyze the soluble fraction for the presence of the target protein using Western blotting or other quantitative protein detection methods.

  • Plot the amount of soluble protein as a function of temperature to generate melting curves and determine the melting temperature (Tm).

Visualizing Pathways and Workflows

To further elucidate the mechanisms and experimental designs, the following diagrams are provided.

Signaling_Pathway cluster_serotonin Serotonin Receptor Signaling cluster_cdk CDK2 Signaling Pathway 5-HT 5-HT 5-HT2A_Receptor 5-HT2A Receptor 5-HT->5-HT2A_Receptor Gq/11 Gq/11 5-HT2A_Receptor->Gq/11 PLC Phospholipase C Gq/11->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Calcium Release IP3->Ca2+ PKC Protein Kinase C DAG->PKC Cellular_Response_S Cellular Response Ca2+->Cellular_Response_S PKC->Cellular_Response_S Furo_Pyridine_S This compound Furo_Pyridine_S->5-HT2A_Receptor Cyclin_E Cyclin_E CDK2_Cyclin_E CDK2/Cyclin E Complex Cyclin_E->CDK2_Cyclin_E CDK2 CDK2 CDK2->CDK2_Cyclin_E Rb Retinoblastoma Protein (Rb) CDK2_Cyclin_E->Rb pRb Phosphorylated Rb Rb->pRb  Phosphorylation E2F E2F pRb->E2F Cell_Cycle_Progression Cell Cycle Progression (S-Phase) E2F->Cell_Cycle_Progression Furo_Pyridine_C This compound Furo_Pyridine_C->CDK2_Cyclin_E

Caption: Putative signaling pathways for this compound.

Experimental_Workflow cluster_cet_wf CETSA Workflow cluster_binding_wf Radioligand Binding Assay Workflow A 1. Cell Treatment (Compound vs. Vehicle) B 2. Harvest & Resuspend Cells A->B C 3. Thermal Challenge (Temperature Gradient) B->C D 4. Cell Lysis (Freeze-Thaw) C->D E 5. Centrifugation (Separate Soluble/Insoluble) D->E F 6. Quantify Soluble Target Protein (e.g., Western Blot) E->F G 7. Generate Melting Curve (Determine ΔTm) F->G H 1. Prepare Receptor Membranes I 2. Incubate Membranes with Radioligand & Compound H->I J 3. Rapid Filtration I->J K 4. Wash Filters J->K L 5. Scintillation Counting K->L M 6. Data Analysis (Determine Ki) L->M

Caption: Generalized experimental workflows for target engagement assays.

Logical_Relationship Hypothesis Hypothesis: This compound engages Target X Biochemical Biochemical Assays (e.g., Kinase Activity, Binding) Hypothesis->Biochemical Direct Interaction? Cellular Cell-Based Assays (e.g., CETSA, Functional) Hypothesis->Cellular Cellular Activity? Confirmation Confirmation of Target Engagement Biochemical->Confirmation Cellular->Confirmation In_Vivo In Vivo Models (e.g., Pharmacodynamics) Confirmation->In_Vivo Physiological Relevance?

Caption: Logical flow for cross-validation of target engagement.

By employing a systematic and multi-pronged approach as outlined in this guide, researchers can confidently establish the target engagement profile of this compound, thereby accelerating its journey from a promising lead compound to a potential therapeutic agent.

References

A Comparative Analysis of the In Vitro and In Vivo Efficacy of Furo[2,3-d]pyrimidine-Based Chalcones as Anticancer Agents

Author: BenchChem Technical Support Team. Date: November 2025

A Note on the Analogs: This guide focuses on a comparative analysis of Furo[2,3-d]pyrimidine-based chalcones, a class of compounds structurally related to the requested Furo[3,2-c]pyridine analogs. The presented data is based on a study that provides a clear and comprehensive comparison of the in vitro and in vivo efficacy of the same compounds, which is essential for a robust comparative analysis.

This guide provides a detailed comparison of the in vitro and in vivo anticancer efficacy of two novel Furo[2,3-d]pyrimidine-based chalcone analogs, designated as 5d and 5e . The in vitro activity was assessed through the National Cancer Institute's (NCI) 60-cell line screening and against a multi-drug resistant breast cancer cell line. The in vivo efficacy of the most promising compound was then evaluated in a murine tumor model. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Data Presentation: A Comparative Overview

The following tables summarize the quantitative efficacy data for compounds 5d and 5e in both in vitro and in vivo settings, providing a clear comparison of their anticancer activities.

In Vitro Efficacy: NCI-60 Cell Line Screen

Compounds 5d and 5e demonstrated potent anti-proliferative activity across a panel of 59 human cancer cell lines. The tables below highlight their half-maximal growth inhibition (GI₅₀) values against the most sensitive cell lines within each cancer subpanel.[1][2][3]

Table 1: In Vitro Anti-proliferative Activity (GI₅₀, µM) of Compound 5d in the NCI-60 Cell Line Screen [1][3]

Cancer SubpanelMost Sensitive Cell LineGI₅₀ (µM)
LeukemiaK-5621.09
Non-Small Cell LungNCI-H5221.63
Colon CancerHCT-1161.50
CNS CancerSNB-751.73
MelanomaMDA-MB-4351.33
Ovarian CancerOVCAR-31.58
Renal CancerUO-311.44
Prostate CancerPC-31.69
Breast CancerMCF71.39
Mean GI₅₀ 2.41

Table 2: In Vitro Anti-proliferative Activity (GI₅₀, µM) of Compound 5e in the NCI-60 Cell Line Screen [1][3]

Cancer SubpanelMost Sensitive Cell LineGI₅₀ (µM)
LeukemiaK-5620.51
Non-Small Cell LungNCI-H4600.84
Colon CancerHCT-1160.77
CNS CancerSF-5391.03
MelanomaSK-MEL-50.68
Ovarian CancerOVCAR-40.88
Renal Cancer786-00.95
Prostate CancerPC-30.91
Breast CancerMCF70.51
Mean GI₅₀ 1.23
In Vitro Efficacy: Multi-Drug Resistant Cell Line

The cytotoxic activity of compounds 5d and 5e was further evaluated against the doxorubicin-resistant breast cancer cell line, MCF-7-ADR.

Table 3: In Vitro Cytotoxicity (IC₅₀, µM) against Doxorubicin-Resistant MCF-7-ADR Cells [1][2][3]

CompoundIC₅₀ (µM) ± SD
5d 1.20 ± 0.21
5e 1.90 ± 0.32
Doxorubicin (Control)3.30 ± 0.18
In Vivo Efficacy: Ehrlich Ascites Carcinoma (EAC) Model

Based on its superior in vitro performance, compound 5e was selected for in vivo evaluation using an Ehrlich Ascites Carcinoma (EAC) solid tumor model in mice.[1][2]

Table 4: In Vivo Antitumor Activity of Compound 5e in the EAC Solid Tumor Model [4]

Treatment GroupDose (mg/kg/day)Mean Tumor Weight (g) ± SDMean Tumor Volume (mm³) ± SD
Control (Saline)-2.5 ± 0.142.4 ± 0.11
Compound 5e 101.0 ± 0.070.9 ± 0.05
Doxorubicin2.50.8 ± 0.050.7 ± 0.04

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and for a comprehensive understanding of the presented data.

In Vitro Experimental Protocols

1. NCI-60 Human Tumor Cell Line Screen:

The anti-proliferative activity of the test compounds was determined using the National Cancer Institute's 60 human tumor cell line panel.[5] The screening protocol involves the following steps:

  • Cell Culture: The 60 cell lines are grown in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.[6]

  • Plating: Cells are inoculated into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well, depending on the doubling time of each cell line.[6]

  • Incubation: The plates are incubated at 37°C in a 5% CO₂, 95% air, and 100% relative humidity environment for 24 hours prior to the addition of the experimental drugs.[6]

  • Drug Addition: Experimental compounds are solubilized in dimethyl sulfoxide (DMSO) and added to the plates at five different concentrations.

  • Incubation with Drug: The cells are incubated with the compounds for 48 hours.

  • Cell Viability Assay (Sulforhodamine B - SRB Assay):

    • The assay is terminated by fixing the cells with trichloroacetic acid (TCA).[6]

    • Plates are washed, and the fixed cells are stained with Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid).[6]

    • Unbound dye is washed away, and the protein-bound dye is solubilized with 10 mM Tris base solution.

    • The absorbance is read on an automated plate reader at a wavelength of 515 nm.

  • Data Analysis: The GI₅₀ (concentration resulting in 50% growth inhibition) is calculated from the dose-response curves for each cell line.[7]

2. Cytotoxicity Assay against MCF-7-ADR Cells:

The cytotoxicity of the compounds against the doxorubicin-resistant MCF-7-ADR breast cancer cell line was determined using a standard 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Culture and Plating: MCF-7-ADR cells are seeded in 96-well plates and incubated for 24 hours.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and the control drug (doxorubicin) and incubated for 48 hours.

  • MTT Addition: MTT solution is added to each well, and the plates are incubated for 4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in DMSO.

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

  • IC₅₀ Calculation: The IC₅₀ (concentration that inhibits 50% of cell growth) is determined from the dose-response curves.

In Vivo Experimental Protocol

Ehrlich Ascites Carcinoma (EAC) Solid Tumor Model:

The in vivo anticancer activity was evaluated using a solid tumor model induced by Ehrlich Ascites Carcinoma cells in Swiss albino mice.[8][9][10][11]

  • Animal Model: Swiss albino mice are used for the study.

  • Tumor Inoculation: EAC cells are injected subcutaneously into the right thigh of the mice to induce solid tumor formation.

  • Treatment: Once the tumors reach a palpable size, the mice are randomized into treatment and control groups. The test compound (5e ) and the positive control (doxorubicin) are administered intraperitoneally daily for a specified period. The control group receives the vehicle (saline).

  • Monitoring: Tumor size and body weight are measured regularly throughout the experiment.

  • Endpoint: At the end of the treatment period, the mice are euthanized, and the tumors are excised and weighed. Tumor volume is also calculated.

  • Data Analysis: The antitumor efficacy is evaluated by comparing the mean tumor weight and volume in the treated groups to the control group.

Mandatory Visualization

The following diagrams illustrate the experimental workflow and a potential signaling pathway that may be targeted by the Furo[2,3-d]pyrimidine-based chalcones.

experimental_workflow cluster_invitro In Vitro Efficacy Assessment cluster_invivo In Vivo Efficacy Assessment cluster_synthesis Compound Synthesis NCI_Screen NCI-60 Cell Line Screen MDR_Assay Cytotoxicity Assay (MCF-7-ADR) NCI_Screen->MDR_Assay Promising Candidates EAC_Model Ehrlich Ascites Carcinoma Model MDR_Assay->EAC_Model Lead Compound (5e) Selection Synthesis Synthesis of Furo[2,3-d]pyrimidine Chalcones (5d & 5e) Synthesis->NCI_Screen Initial Screening

Caption: Experimental workflow for the evaluation of Furo[2,3-d]pyrimidine analogs.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Compound Furo[2,3-d]pyrimidine Chalcone Analog Compound->EGFR Inhibition Compound->PI3K Inhibition

Caption: Potential EGFR/PI3K/AKT signaling pathway targeted by anticancer agents.

References

Benchmarking the Selectivity Profile of Furo[3,2-c]pyridine-4-carbonitrile Scaffolds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental data on the selectivity profile of Furo[3,2-c]pyridine-4-carbonitrile is not publicly available. This guide provides a comparative analysis of a closely related isomeric scaffold, Furo[3,2-b]pyridine , to offer insights into the potential biological activity of this chemical series. The data presented herein focuses on well-characterized Furo[3,2-b]pyridine derivatives, MU1210 and MU135, as representative examples.

Introduction

The furopyridine scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities, including potent and selective kinase inhibition. Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is implicated in numerous diseases, particularly cancer. Therefore, the development of selective kinase inhibitors is a major focus of drug discovery. This guide benchmarks the selectivity profile of the Furo[3,2-b]pyridine scaffold, offering a comparative analysis of two key compounds, MU1210 and MU135, to highlight the potential of this chemical class for achieving high target selectivity.

Comparative Selectivity of Furo[3,2-b]pyridine Derivatives

The selectivity of kinase inhibitors is paramount to minimize off-target effects and enhance therapeutic efficacy. The following tables summarize the inhibitory activity of MU1210 and MU135 against their primary targets and a selection of off-targets from a broad kinase panel.

Table 1: Kinase Selectivity Profile of MU1210

Kinase TargetIC50 (nM)Kinase FamilyComments
CLK1 8 CMGCPrimary Target
CLK2 20 CMGCPrimary Target
CLK4 12 CMGCPrimary Target
HIPK223CMGCClosest off-target
DYRK21309CMGC
HIPK1187CMGC

Data sourced from a radiometric biochemical assay.[1][2][3]

Table 2: Kinase Selectivity Profile of MU135

Kinase TargetIC50 (nM)Kinase FamilyComments
HIPK1 <10 CMGCPrimary Target
HIPK2 <10 CMGCPrimary Target
HIPK3 <10 CMGCPrimary Target
CLK1>1000CMGC
CLK2>1000CMGC
CLK4>1000CMGC

IC50 values for MU135 are not as extensively documented in publicly available sources, but it is characterized as a potent and highly selective HIPK inhibitor.

Signaling Pathways

To understand the functional implications of inhibiting these kinases, it is crucial to visualize their roles in cellular signaling.

CLK1_Signaling_Pathway cluster_nucleus Nucleus pre_mRNA pre-mRNA Spliceosome Spliceosome Assembly pre_mRNA->Spliceosome SR_protein SR Protein (unphosphorylated) CLK1 CLK1 SR_protein->CLK1 Substrate p_SR_protein SR Protein-P (phosphorylated) CLK1->p_SR_protein Phosphorylation p_SR_protein->Spliceosome mRNA Mature mRNA Spliceosome->mRNA MU1210 MU1210 MU1210->CLK1 Inhibition

Caption: CLK1-Mediated mRNA Splicing Pathway.

HIPK2_Signaling_Pathway cluster_cell Cellular Response to DNA Damage DNA_Damage DNA Damage HIPK2 HIPK2 DNA_Damage->HIPK2 Activation p53 p53 (inactive) HIPK2->p53 Phosphorylation p_p53 p53-P (active) Apoptosis Apoptosis p_p53->Apoptosis Induction MU135 MU135 MU135->HIPK2 Inhibition

Caption: HIPK2-p53 Apoptotic Signaling Pathway.

Experimental Protocols

The determination of kinase inhibition is crucial for establishing a compound's selectivity profile. Below is a generalized workflow for an in vitro kinase inhibition assay.

Experimental Workflow: In Vitro Kinase Inhibition Assay

Kinase_Assay_Workflow start Start reagents Prepare Assay Plate: - Kinase - Test Compound (e.g., MU1210) - Buffer start->reagents incubation1 Pre-incubation (Compound + Kinase) reagents->incubation1 reaction_start Initiate Reaction: Add ATP (e.g., [γ-32P]ATP) & Substrate incubation1->reaction_start incubation2 Incubation (Kinase Reaction) reaction_start->incubation2 stop_reaction Terminate Reaction incubation2->stop_reaction detection Detect Phosphorylation (e.g., Autoradiography, TR-FRET) stop_reaction->detection analysis Data Analysis: Calculate IC50 values detection->analysis end End analysis->end

Caption: Generalized Kinase Inhibition Assay Workflow.

Detailed Methodologies:

The selectivity of MU1210 was determined using a radiometric biochemical assay performed by Invitrogen against a panel of 210 kinases.[1][2] A generalized protocol for such an assay is as follows:

  • Assay Preparation: Kinase, substrate, and test compound are dispensed into the wells of a microplate in a suitable assay buffer.

  • Reaction Initiation: The kinase reaction is initiated by the addition of a mixture of ATP and [γ-³²P]ATP.

  • Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).

  • Reaction Termination: The reaction is stopped by the addition of a quenching solution, typically containing EDTA.

  • Detection: The phosphorylated substrate is separated from the unreacted [γ-³²P]ATP, often by capturing the substrate on a filter membrane. The amount of incorporated radiolabel is then quantified using a scintillation counter or autoradiography.

  • Data Analysis: The percentage of kinase activity inhibition is calculated for each compound concentration. IC50 values are then determined by fitting the data to a dose-response curve.

For cellular activity, a NanoBRET assay can be employed to measure target engagement within living cells. This technology uses bioluminescence resonance energy transfer to detect the binding of a fluorescently labeled tracer to a NanoLuc® luciferase-tagged kinase. The displacement of the tracer by a test compound results in a decrease in the BRET signal, allowing for the determination of cellular potency.[1]

Conclusion

While direct data for this compound is unavailable, the analysis of the isomeric Furo[3,2-b]pyridine scaffold reveals its potential as a source of highly potent and selective kinase inhibitors. The examples of MU1210 and MU135 demonstrate that subtle modifications to the substitution pattern on the furopyridine core can dramatically shift the selectivity profile, enabling the targeting of different kinase families. MU1210 shows high selectivity for the CLK family of kinases, which are involved in mRNA splicing, while MU135 is a potent inhibitor of HIPK family kinases, key regulators of apoptosis. This high degree of "tunability" makes the furopyridine scaffold an attractive starting point for the development of targeted therapies. Further investigation into the Furo[3,2-c]pyridine isomer is warranted to determine if it shares this favorable pharmacological profile.

References

Orthogonal Assays: Confirming the Biological Activity of Furo[3,2-c]pyridine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the validation of a compound's biological activity is a critical step in the drug discovery pipeline. This guide provides a comparative overview of orthogonal assays to confirm the activity of Furo[3,2-c]pyridine compounds, a promising class of heterocyclic molecules, as kinase inhibitors.

Furo[3,2-c]pyridines and their related fused heterocyclic structures have garnered significant interest as scaffolds for kinase inhibitors due to their potential to target a wide range of kinases implicated in diseases such as cancer.[1][2] Initial identification of a potential kinase inhibitor, often through high-throughput screening, must be followed by rigorous validation using multiple assay formats to ensure the observed activity is genuine and to elucidate the compound's mechanism of action.

The Imperative of Orthogonal Assays

Relying on a single assay to determine a compound's efficacy can be misleading. False positives and negatives can arise from assay-specific artifacts, such as compound interference with the detection method. Orthogonal assays, which employ different detection technologies and biological contexts, are therefore essential for robust validation. By confirming a compound's activity through multiple, independent methods, researchers can gain confidence in its biological relevance and mechanism of action. This multi-faceted approach is crucial for making informed decisions about which compounds to advance in the drug development process.

Comparison of Key Orthogonal Assays for Kinase Inhibitor Validation

Two commonly employed orthogonal assays for characterizing kinase inhibitors are the biochemical Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay and the cell-based Western blot analysis of substrate phosphorylation.

FeatureBiochemical TR-FRET AssayCell-Based Western Blot
Principle Measures the inhibition of kinase activity by quantifying the phosphorylation of a substrate through fluorescence resonance energy transfer between a donor and an acceptor fluorophore.[3]Detects the phosphorylation status of a specific kinase substrate within a cellular context using phospho-specific antibodies.
Biological Context In vitro (recombinant enzyme and substrate)In situ (endogenous or overexpressed proteins in cells)
Throughput High-throughput compatibleLow- to medium-throughput
Data Output Quantitative (IC50 values)Semi-quantitative (band intensity)
Measures Direct enzymatic inhibitionInhibition of a cellular signaling pathway
Advantages - Highly sensitive and quantitative- Amenable to high-throughput screening- Allows for detailed kinetic studies- Physiologically relevant context- Confirms target engagement in a cellular environment- Can provide insights into downstream signaling effects
Disadvantages - Lacks cellular context (e.g., membrane permeability, off-target effects)- Potential for interference from fluorescent compounds- Lower throughput and more labor-intensive- Semi-quantitative nature can make precise comparisons challenging- Requires specific and validated antibodies

Experimental Workflow for Kinase Inhibitor Validation

The following diagram illustrates a typical workflow for validating a potential kinase inhibitor using orthogonal assays.

G cluster_0 Primary Screen cluster_1 Biochemical Validation cluster_2 Cellular Validation cluster_3 Lead Optimization primary_screen High-Throughput Screen (e.g., ADP-Glo, Kinase-Glo) biochemical_assay Biochemical Assay (e.g., TR-FRET) primary_screen->biochemical_assay Hit Confirmation ic50_determination IC50 Determination biochemical_assay->ic50_determination cell_based_assay Cell-Based Assay (e.g., Western Blot) ic50_determination->cell_based_assay Orthogonal Validation target_engagement Confirmation of Target Engagement and Cellular Potency cell_based_assay->target_engagement lead_optimization Lead Optimization target_engagement->lead_optimization

A typical workflow for kinase inhibitor validation.

Illustrative Data for Furopyridine Derivatives

The following table presents representative data for furopyridine derivatives as kinase inhibitors, demonstrating the type of quantitative information obtained from biochemical and cell-based assays. Please note that the data presented here are from different studies on closely related furopyridine scaffolds and are for illustrative purposes.

Compound IDTarget KinaseAssay TypeParameterValue (µM)Reference
FP-1 CDK2/cyclin A2Biochemical (Kinase-Glo)IC500.93[1]
FP-2 PI3KαBiochemicalIC500.0018[4]
FP-2 HeLa Cell ProliferationCell-BasedIC500.21[4]
FP-3 Neuro-2a Cell ProliferationCell-BasedIC503.6

The MAPK/ERK Signaling Pathway: A Common Target for Kinase Inhibitors

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival.[1][5][6] Dysregulation of this pathway is a hallmark of many cancers, making it a prime target for kinase inhibitors.[7]

G receptor Receptor Tyrosine Kinase ras Ras receptor->ras raf Raf ras->raf mek MEK1/2 raf->mek erk ERK1/2 mek->erk nucleus Nucleus erk->nucleus transcription_factors Transcription Factors (e.g., c-Myc, AP-1) nucleus->transcription_factors proliferation Cell Proliferation, Survival, Differentiation transcription_factors->proliferation

A simplified diagram of the MAPK/ERK signaling pathway.

A Furo[3,2-c]pyridine compound targeting a kinase within this pathway, such as MEK1/2, would be expected to inhibit the phosphorylation of its downstream target, ERK1/2. This inhibition can be quantified in a biochemical assay and confirmed in a cell-based assay by measuring the levels of phosphorylated ERK (p-ERK).

Detailed Experimental Protocols

Biochemical Kinase Assay: TR-FRET

This protocol is adapted from a general TR-FRET kinase assay and can be optimized for specific kinases and Furo[3,2-c]pyridine compounds.

Materials:

  • Kinase of interest (e.g., MEK1)

  • Fluorescein-labeled substrate peptide

  • ATP

  • Furo[3,2-c]pyridine compound stock solution (in DMSO)

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Stop solution (e.g., 10 mM EDTA in kinase buffer)

  • Terbium-labeled anti-phospho-substrate antibody

  • 384-well low-volume black microplate

  • TR-FRET compatible plate reader

Procedure:

  • Prepare serial dilutions of the Furo[3,2-c]pyridine compound in kinase buffer.

  • Add 2.5 µL of the compound dilutions or vehicle (DMSO in kinase buffer) to the wells of the 384-well plate.

  • Add 2.5 µL of the kinase solution to each well.

  • Initiate the kinase reaction by adding 5 µL of a solution containing the fluorescein-labeled substrate and ATP.

  • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Stop the reaction by adding 10 µL of the stop solution containing the terbium-labeled antibody.

  • Incubate the plate at room temperature for 60 minutes to allow for antibody binding.

  • Read the plate on a TR-FRET plate reader, measuring the emission at both the donor (e.g., 490 nm) and acceptor (e.g., 520 nm) wavelengths.

  • Calculate the TR-FRET ratio (acceptor emission / donor emission) and plot the results against the compound concentration to determine the IC50 value.

Cell-Based Kinase Assay: Western Blot for Substrate Phosphorylation

This protocol describes how to assess the ability of a Furo[3,2-c]pyridine compound to inhibit the phosphorylation of a target kinase substrate in a cellular context.

Materials:

  • Cell line expressing the target kinase and substrate (e.g., HeLa cells for the MAPK/ERK pathway)

  • Cell culture medium and supplements

  • Furo[3,2-c]pyridine compound stock solution (in DMSO)

  • Stimulant (e.g., EGF to activate the MAPK/ERK pathway)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (phospho-specific substrate antibody and total substrate antibody)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the Furo[3,2-c]pyridine compound for a predetermined time (e.g., 1-2 hours).

  • Stimulate the cells with the appropriate agonist (e.g., EGF) for a short period (e.g., 10-15 minutes) to induce substrate phosphorylation.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

  • Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary phospho-specific antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against the total substrate protein to confirm equal loading.

  • Quantify the band intensities to determine the effect of the Furo[3,2-c]pyridine compound on substrate phosphorylation.

By employing a combination of biochemical and cell-based orthogonal assays, researchers can confidently validate the biological activity of Furo[3,2-c]pyridine compounds as kinase inhibitors, providing a solid foundation for further preclinical and clinical development.

References

Independent Verification of Furo[3,2-c]pyridine-4-carbonitrile Structure: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the independent structural verification of Furo[3,2-c]pyridine-4-carbonitrile, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of published experimental data for this specific molecule, this guide presents a comparative analysis against its isomer, Furo[3,2-b]pyridine-6-carbonitrile, for which characteristic data has been reported. The methodologies outlined herein are standard analytical techniques for the structural elucidation of novel organic compounds.

Structural Comparison: this compound vs. Furo[3,2-b]pyridine-6-carbonitrile

The unequivocal identification of a specific isomer is critical in drug development, as even minor structural variations can lead to significant differences in biological activity and toxicity. The primary challenge in characterizing this compound lies in distinguishing it from its isomers, such as Furo[3,2-b]pyridine-6-carbonitrile. This requires a multi-pronged analytical approach.

Table 1: Comparative Spectroscopic and Physical Data
PropertyThis compound (Predicted/Expected)Furo[3,2-b]pyridine-6-carbonitrile (Reported/Expected)
Molecular Formula C₈H₄N₂OC₈H₄N₂O
Molecular Weight 144.13 g/mol 144.13 g/mol [1]
¹H NMR Protons on the pyridine and furan rings will exhibit distinct chemical shifts and coupling constants, influenced by the nitrogen atom and the electron-withdrawing nitrile group.Protons on the pyridine and furan rings will show a different coupling pattern and chemical shifts due to the different fusion of the rings and position of the nitrile group.
¹³C NMR The carbon of the nitrile group is expected in the 115-120 ppm range. The chemical shifts of the aromatic carbons will be influenced by the positions of the nitrogen and oxygen atoms.The nitrile carbon signal is expected in a similar downfield region, while the distinct arrangement of the fused rings will result in a unique set of chemical shifts for the other carbons.[1]
FT-IR (cm⁻¹) A sharp, strong absorption band for the C≡N stretch is expected around 2220-2240 cm⁻¹. Aromatic C-H stretching above 3000 cm⁻¹, and C=C/C=N stretching in the 1400-1600 cm⁻¹ region.A prominent C≡N stretching vibration is expected in the range of 2200-2260 cm⁻¹.[1] Aromatic C-H and C=C/C=N absorptions will also be present.
Mass Spectrometry High-resolution mass spectrometry should confirm the exact mass of the molecular ion [M]+ or protonated molecule [M+H]+.The exact mass will be identical to its isomer, but fragmentation patterns under techniques like MS/MS could potentially differentiate them.

Experimental Verification Workflow

The independent verification of the structure of this compound would logically follow the workflow detailed below. This process ensures a comprehensive and orthogonal approach to structural elucidation, minimizing the risk of misidentification.

G cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Definitive Structure cluster_verification Structure Verification synthesis Synthesis of This compound purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, 2D-NMR) purification->nmr ir FT-IR Spectroscopy purification->ir ms High-Resolution Mass Spectrometry purification->ms xray Single Crystal X-ray Diffraction purification->xray If suitable crystals form data_analysis Data Analysis & Comparison to Alternatives nmr->data_analysis ir->data_analysis ms->data_analysis xray->data_analysis confirmation Structure Confirmation data_analysis->confirmation

Caption: Workflow for the independent verification of this compound.

Detailed Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H and ¹³C NMR Spectroscopy

    • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent should be based on the compound's solubility and the absence of solvent signals that could obscure important resonances.

    • Instrument Setup: Record the spectra on a 400 MHz or higher field NMR spectrometer.

    • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of -2 to 12 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • ¹³C NMR Acquisition: Acquire the spectrum using proton decoupling. A larger number of scans will be necessary compared to ¹H NMR due to the low natural abundance of ¹³C. Typical parameters include a spectral width of 0 to 220 ppm and a longer relaxation delay (e.g., 2-5 seconds) to ensure proper quantification of all carbon signals.[2]

    • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Attenuated Total Reflectance (ATR) for Solid Samples

    • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric and instrumental contributions.

    • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

    • Pressure Application: Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.

    • Spectrum Acquisition: Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹. The typical spectral range is 4000-400 cm⁻¹.

    • Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue.

High-Resolution Mass Spectrometry (HRMS)
  • Electrospray Ionization (ESI) for Molecular Weight Determination

    • Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent system that is compatible with ESI, such as acetonitrile or methanol, often with a small amount of formic acid to promote protonation.

    • Instrumentation: Use a high-resolution mass spectrometer such as a Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR) instrument.

    • Infusion and Ionization: Introduce the sample solution into the ESI source at a constant flow rate. The instrument will generate gas-phase ions of the analyte.

    • Mass Analysis: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺. The high resolution of the instrument allows for the determination of the accurate mass to within a few parts per million (ppm).

    • Data Analysis: Use the measured accurate mass to calculate the elemental composition of the ion, which can then be used to confirm the molecular formula of the synthesized compound.[3][4]

Signaling Pathway and Logical Relationship Diagrams

The following diagram illustrates the logical process of using spectroscopic data to distinguish between this compound and a potential isomer.

G cluster_data Experimental Data cluster_analysis Comparative Analysis cluster_conclusion Structural Conclusion nmr_data ¹H & ¹³C NMR Data (Chemical Shifts, Coupling) compare_nmr Compare NMR patterns to predicted/known isomers nmr_data->compare_nmr ir_data FT-IR Data (C≡N Stretch Position) compare_ir Confirm functional groups ir_data->compare_ir ms_data HRMS Data (Exact Mass) compare_ms Confirm elemental composition ms_data->compare_ms structure_a Structure is This compound compare_nmr->structure_a Pattern matches structure_b Structure is an isomer (e.g., Furo[3,2-b]pyridine-6-carbonitrile) compare_nmr->structure_b Pattern differs inconclusive Data is inconclusive compare_nmr->inconclusive Ambiguous compare_ir->compare_nmr compare_ms->compare_nmr

Caption: Logical diagram for the spectroscopic differentiation of furopyridine isomers.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of Furo[3,2-c]pyridine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of Furo[3,2-c]pyridine-4-carbonitrile, a heterocyclic compound utilized in various research applications. Adherence to these procedures is critical for minimizing risks and complying with regulatory standards.

Hazard Identification and Classification

Hazard ClassificationPotential EffectsRecommended Precautions
Acute Toxicity (Oral, Dermal, Inhalation) Harmful or toxic if swallowed, in contact with skin, or if inhaled.[1][2][3]Avoid ingestion, skin contact, and inhalation of dust or vapors.[2][4] Wear appropriate personal protective equipment (PPE).
Skin Irritation May cause skin irritation.[2][3][5]Wear protective gloves and clothing.[2] Wash hands and exposed skin thoroughly after handling.[2]
Eye Irritation May cause serious eye irritation.[2][3][5]Wear safety glasses or goggles.[4]
Environmental Hazards Discharge into the environment should be avoided.[5]Do not dispose of down the drain or in regular trash.

Experimental Protocol: Waste Segregation and Storage

Proper segregation and storage of chemical waste are the foundational steps for safe disposal. The following protocol outlines the necessary procedures for handling waste this compound.

Materials:

  • Clearly labeled, leak-proof, and chemically compatible waste container (plastic is often preferred over glass to minimize breakage risk)[6][7]

  • Hazardous waste tags[6]

  • Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves

Procedure:

  • Container Preparation: Obtain a designated hazardous waste container that is compatible with this compound. Ensure the container is clean and dry before use.

  • Labeling: Immediately label the waste container with a hazardous waste tag.[6] The label must include:

    • The full chemical name: "this compound" (avoid abbreviations)[6]

    • The quantity of waste

    • The date of waste generation[6]

    • The laboratory or room number of origin[6]

    • The name and contact information of the principal investigator[6]

  • Waste Collection:

    • Carefully transfer any waste this compound, including contaminated materials such as gloves, weighing paper, or pipette tips, into the designated waste container.

    • For solutions, ensure the container is securely sealed to prevent leaks or spills. Do not overfill the container; a general guideline is to fill to no more than 90% capacity.[7]

  • Storage:

    • Store the sealed and labeled waste container in a designated hazardous waste storage area.[7][8]

    • This area should be well-ventilated, secure, and accessible only to trained personnel.[8]

    • Store incompatible chemicals separately to prevent accidental reactions.[7] For instance, keep away from strong oxidizing agents, strong acids, and strong bases.[9]

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G A Waste Generation (this compound) B Characterize as Hazardous Waste A->B C Select Compatible & Labeled Waste Container B->C D Segregate Waste (Solid vs. Liquid) C->D E Store in Designated Hazardous Waste Area D->E F Complete Hazardous Waste Pickup Form E->F G Arrange for Pickup by Certified Waste Disposal Service F->G H Final Disposal at a Licensed Facility G->H

This compound Disposal Workflow

Step-by-Step Disposal Procedure

  • Identification and Classification: Identify all waste containing this compound as hazardous chemical waste.[8] Do not dispose of this material in the regular trash or down the sanitary sewer.[6][10]

  • Containerization: Place all waste, including contaminated disposables, into a properly labeled and sealed hazardous waste container as described in the protocol above.

  • Documentation: Complete all necessary hazardous waste disposal forms as required by your institution's Environmental Health and Safety (EHS) department.[6] This typically involves listing each chemical component of the waste.[6]

  • Scheduling Pickup: Submit the completed forms to your EHS office to schedule a pickup of the hazardous waste.[6] Ensure that the waste containers are accessible for collection by the disposal team.

  • Professional Disposal: The collected waste will be transported to a licensed waste disposal facility for proper treatment and disposal in accordance with local, state, and federal regulations.[7]

By following these procedures, you can ensure the safe and compliant disposal of this compound, thereby protecting yourself, your colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.[11]

References

Personal protective equipment for handling Furo[3,2-c]pyridine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Furo[3,2-c]pyridine-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols and logistical plans for the handling and disposal of this compound. Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance.

Hazard Identification and Safety Data Summary

This compound is a heterocyclic compound that requires careful handling due to its potential health hazards. The primary risks include irritation to the skin, eyes, and respiratory system, and it is harmful if swallowed.

Hazard ClassificationDescriptionPrecautionary Statement Codes
Acute Toxicity, Oral (Category 4)Harmful if swallowed.P301+P317, P330
Skin Irritation (Category 2)Causes skin irritation.P302+P352, P332+P317, P362+P364
Eye Irritation (Category 2)Causes serious eye irritation.P305+P351+P338, P319
Specific target organ toxicity — single exposure (Category 3), Respiratory systemMay cause respiratory irritation.P261, P304+P340, P319

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound from receipt to disposal is mandatory to minimize exposure and risk.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any damage or leaks. If compromised, do not open and follow your institution's emergency protocol for damaged chemical containers.

  • Labeling: Ensure the container is clearly labeled with the chemical name, hazard pictograms, and date of receipt.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.[1][2] The storage location should be a designated, locked cabinet for toxic substances. Keep the container tightly closed.

Personal Protective Equipment (PPE)

Appropriate PPE is the primary barrier against chemical exposure. The following PPE must be worn at all times when handling this compound:

  • Eye and Face Protection: Chemical safety goggles that meet ANSI Z87.1 standards are required. For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.

  • Skin Protection:

    • Gloves: Nitrile or neoprene gloves are recommended for their chemical resistance to pyridine-like compounds.[1][2] Thin disposable nitrile gloves offer splash protection but must be changed immediately upon contamination.[3] For more prolonged handling, heavier-duty gloves should be considered. Always inspect gloves for tears or punctures before use.

    • Lab Coat: A flame-resistant lab coat with long sleeves is mandatory to protect against skin contact.

  • Respiratory Protection: All handling of solid this compound that may generate dust, or any handling of its solutions, must be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[1][2]

Handling and Use
  • Designated Area: All work with this compound should be performed in a designated area within a chemical fume hood.

  • Weighing: If weighing the solid compound, do so in a fume hood or a ventilated balance enclosure to minimize dust inhalation.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Spill Management: Have a chemical spill kit readily available. For small spills, use an absorbent material like sand or vermiculite to contain the substance.[1] Transfer the absorbed material to a sealed, labeled container for hazardous waste disposal. For larger spills, evacuate the area and follow your institution's emergency response plan.

  • Hygiene: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[4] Do not eat, drink, or smoke in the laboratory.

Disposal Plan

Proper disposal of this compound and its contaminated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation
  • Solid Waste: Collect unused this compound and any grossly contaminated disposable items (e.g., weigh boats, contaminated paper towels) in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and labeled hazardous waste container. Do not mix with other solvent waste streams unless compatibility has been verified. Nitrile waste should not be mixed with acids.

  • Sharps Waste: Needles, syringes, or other contaminated sharps must be disposed of in a designated sharps container.

Disposal Method
  • Professional Disposal: All waste containing this compound must be disposed of through your institution's hazardous waste management program.[1]

  • Prohibited Disposal: Do not dispose of this compound down the drain or in the regular trash.[1] This can lead to environmental damage and is a regulatory violation.

  • Incineration: The recommended disposal method for pyridine and nitrile-containing compounds is high-temperature incineration by a licensed hazardous waste disposal facility.[5]

Emergency Procedures

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[1]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Visual Workflow for Safe Handling

Workflow for Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Assess_Hazards Assess Hazards (SDS Review) Don_PPE Don Appropriate PPE (Goggles, Nitrile Gloves, Lab Coat) Assess_Hazards->Don_PPE Prepare_Work_Area Prepare Work Area (Fume Hood, Spill Kit) Don_PPE->Prepare_Work_Area Handle_Chemical Handle Chemical (Weighing, Solution Prep) Prepare_Work_Area->Handle_Chemical Proceed to Handling Spill_Response Spill Response (If Applicable) Handle_Chemical->Spill_Response Spill Occurs Segregate_Waste Segregate Waste (Solid, Liquid, Sharps) Handle_Chemical->Segregate_Waste Task Complete Decontaminate Decontaminate Work Area Handle_Chemical->Decontaminate Task Complete Label_Waste Label Waste Containers Segregate_Waste->Label_Waste Store_Waste Store Waste Securely Label_Waste->Store_Waste Dispose_Waste Dispose via EHS Store_Waste->Dispose_Waste Doff_PPE Doff PPE Decontaminate->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands

Caption: Safe handling workflow from preparation to disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Furo[3,2-c]pyridine-4-carbonitrile
Reactant of Route 2
Reactant of Route 2
Furo[3,2-c]pyridine-4-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.